2-Methoxyethyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |
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InChI Key |
HFCUBKYHMMPGBY-UHFFFAOYSA-N | |
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Canonical SMILES |
COCCOC(=O)C=C | |
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Molecular Formula |
C6H10O3 | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Related CAS |
97008-69-0, 32171-39-4, 28628-64-0 | |
| Record name | Polyethylene glycol methyl ether acrylate homopolymer | |
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| Record name | Polyethylene glycol methyl ether acrylate | |
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| Record name | Poly(2-methoxyethyl acrylate) | |
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DSSTOX Substance ID |
DTXSID7025554 | |
| Record name | 2-Methoxyethyl acrylate | |
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Molecular Weight |
130.14 g/mol | |
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Physical Description |
2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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Boiling Point |
312.8 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Flash Point |
180 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Density |
1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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CAS No. |
3121-61-7, 32171-39-4 | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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| Record name | Methoxyethyl acrylate | |
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| Record name | 2-Methoxyethyl acrylate | |
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| Record name | 2-METHOXYETHYL ACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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| Record name | 2-Methoxyethyl acrylate | |
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| Record name | 2-methoxyethyl acrylate | |
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| Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |
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| Record name | 2-METHOXYETHYL ACRYLATE | |
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Melting Point |
-48.3 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methoxyethyl Acrylate (2-MEA)
This guide provides a comprehensive overview of 2-Methoxyethyl acrylate (2-MEA), a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug development. We will delve into its chemical and physical properties, explore its reactivity in polymerization and other chemical transformations, and provide practical, field-proven insights into its synthesis and handling. This document is intended for researchers, scientists, and professionals seeking a deep technical understanding of 2-MEA and its applications.
Introduction: The Versatility of a Functional Acrylate
This compound (MEA) is an ester of acrylic acid and 2-methoxyethanol. Its structure, featuring a vinyl group susceptible to polymerization and a flexible, polar methoxyethyl side chain, imparts a unique combination of properties to its corresponding polymers.[1] Poly(this compound) (PMEA) and its copolymers are known for their enhanced flexibility, water sensitivity, and, most notably, their excellent biocompatibility.[2][3] This has led to their exploration in a wide range of applications, from advanced coatings and adhesives to sophisticated biomedical devices and drug delivery systems.[1][4] Understanding the fundamental chemical properties and reactivity of the 2-MEA monomer is paramount to harnessing its full potential in these innovative applications.
Physicochemical and Spectroscopic Properties of 2-MEA
A thorough understanding of a monomer's physical and spectroscopic characteristics is the foundation for its effective use in synthesis and material design.
Physical Properties
This compound is a clear, colorless liquid with a characteristic sharp, musty odor.[5] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [5] |
| Boiling Point | 156 °C (312.8 °F) at 760 mmHg | [5] |
| Melting Point | -44.6 °C (-48.3 °F) | [5] |
| Density | 1.0131 g/mL at 20 °C (68 °F) | [5] |
| Solubility in Water | ≥ 100 mg/mL at 18 °C (64 °F) | [5] |
| Flash Point | 82 °C (180 °F) | [5] |
The relatively high boiling point and low melting point are characteristic of a small ester with a flexible side chain. Its significant solubility in water is a key feature, influencing its polymerization in aqueous media and the hydrophilic nature of the resulting polymers.[6]
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 2-MEA.
The ¹H NMR spectrum of 2-MEA provides a clear fingerprint of its structure. The key is to recognize the distinct signals corresponding to the vinyl protons and the protons of the methoxyethyl group.[3][7]
-
Vinyl Protons (CH₂=CH-): These protons typically appear as a complex multiplet system in the region of δ 5.8-6.4 ppm. The geminal, cis, and trans couplings result in a characteristic pattern.
-
Ester Methylene Protons (-O-CH₂-CH₂-): The methylene group adjacent to the ester oxygen is deshielded and appears as a triplet around δ 4.2-4.3 ppm.
-
Ether Methylene Protons (-CH₂-O-CH₃): The methylene group adjacent to the ether oxygen appears as a triplet around δ 3.6-3.7 ppm.
-
Methoxy Protons (-O-CH₃): The methyl group of the methoxy moiety gives a sharp singlet at approximately δ 3.4 ppm.
The integration of these peaks should correspond to a 3:2:2:3 ratio, confirming the proton count in the molecule.
The ¹³C NMR spectrum further confirms the carbon skeleton of 2-MEA.[8]
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 166 ppm.
-
Vinyl Carbons (CH₂=CH-): The two vinyl carbons will have distinct chemical shifts, typically in the range of δ 128-131 ppm.
-
Ester Methylene Carbon (-O-CH₂-): The carbon of the methylene group attached to the ester oxygen is found around δ 64 ppm.
-
Ether Methylene Carbon (-CH₂-O-): The carbon of the methylene group attached to the ether oxygen appears at approximately δ 70 ppm.
-
Methoxy Carbon (-O-CH₃): The methyl carbon of the methoxy group resonates at about δ 59 ppm.
FTIR spectroscopy is a quick and effective method to identify the key functional groups present in 2-MEA.
-
C=O Stretch (Ester): A strong, sharp absorption band is observed around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C=C Stretch (Vinyl): A medium intensity peak around 1620-1640 cm⁻¹ corresponds to the carbon-carbon double bond of the acrylate.
-
C-O Stretch (Ester and Ether): Strong C-O stretching vibrations are present in the region of 1000-1300 cm⁻¹.
-
=C-H and -C-H Stretches: Vinylic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.
Chemical Synthesis of this compound
The most common and industrially viable method for the synthesis of 2-MEA is the esterification or transesterification of acrylic acid or its esters with 2-methoxyethanol.[8][9]
Synthesis via Transesterification
Transesterification of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 2-methoxyethanol is often preferred due to the milder reaction conditions and avoidance of direct handling of the more corrosive acrylic acid.
Causality in Experimental Choices:
-
Excess of Lower Acrylate: The reaction is an equilibrium process. Using an excess of the more volatile lower acrylate (e.g., methyl acrylate) helps to drive the equilibrium towards the product side.[9]
-
Removal of Byproduct: The continuous removal of the lower alcohol byproduct (e.g., methanol) by distillation is crucial for achieving high yields. This is often accomplished using a fractionating column.[9]
-
Catalyst Selection: Both acid and base catalysts can be employed. Acid catalysts like p-toluenesulfonic acid are common.[9] For more sensitive substrates, milder catalysts such as zinc acetylacetonate can be used.[10]
-
Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. Therefore, a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), must be added to the reaction mixture.[9][10]
Experimental Protocol: Transesterification Synthesis of 2-MEA
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a distillation column (e.g., Vigreux) connected to a condenser and a receiving flask.
-
Charging the Reactor: To the round-bottom flask, add 2-methoxyethanol (1.0 eq), methyl acrylate (2.0-3.0 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%), and a polymerization inhibitor (e.g., 0.1 wt% hydroquinone).
-
Reaction: Heat the mixture to reflux. The lower-boiling azeotrope of methanol and methyl acrylate will begin to distill. Monitor the temperature at the head of the distillation column.
-
Monitoring and Completion: Continue the reaction, collecting the distillate, until the production of methanol ceases, which can be confirmed by the rise in the distillation head temperature. The reaction progress can also be monitored by techniques like Gas Chromatography (GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acidic catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Reactivity and Polymerization of 2-MEA
The reactivity of 2-MEA is dominated by its acrylate functionality, which readily participates in a variety of polymerization reactions.
Free-Radical Polymerization
2-MEA can be readily polymerized via free-radical polymerization using thermal or photoinitiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11] This method is robust and widely used, but it offers limited control over the polymer's molecular weight and architecture, typically resulting in polymers with a broad molecular weight distribution (polydispersity index, PDI > 1.5).
-
Preparation: In a Schlenk flask, dissolve 2-MEA and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in a suitable solvent (e.g., toluene, THF, or DMF).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Termination and Isolation: After the desired reaction time or conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Controlled Radical Polymerization (CRP)
To synthesize well-defined PMEA with controlled molecular weights, narrow PDIs (typically < 1.3), and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are employed.
RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including 2-MEA. It involves the use of a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process.
This protocol is adapted from procedures for similar acrylates.[12]
-
Reagents: In a reaction vessel, combine 2-MEA, a RAFT agent (e.g., dibenzyltrithiocarbonate, DBTTC), a radical initiator (e.g., AIBN), and a solvent (e.g., THF or 1,4-dioxane). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated (e.g., 100:1:0.2).
-
Degassing: Thoroughly degas the mixture using freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and maintain it for the specified time. Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or GC.
-
Isolation and Purification: Once the target conversion is achieved, stop the reaction by cooling and exposing it to air. Isolate the polymer by precipitation in a non-solvent (e.g., n-hexane/diethyl ether mixture) and dry it under vacuum.
ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[13][14] While specific protocols for 2-MEA are less common in the literature than for its hydroxyethyl analogue, the principles are directly transferable.
Anionic Polymerization
Anionic polymerization of acrylates, including 2-MEA, can produce highly controlled polymers with very narrow PDIs. However, this technique is extremely sensitive to impurities and requires stringent anhydrous and anaerobic conditions.[15][16] The ester group of acrylates can undergo side reactions with the highly nucleophilic carbanionic propagating centers, which can be mitigated by using bulky counterions, low temperatures (-78 °C), and specific additives.[16]
Copolymerization and Reactivity Ratios
2-MEA can be copolymerized with a wide variety of other monomers to tailor the properties of the resulting material. The composition of the copolymer is dictated by the reactivity ratios (r₁ and r₂) of the comonomers.
A study on the RAFT copolymerization of 2-MEA (M₁) with 2-hydroxyethyl acrylate (HEA, M₂) found that both monomers have equal reactivity.[2][17] This implies that the reactivity ratios are approximately r₁ ≈ 1 and r₂ ≈ 1. In such a case, the monomers are incorporated into the polymer chain randomly at a rate proportional to their concentration in the feed, leading to an "ideal" or "azeotropic" random copolymer.[17] This is a significant finding for the synthesis of functional hydrogels where a random distribution of both monomer units is often desirable.
The reactivity of 2-MEA with other common monomers like styrene and methyl methacrylate would need to be determined experimentally for specific polymerization conditions, as these values can be influenced by factors such as the solvent and temperature.[18][19]
Other Chemical Reactions
Besides polymerization, the functional groups in 2-MEA can undergo other chemical transformations.
Hydrolysis of the Ester Group
The ester linkage in 2-MEA is susceptible to hydrolysis under both acidic and basic conditions, yielding acrylic acid and 2-methoxyethanol.[20]
Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for acrylates.[20] The rate of hydrolysis is an important consideration for the long-term stability of materials made from PMEA, especially in applications where they are exposed to aqueous environments with non-neutral pH.
Michael Addition
The electron-deficient double bond in 2-MEA can act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction is typically performed under basic conditions and can be used to functionalize the monomer or to create cross-linked networks.
Poly(this compound): Properties and Applications
The polymer derived from 2-MEA, poly(this compound) (PMEA), is a soft, amorphous polymer with a low glass transition temperature. Its most notable property is its exceptional biocompatibility, particularly its blood compatibility.[2]
Biocompatibility and Hydrogels
PMEA is known for its ability to resist protein adsorption and platelet adhesion, which are critical factors in preventing blood coagulation on foreign surfaces.[2] This property is attributed to the unique structure of water at the polymer-water interface. PMEA can be used to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[4][21] These hydrogels are being extensively investigated for a variety of biomedical applications:
-
Coatings for Medical Devices: To improve the blood compatibility of devices such as catheters and stents.[2]
-
Drug Delivery Systems: As matrices for the controlled release of therapeutic agents.[4]
-
Tissue Engineering: As scaffolds that can support cell growth and tissue regeneration.[4]
Safety and Handling
2-MEA is a reactive chemical and should be handled with appropriate safety precautions. It is a skin and eye irritant and may cause sensitization.[5] It is also combustible. Always consult the Safety Data Sheet (SDS) before handling. Key safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Storing the monomer in a cool, dark place, and ensuring the presence of a polymerization inhibitor.
-
Avoiding contact with strong oxidizing agents, acids, and bases.
Conclusion
This compound is a highly versatile functional monomer with a unique set of properties that make it a valuable building block for advanced polymer materials. Its well-defined chemical and physical characteristics, coupled with its diverse reactivity in polymerization, allow for the synthesis of polymers with tailored properties. The exceptional biocompatibility of PMEA, in particular, has positioned it as a material of great promise for the next generation of biomedical devices and therapeutic systems. A thorough understanding of the principles outlined in this guide will enable researchers and developers to effectively utilize 2-MEA in their pursuit of material innovation.
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Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methoxyethyl Acrylate (CAS 3121-61-7)
From: The Senior Application Scientist Desk
Section 1: Executive Overview & Core Chemical Identity
This compound (2-MEA), registered under CAS number 3121-61-7, is a specialty functional monomer that has garnered significant attention across high-value industries, most notably in the biomedical and material science sectors.[1] It is a clear, colorless liquid characterized by a sharp, musty odor.[2][3] The molecule's structure, featuring both a reactive acrylate group and a hydrophilic methoxyethyl side chain, imparts a unique combination of properties to its resultant polymers. This guide provides a comprehensive technical overview of 2-MEA, focusing on its chemical properties, polymerization behavior, the unique characteristics of its polymer—poly(this compound) (PMEA)—and its applications, with a particular emphasis on the biomedical field. We will delve into the causality behind its utility, from its synthesis to its role in creating advanced, biocompatible materials.
1.1 Chemical and Physical Properties
A foundational understanding of 2-MEA begins with its fundamental physicochemical properties, which dictate its handling, reactivity, and application scope.
| Property | Value | Source |
| CAS Number | 3121-61-7 | [2] |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2][4] |
| IUPAC Name | 2-methoxyethyl prop-2-enoate | [2] |
| Synonyms | Methoxyethyl acrylate, Ethylene glycol monomethyl ether acrylate | [2][5] |
| Appearance | Clear colorless liquid with a sharp musty odor | [2][4][5] |
| Density | 1.012 - 1.013 g/mL at 25 °C | [2][5] |
| Boiling Point | 56 °C at 12 mmHg; ~156 °C at 760 mmHg | [2][4][5] |
| Melting Point | -30 °C to -48.3 °F | [2][4][5] |
| Flash Point | 60 °C to 180 °F (closed cup) | [2][4][6] |
| Water Solubility | Soluble (≥100 mg/mL) | [2][4][5] |
| Refractive Index (n20/D) | ~1.427 | [5] |
Section 2: Synthesis and Polymerization Pathways
The utility of 2-MEA is intrinsically linked to its ability to be polymerized into materials with tailored properties. Understanding its synthesis and, more critically, its polymerization mechanisms is key for any researcher in this field.
2.1 Synthesis of 2-MEA Monomer
2-MEA is typically synthesized via standard esterification or transesterification reactions.
-
Direct Esterification: This common industrial method involves the reaction of acrylic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction is typically heated under reflux to drive the formation of the ester and remove water as a byproduct.[7]
-
Transesterification: An alternative route involves the reaction of an alkyl acrylate (e.g., methyl acrylate) with 2-methoxyethanol.[7][8] This equilibrium-driven reaction is often catalyzed by a titanate or a sodium/potassium methoxide catalyst system, where a lower-boiling alcohol (e.g., methanol) is removed to shift the equilibrium towards the desired 2-MEA product.[8]
2.2 Polymerization of 2-MEA
2-MEA readily undergoes radical polymerization to form poly(this compound) (PMEA).[7] For advanced applications, particularly in the biomedical field, precise control over the polymer's molecular weight, architecture, and dispersity is paramount. This necessitates the use of controlled or "living" radical polymerization (CRP) techniques.
RAFT polymerization is a highly versatile CRP method that allows for the synthesis of well-defined PMEA-based polymers.[9][10][11] The mechanism allows for the creation of block copolymers, enabling the combination of PMEA's unique properties with those of other polymers.[12] This technique is particularly valuable for creating amphiphilic block copolymers that can self-assemble into nanoparticles or other complex architectures in aqueous environments.[9]
A significant advancement in the use of 2-MEA is its polymerization via RAFT-mediated aqueous dispersion. In this process, the monomer (2-MEA) and a hydrophilic macromolecular chain transfer agent (Macro-CTA) are initially soluble in water. As polymerization proceeds, the growing PMEA block becomes insoluble, leading to in-situ self-assembly and the formation of sterically stabilized, biocompatible nanoparticles.[9][13]
Workflow: RAFT Aqueous Dispersion Polymerization of 2-MEA
Caption: Workflow for RAFT Aqueous Dispersion Polymerization of 2-MEA.
Detailed Protocol (Adapted from Liu et al., Macromolecules, 2011)[9]:
-
Macro-CTA Synthesis: A hydrophilic Macro-CTA, such as poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), is first synthesized via a separate RAFT polymerization.[9][13]
-
Reaction Setup: In a typical experiment, the PPEGMA Macro-CTA (e.g., 0.107 g, 0.0096 mmol) and 2-MEA monomer (e.g., 0.50 g, 3.83 mmol) are dissolved in 5 mL of deionized water in a reaction flask.[9]
-
Deoxygenation: The solution is thoroughly degassed by bubbling with nitrogen for at least 40 minutes while submerged in an ice bath.[9]
-
Initiation: The flask is then transferred to a preheated oil bath (e.g., 30-40°C). After temperature stabilization, degassed solutions of a redox initiator pair, such as potassium persulfate (KPS) and sodium ascorbate (NaAs), are injected to begin the polymerization.[9]
-
Polymerization: The reaction proceeds under a nitrogen atmosphere. The initially clear solution becomes bluish or opalescent as nanoparticles form.[9]
-
Quenching and Analysis: Aliquots can be withdrawn at intervals and quenched with an inhibitor (e.g., hydroquinone) to monitor kinetics. The final reaction is quenched by cooling and exposure to air. Monomer conversion is determined by ¹H NMR, while molecular weight and particle size are analyzed by Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS), respectively.[9]
Section 3: The Unique Properties and Biomedical Applications of PMEA
The polymer derived from 2-MEA, PMEA, is not merely a standard polymer but a high-performance biomaterial. Its significance in drug development and medical device technology stems from a unique combination of biocompatibility, thermoresponsiveness, and tailored mechanical properties.
3.1 Exceptional Biocompatibility and Antithrombogenicity
PMEA is renowned for its excellent blood compatibility, a property that makes it a material of choice for devices in direct contact with blood.[10] It is, in fact, a US Food and Drug Administration (FDA)-approved biocompatible polymer for specific applications like coatings on artificial lungs and catheters.[10][14]
The mechanism behind this biocompatibility is a subject of intensive research. It is widely attributed to the unique hydration state of the PMEA surface. The polymer chains interact with water to form a layer of "intermediate water," which is distinct from free water or tightly bound "non-freezing" water.[10][14] This specific water structure is believed to be critical in suppressing protein adsorption (e.g., fibrinogen) and minimizing platelet adhesion, thereby preventing the activation of the coagulation cascade and thrombus formation.[10] This allows PMEA surfaces to mimic the non-fouling nature of native blood vessels.[14]
3.2 Thermoresponsive Behavior (LCST Properties)
Polymers of 2-MEA and its copolymers can exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST).[12][15] Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition, becoming insoluble and precipitating. This transition is reversible.
The LCST can be precisely tuned by copolymerizing 2-MEA with other monomers. For instance, copolymerizing 2-MEA with the more hydrophilic 2-hydroxyethyl acrylate (HEA) increases the cloud point temperature.[12][16] This tunability is highly desirable for creating "smart" materials that respond to temperature changes, a key feature for applications like triggered drug delivery and cell sheet engineering.[12][17]
Caption: Relationship between 2-MEA, PMEA properties, and key applications.
3.3 Applications in Drug Development and Regenerative Medicine
The unique properties of PMEA translate into a wide range of advanced applications:
-
Drug Delivery Systems: Hydrogels formulated from 2-MEA and its copolymers can serve as depots for therapeutic agents.[1][18] The tunable LCST allows for the creation of smart hydrogels that can release a drug payload in response to a local temperature increase (e.g., at a site of inflammation or through external heating).[19][20]
-
Coatings for Medical Implants: PMEA is used to coat blood-contacting devices to improve their biocompatibility and reduce the risk of thrombosis.[10] This enhances device longevity and patient safety.
-
Tissue Engineering Scaffolds: PMEA-based hydrogels provide a biocompatible, highly hydrated 3D environment similar to the native extracellular matrix, which is conducive to cell adhesion, proliferation, and differentiation.[14][21][22] They can be engineered to have appropriate mechanical properties and porosity for regenerating tissues.[20][22]
-
Flexible Films and Adhesives: In a broader context, polymers containing 2-MEA exhibit excellent flexibility at low temperatures, water resistance, and adhesion, making them useful in flexible coatings and medical-grade adhesives.[1][3][5]
Section 4: Safety, Handling, and Toxicology
As a reactive monomer, this compound requires strict adherence to safety protocols. It is classified as hazardous, and all handling should be performed with appropriate engineering controls and personal protective equipment.
4.1 GHS Hazard Identification
2-MEA presents multiple hazards that must be managed carefully.[2]
| Hazard Class | GHS Hazard Statement |
| Flammability | H226: Flammable liquid and vapor[2][23][24] |
| Acute Toxicity | H302: Harmful if swallowed[2][23][24] H311 + H331: Toxic in contact with skin or if inhaled[6][23] |
| Skin/Eye Damage | H314: Causes severe skin burns and eye damage[2][23][24] |
| Sensitization | H317: May cause an allergic skin reaction[2][23][24] |
| Mutagenicity | H341: Suspected of causing genetic defects[2][23][24] |
| Reproductive Toxicity | H360FD: May damage fertility; May damage the unborn child[2][24] |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure[23] |
4.2 Handling and Storage
-
Ventilation: Work only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[23][24][25]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[23][24][25]
-
Storage: Store in a cool, dry, well-ventilated place.[24][25] Keep the container tightly closed and protected from light and heat, as these can initiate polymerization.[5][25] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5][24] The monomer is typically supplied with an inhibitor like MEHQ to prevent premature polymerization.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber), flame-retardant antistatic protective clothing, and chemical safety goggles/face shield.[23][25]
4.3 First Aid Measures
Immediate and thorough action is required in case of exposure.
-
Inhalation: IMMEDIATELY leave the contaminated area and move to fresh air. Call a physician immediately. If breathing stops, provide artificial respiration.[2][4][23]
-
Skin Contact: IMMEDIATELY take off all contaminated clothing. Flood the affected skin with large amounts of water, then gently wash with soap and water. Seek immediate medical attention.[2][4][25]
-
Eye Contact: IMMEDIATELY flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][23][25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][23][25]
4.4 Spill and Disposal
-
Small Spills: Isolate the spill area. Use absorbent paper or mineral-based absorbents (e.g., clay, sand) to pick up the liquid.[2][4] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[2][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23] Avoid release to the environment.[23][25]
Section 5: References
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Navigating the Nomenclature of a Versatile Monomer: A Technical Guide to 2-Methoxyethyl Acrylate and Its Synonyms
Introduction: The Significance of Precise Chemical Identification
In the landscape of polymer science and materials research, precision in language is as critical as precision in the laboratory. The monomers selected as building blocks dictate the final properties of a polymer, and the ability to reliably identify these precursors across the scientific literature and commercial markets is paramount. 2-Methoxyethyl acrylate (MEA) is a prime example of a versatile monomer whose various names can present a challenge to researchers and developers. This guide provides an in-depth exploration of the synonyms and nomenclature of this compound, offering clarity and context to facilitate seamless research and development.
This compound is a highly reactive acrylate monomer valued for the properties it imparts to polymers, including enhanced flexibility, hydrophilicity, and chemical resistance.[1][2] These characteristics make it a crucial component in a wide array of applications, from flexible coatings and adhesives to advanced biomedical polymers and 3D printing resins.[1][2] Understanding its various identifiers is the first step toward harnessing its full potential.
The Chemical Identity of this compound
At its core, the molecule consists of an acrylate group ester-linked to a 2-methoxyethanol moiety. This structure is key to its reactivity and the functionality it brings to polymers.
Caption: Chemical structure of this compound.
A Comprehensive Reference to Synonyms and Identifiers
The multiplicity of names for this compound arises from different naming conventions (IUPAC, common names), historical usage, and branding by manufacturers. The following table provides a consolidated reference for the various identifiers for this monomer.
| Identifier Type | Value | Source(s) |
| IUPAC Name | 2-methoxyethyl prop-2-enoate | [3][4][5] |
| CAS Number | 3121-61-7 | [1][3][4][6][7][8] |
| Common Synonyms | This compound | [3][4][7][8] |
| Methoxyethyl acrylate | [4][5][8] | |
| Acrylic Acid 2-Methoxyethyl Ester | [1][6] | |
| Ethylene Glycol Monomethyl Ether Acrylate | [1][4][8] | |
| Methyl Cellosolve Acrylate | [3][4] | |
| 2-Propenoic acid, 2-methoxyethyl ester | [3][4] | |
| Glycol monomethyl ether acrylate | [3][4] | |
| 2-methoxy-ethanoacrylate | [3][9] | |
| 2-MEA or MEA | [1][10] | |
| 2-MTA | [8][11] | |
| Trade Names | Sipomer MCA | [3][4] |
| Ageflex MEA | [4] | |
| EINECS Number | 221-499-3 | [3][4][7] |
| Molecular Formula | C6H10O3 | [3][4][7][8] |
Contextual Usage of Synonyms in Scientific Literature
The choice of synonym often depends on the context of the research or the industry.
-
Academic and Formal Publications: The IUPAC name , "2-methoxyethyl prop-2-enoate," is most appropriate for formal scientific publications to ensure unambiguous identification.[3][4][5]
-
Chemical Databases and Suppliers: The CAS number , 3121-61-7, is the most reliable identifier when searching chemical databases or ordering from suppliers.[1][3][4][6][7][8]
-
Industrial and Commercial Contexts: Trade names like Sipomer MCA and Ageflex MEA are used in commercial settings.[3][4] The abbreviation 2-MTA is also used in the coatings and plastics industries.[8][11][12]
-
Historical and Common Usage: Terms like "Methyl Cellosolve Acrylate" are older, common names that may appear in earlier literature. "Cellosolve" is a trade name for a family of glycol ethers, and its use in this context highlights the origin of the methoxyethanol portion of the molecule.
Experimental Workflow: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the esterification of acrylic acid with 2-methoxyethanol. This process typically requires an acid catalyst and the removal of water to drive the reaction to completion.
Caption: A typical laboratory synthesis workflow for this compound.
Conclusion: A Call for Clarity
The variety of synonyms for this compound underscores the importance of a thorough understanding of chemical nomenclature. For researchers, scientists, and drug development professionals, using precise identifiers like the CAS number (3121-61-7) and the IUPAC name (2-methoxyethyl prop-2-enoate) is crucial for accurate literature searches, unambiguous communication, and reliable procurement of materials. This guide serves as a comprehensive reference to navigate the nomenclature of this versatile monomer, thereby supporting innovation and integrity in scientific research.
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Health and safety considerations for 2-Methoxyethyl acrylate
An In-depth Technical Guide to the Health and Safety of 2-Methoxyethyl Acrylate
Introduction and Strategic Hazard Profile
This compound (MEA), CAS No. 3121-61-7, is a reactive monomer utilized in the synthesis of polymers and copolymers for specialized applications in research and development.[1][2] Despite its utility, MEA presents a significant and complex hazard profile that demands a comprehensive understanding and rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing risk and implementing effective control measures when handling this chemical.
The primary directive when working with MEA is to recognize its multifaceted hazardous nature. It is not a substance to be handled with standard laboratory precautions alone; it requires specific, heightened safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a stark overview of its dangers, classifying it as a flammable liquid that is toxic if inhaled or in contact with skin, harmful if swallowed, and capable of causing severe skin burns and serious eye damage.[3][4] Furthermore, MEA is a skin sensitizer, is suspected of causing genetic defects, and may damage fertility or the unborn child.[3][5]
This profile necessitates a proactive safety culture, moving beyond mere compliance to a deep-seated understanding of the causality behind each safety recommendation.
Toxicological Landscape: Understanding the Health Risks
The toxicity of this compound is both acute and chronic, affecting multiple organ systems. A foundational understanding of these risks is critical for appreciating the necessity of the control measures outlined later in this guide. Systemic toxicity is likely driven by its metabolite, 2-methoxyethanol, which is known for its adverse effects.
Acute Toxicity
Immediate and short-term exposure to MEA can lead to severe health consequences.
-
Oral: MEA is harmful if swallowed, with a reported oral LD50 in rats of 404 mg/kg.[1] Ingestion can cause severe burns to the mouth and throat, with a risk of gastrointestinal perforation.[1]
-
Dermal: The substance is classified as toxic in contact with skin.[4] It can be absorbed through the skin, and prolonged contact may lead to systemic effects.[6] Critically, it causes severe skin burns and corrosion.[3][5]
-
Inhalation: MEA is toxic if inhaled.[3] Vapors are irritating to the mucous membranes and the respiratory tract.[3][5][6] Due to its high vapor density, vapors can accumulate in poorly ventilated areas, increasing the risk of acute exposure.[3][6]
-
Eye Contact: Direct contact causes serious, potentially irreversible eye damage.[1][3]
Chronic and Systemic Toxicity
Long-term or repeated exposure presents significant health risks, particularly concerning reproductive and developmental health.
-
Reproductive and Developmental Toxicity: MEA is classified as a Category 1B reproductive toxin, with evidence indicating it may damage fertility and harm an unborn child.[2][5] Laboratory studies have reported effects such as fetotoxicity and embryolethality.
-
Sensitization: It is a known skin sensitizer.[1][3] Initial exposure may not cause a reaction, but subsequent contact can trigger a severe allergic dermatitis in susceptible individuals.[3][6]
-
Mutagenicity: MEA is suspected of causing genetic defects (GHS Category 2).[3][5]
-
Carcinogenicity: Currently, this compound is not classified as a probable or confirmed human carcinogen by major bodies like IARC or NTP.[1] However, it is noteworthy that other acrylate monomers have been classified by IARC as "possibly carcinogenic to humans" (Group 2B), warranting a cautious approach.[7][8][9]
| Toxicological Endpoint | Value / Observation | Reference |
| Acute Oral Toxicity (LD50, rat) | 404 mg/kg | [1] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage | [3] |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | [2][5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | [3][5] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [1][2][3] |
| Carcinogenicity (IARC, NTP) | Not classified as a carcinogen | [1] |
Physicochemical Properties and Associated Safety Implications
The physical and chemical properties of MEA are integral to its hazard profile and dictate the necessary safety precautions. For instance, its flammability, vapor density, and reactivity are key factors in determining safe handling and storage procedures.
| Property | Value | Safety Implication | Reference |
| Appearance | Clear, colorless liquid with a sharp, musty odor | The odor may provide some warning, but olfactory fatigue can occur. | [3] |
| Flash Point | 60 °C (140 °F) - closed cup | Combustible liquid. Requires control of ignition sources. | [1] |
| Boiling Point | 156 °C (312.8 °F) at 760 mmHg | Relatively low volatility at room temperature, but vapor pressure increases with heat. | [3][6] |
| Vapor Density | 4.49 (Air = 1) | Vapors are much heavier than air and will accumulate in low-lying areas, posing an inhalation and fire risk. | [3][6] |
| Density | 1.013 g/cm³ at 20 °C | Denser than water. | [1][3] |
| Solubility in Water | 144 g/L at 20 °C | Soluble in water. This is relevant for spill cleanup and firefighting. | [1][6] |
| Reactivity | Sensitive to heat and light; may polymerize. Incompatible with strong oxidizing agents. | Requires stabilized storage away from heat, light, and incompatible materials to prevent hazardous reactions. | [6] |
A Systematic Approach to Exposure Control
Managing the risks associated with MEA requires a systematic application of the hierarchy of controls. This framework prioritizes the most effective control measures to minimize or eliminate hazards. Relying solely on Personal Protective Equipment (PPE) is insufficient and should be considered the last line of defense.
Caption: Hierarchy of Controls applied to this compound.
-
Elimination/Substitution: The most effective control is to first question if MEA is essential for the experiment or if a less hazardous alternative could achieve the same scientific outcome.
-
Engineering Controls: If MEA must be used, physical isolation is paramount. All work must be conducted within a certified chemical fume hood to control toxic vapors.[2][5] Ensure ventilation systems are appropriate to prevent the accumulation of heavier-than-air vapors.[10]
-
Administrative Controls: Develop and strictly enforce Standard Operating Procedures (SOPs) for handling, storage, and waste disposal.[5] All personnel must receive documented, substance-specific training on the hazards of MEA and emergency procedures.[10] Designate specific areas for MEA use.
-
Personal Protective Equipment (PPE): PPE is mandatory and must be selected based on the specific hazards of MEA. This is not a substitute for engineering controls.
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[1][11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[12]
-
Skin and Body Protection: Wear a chemical-resistant lab coat or a disposable suit (e.g., Tyvek).[6][12] Do not wear shorts or open-toed shoes.
-
Respiratory Protection: When engineering controls may not be sufficient to maintain exposure below limits, or during certain high-risk procedures, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2][12] For emergency situations, a Self-Contained Breathing Apparatus (SCBA) is necessary.[6]
-
Standard Operating Procedure: Safely Handling and Dispensing MEA
This protocol provides a self-validating system for the safe handling of this compound in a laboratory setting. Adherence to each step is mandatory.
5.1 Pre-Operational Checks
-
Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Assemble All Materials: Place all necessary equipment (glassware, stir plates, absorbent pads, waste containers) inside the fume hood before retrieving the MEA.
-
Inspect PPE: Don all required PPE (goggles, face shield, lab coat, gloves). Carefully inspect gloves for any signs of degradation or pinholes.
-
Locate Emergency Equipment: Verbally confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
5.2 Handling and Dispensing Protocol
-
Container Inspection: Before opening, inspect the MEA container for any signs of damage or leakage.
-
Grounding: If transferring significant quantities, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[1]
-
Dispensing: Perform all transfers and dispensing of MEA deep within the chemical fume hood over a spill tray. Use only non-sparking tools.[2][5]
-
Container Sealing: Immediately and securely seal the primary MEA container after dispensing the required amount.
-
Minimize Exposure: Keep all containers with MEA closed when not in immediate use.
5.3 Post-Operational Procedures
-
Decontamination: Wipe down any potentially contaminated surfaces within the fume hood with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all MEA-contaminated waste (pipette tips, absorbent pads, gloves) in a designated, sealed hazardous waste container. Do not mix with other waste streams.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Remove gloves last, using the proper technique.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[1][5]
Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be trained on these procedures.
Caption: Emergency response workflow for a this compound spill.
Personnel Exposure
-
Skin Contact: IMMEDIATELY flood the affected skin with copious amounts of water while removing all contaminated clothing.[3][6] Gently wash the area with soap and water. Seek immediate medical attention, even if no irritation is apparent.[1][6]
-
Eye Contact: IMMEDIATELY flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: IMMEDIATELY move the affected person to fresh air.[3][6] If breathing is difficult, provide oxygen. Seek immediate medical attention, even if symptoms are not immediately apparent.[6]
-
Ingestion: Do NOT induce vomiting.[1] Have the person rinse their mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison control center or physician immediately.[1]
Spills and Leaks
-
Small Spills (inside a fume hood): Trained personnel wearing appropriate PPE can manage the spill. Use an inert absorbent material (such as vermiculite or sand; do not use cellulose-based absorbents) to soak up the liquid.[6] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Isolate the area and prevent entry.[3][6] Increase ventilation if it is safe to do so.
Fire
-
MEA is a combustible liquid.[6] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[1][6] A water spray can be used to cool containers.[1] Firefighters must wear full protective gear, including SCBA.[1]
Storage and Waste Management
Proper storage and disposal are critical final steps in the safe lifecycle management of MEA.
-
Storage: Store MEA in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1][2] The storage area should be locked and accessible only to authorized personnel.[2] Protect containers from direct sunlight and heat, as these can initiate hazardous polymerization.[6] Keep containers tightly closed and, for quality, consider storing under an inert atmosphere.[2][5]
-
Waste Disposal: All MEA waste, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2] Do not dispose of MEA down the drain.[5]
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An In-depth Technical Guide to the Physical Properties of Poly(2-Methoxyethyl Acrylate) (PMEA)
Introduction: The Unique Position of PMEA in Advanced Biomaterials
Poly(2-methoxyethyl acrylate) (PMEA) has emerged as a polymer of significant interest within the biomedical field, particularly for applications requiring direct contact with biological systems. Its unique combination of properties, most notably its exceptional biocompatibility and blood compatibility, has driven extensive research into its use for coating medical devices such as catheters, stents, and artificial organs. Unlike many conventional biomaterials, PMEA's performance is intrinsically linked to its distinct physical characteristics, which govern its interactions at the biointerface. This technical guide provides a comprehensive exploration of the core physical properties of PMEA, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior and the experimental methodologies used for its characterization. Our focus will be on elucidating the causal relationships between PMEA's structure and its functional properties, thereby providing a foundational knowledge base for its application and further development in the next generation of medical technologies.
Thermal Properties: Understanding the Amorphous Nature of PMEA
The thermal behavior of a polymer is fundamental to its processing, stability, and in-service performance. For PMEA, its amorphous nature and low glass transition temperature are defining features that directly influence its application as a biomaterial.
Glass Transition Temperature (Tg): The Onset of Rubbery Behavior
The glass transition temperature (Tg) marks the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or "rubbery" state. For PMEA, the Tg is consistently reported to be well below room temperature, a key factor contributing to its liquid-like or rubbery state at physiological temperatures.[1][2]
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | ~ -30 °C to -50 °C | [2][3] |
This low Tg is a direct consequence of the flexible ether side chains in the PMEA structure, which increase the free volume and allow for segmental motion of the polymer chains at lower temperatures. This inherent flexibility is crucial for its function as a coating on medical devices, allowing it to conform to surfaces and maintain its integrity during use.
Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common technique for determining the Tg of polymers.[3][4] The method involves monitoring the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. The Tg is observed as a step-like change in the heat flow curve.
Step-by-Step Methodology:
-
Sample Preparation: A small sample of PMEA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[5]
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any previous thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heating Scan: The sample is heated again at the same controlled rate. The Tg is determined from this second heating scan to ensure a consistent thermal history.[6]
-
-
Data Analysis: The Tg is typically determined as the midpoint of the step transition in the heat flow curve.[6]
Figure 1: Experimental workflow for determining the glass transition temperature (Tg) of PMEA using DSC.
Thermal Stability: Resistance to Decomposition
The thermal stability of a polymer dictates the upper temperature limit at which it can be processed and used without significant degradation. Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.[7][8] For PMEA, thermal degradation typically involves the decomposition of the polymer backbone.
| Property | Value |
| 5% Weight-Reduction Temperature (TGA) | ~250-300 °C |
Note: Specific degradation temperatures can vary depending on the molecular weight and purity of the PMEA sample.
Experimental Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability of a material.
Step-by-Step Methodology:
-
Sample Preparation: A small, representative sample of PMEA (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).[9][10]
-
Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to create an inert atmosphere.[11]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[12]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key degradation temperatures, such as the onset of decomposition and the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss).
Figure 3: Experimental workflow for measuring the water contact angle of a PMEA surface.
Solubility: A Key Parameter for Processing
The solubility of PMEA in various organic solvents is a critical consideration for its processing, particularly for the creation of coatings and films via solution-based techniques. As a general rule for polymers, "like dissolves like," meaning polymers tend to dissolve in solvents with similar chemical structures and polarities.
| Solvent | Solubility |
| Toluene | Soluble |
| Benzene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Insoluble |
| Ethanol | Insoluble |
| Water | Insoluble |
This table provides a general guide. Solubility can be influenced by the molecular weight of the PMEA.
Swelling Behavior and Water Interaction: The Concept of "Intermediate Water"
Although PMEA is insoluble in water, it does absorb a certain amount of water, a phenomenon known as swelling. The equilibrium water content (EWC) is the amount of water absorbed by the polymer when it is fully hydrated. For PMEA, the EWC is approximately 9.0 wt%.
The nature of the water within the hydrated PMEA is of particular scientific interest and is believed to be central to its excellent blood compatibility. Using techniques like DSC, the water in hydrated PMEA can be classified into three types:
-
Non-freezing water: Tightly bound to the polymer chains and does not freeze even at very low temperatures.
-
Freezing-bound water (or intermediate water): Interacts with the polymer but can still undergo a phase transition (freezing and melting), albeit at temperatures different from bulk water. This "intermediate water" is thought to play a crucial role in preventing protein adsorption.
-
Free water: Behaves like bulk water and freezes at 0 °C.
The presence and significant proportion of this "intermediate water" is a distinguishing feature of PMEA and is a key hypothesis for its superior biocompatibility.
Figure 4: Conceptual diagram of the different states of water within hydrated PMEA.
Experimental Protocol: Determination of Equilibrium Water Content (EWC)
The EWC is determined gravimetrically.
Step-by-Step Methodology:
-
Dry Weight Measurement: A sample of PMEA is thoroughly dried under vacuum until a constant weight (W_dry) is achieved.
-
Hydration: The dried sample is immersed in deionized water and allowed to swell to equilibrium, typically for at least 24 hours. [13]3. Wet Weight Measurement: The swollen sample is removed from the water, and any excess surface water is carefully blotted away. The wet weight of the sample (W_wet) is then measured.
-
Calculation: The EWC is calculated using the following formula:
EWC (%) = [(W_wet - W_dry) / W_wet] x 100
Conclusion: A Material Defined by its Physical Properties
The physical properties of poly(this compound) are not merely a collection of material data points; they are the very foundation of its exceptional performance as a biomaterial. Its low glass transition temperature ensures flexibility and conformity, while its unique surface chemistry and interaction with water, characterized by the presence of "intermediate water," are thought to be the primary drivers of its remarkable blood compatibility. This in-depth guide has provided a comprehensive overview of these key physical properties and the standard experimental techniques used for their characterization. For researchers and developers in the biomedical field, a thorough understanding of these fundamental characteristics is essential for the rational design and successful application of PMEA-based technologies that can safely and effectively interface with the human body.
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Biocompatibility of poly(2-Methoxyethyl acrylate)
An In-Depth Technical Guide to the Biocompatibility of Poly(2-Methoxyethyl Acrylate) (PMEA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(this compound) (PMEA) has emerged as a leading biomaterial, particularly in applications requiring direct contact with blood and biological tissues. Its exceptional biocompatibility, characterized by low protein adsorption and minimal platelet adhesion, sets it apart from many conventional polymers.[1][2] This technical guide provides a comprehensive overview of the fundamental principles governing PMEA's biocompatibility, delving into its unique physicochemical properties, the critical role of its hydration state, and its interactions with proteins, cells, and tissues. Detailed experimental protocols and mechanistic insights are provided to equip researchers and developers with the knowledge to effectively evaluate and utilize PMEA in advanced biomedical applications.
The Molecular Basis of PMEA's Biocompatibility: Structure and the "Intermediate Water" Concept
At the heart of PMEA's remarkable biocompatibility is its unique molecular structure and its subsequent interaction with water. PMEA is an amphiphilic polymer, possessing a hydrophobic polyethylene main chain and mildly hydrophilic ether and carbonyl groups in its side chains.[3] This structure facilitates a unique hydration state when in contact with aqueous environments.
Unlike many biomaterials that primarily interact with "free water" (bulk water) and "non-freezing bound water" (tightly associated with the polymer), PMEA supports a significant amount of a third type: "intermediate water" or "freezing-bound water".[2][4] This intermediate water is less ordered than non-freezing water but more structured than bulk free water.[2] It is this specific hydration layer that is hypothesized to be a key determinant of PMEA's excellent blood compatibility.[2][5] This structured water layer at the biointerface acts as a barrier, preventing direct contact between the polymer surface and biological components like proteins and platelets, thereby minimizing adverse reactions.[2]
The presence and characteristics of this intermediate water can be investigated using techniques like differential scanning calorimetry (DSC), which can distinguish between the different states of water in the hydrated polymer.[2][6]
The PMEA-Biointerface: A Deep Dive into Biological Interactions
The performance of any biomaterial is dictated by the series of events that occur at its surface when introduced to a biological environment. For PMEA, this interface is characterized by exceptionally low fouling and thrombogenicity.
Protein Adsorption Resistance: Preserving Native Conformation
The initial event upon implantation of a biomaterial is the rapid adsorption of proteins from the surrounding biological fluids. This adsorbed protein layer mediates subsequent cellular interactions.[7] PMEA surfaces exhibit remarkably low protein adsorption compared to other polymers like poly(2-hydroxyethylmethacrylate) (PHEMA).[1][2]
Crucially, it is not just the quantity of adsorbed protein but also its conformational state that dictates the biological response. PMEA has been shown to cause minimal denaturation of the proteins that do adsorb to its surface.[1] Techniques like circular dichroism (CD) spectroscopy have revealed that proteins adsorbed onto PMEA retain a secondary structure very close to their native state, in stark contrast to surfaces like PHEMA where significant conformational changes occur.[1] This preservation of protein structure is critical, as denatured proteins can expose new epitopes that trigger inflammatory responses and platelet activation.[1]
The low protein adsorption and minimal denaturation on PMEA are closely linked to the interfacial water structure and the nanometer-scale phase separation that occurs at the PMEA/water interface, creating polymer-rich and water-rich domains.[5][8] This heterogeneous surface is thought to suppress the aggregation and denaturation of adsorbed proteins like fibrinogen.[8]
Superior Hemocompatibility
PMEA's interaction with blood components is a key area of its application and research, demonstrating superior performance in preventing blood-related adverse events.
Platelet adhesion and subsequent activation are critical initiating steps in thrombus formation on foreign surfaces. PMEA surfaces consistently demonstrate significantly suppressed platelet adhesion and spreading compared to other polymers.[1][2] This effect is a direct consequence of the minimal, conformationally-stable protein layer, particularly the lack of denatured fibrinogen, which is a primary ligand for platelet adhesion receptors.[1][8]
PMEA exhibits excellent compatibility with the coagulation and complement systems, two key humoral defense mechanisms in the blood.[2] This inertness minimizes the activation of the coagulation cascade, preventing clot formation, and avoids triggering the complement system, which can lead to inflammation and material degradation.
Materials in direct contact with blood must not induce hemolysis, the rupture of red blood cells. PMEA-coated devices, such as oxygenators, have been shown to cause significantly less hemolysis compared to their uncoated counterparts.[3] This is reflected in lower levels of free hemoglobin and bilirubin, indicating reduced damage to red blood cells during extracorporeal circulation.[3]
Cellular and Tissue Response
The interaction of PMEA with various cell types is nuanced and offers unique advantages for medical device design.
While PMEA is celebrated for its non-fouling properties, it also supports the adhesion, migration, and formation of confluent monolayers of human umbilical vein endothelial cells (HUVECs).[9] This is a highly desirable characteristic for cardiovascular implants, as a healthy endothelial layer mimics the native blood vessel lining, providing the ultimate biocompatible surface and long-term anti-thrombogenicity.[9]
The in vivo response to implanted materials is a critical aspect of biocompatibility.[10][11] Due to its ability to minimize protein denaturation and platelet activation, PMEA generally elicits a very mild inflammatory and foreign body response. Histological analysis of PMEA implants typically shows minimal inflammation and the formation of a thin, non-adherent fibrous capsule, indicating good tissue integration.[12][13]
Methodologies for Evaluating PMEA Biocompatibility
A robust evaluation of a biomaterial's biocompatibility requires a multi-faceted approach, combining surface characterization with in vitro and in vivo testing.
Synthesis and Surface Preparation
PMEA can be synthesized via various polymerization techniques, with controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offering precise control over molecular weight and architecture.[6][14] For many applications, PMEA is used as a coating on a substrate material.
Diagram 1: PMEA Synthesis and Coating Workflow
Caption: Workflow for PMEA synthesis via RAFT and subsequent surface coating.
Essential In Vitro Biocompatibility Protocols
Protocol 3.2.1: Static Platelet Adhesion Assay
-
Objective: To quantify platelet adhesion and evaluate their morphology on PMEA surfaces.
-
Methodology:
-
Prepare PMEA-coated and control (e.g., glass, PHEMA-coated) substrates in 24-well plates.
-
Collect fresh human whole blood into citrate-containing tubes. Prepare platelet-rich plasma (PRP) by centrifugation at 150 x g for 15 minutes.
-
Add 500 µL of PRP to each well containing the test substrates. Incubate at 37°C for 60 minutes.
-
Gently rinse the substrates three times with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Fix the adherent platelets with 2.5% glutaraldehyde in PBS for 2 hours at room temperature.
-
Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%, 100%).
-
Critical point dry the samples.
-
Sputter-coat the samples with gold or platinum.
-
Examine the surfaces using a Scanning Electron Microscope (SEM). Quantify the number of adherent platelets per unit area and assess their morphology (e.g., round, dendritic, spread).
-
-
Trustworthiness Check: The inclusion of both positive (e.g., glass) and negative controls is essential. Morphological assessment provides qualitative data on the degree of platelet activation, complementing the quantitative adhesion counts.
Protocol 3.2.2: Fibrinogen Adsorption by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the amount of fibrinogen adsorbed onto the PMEA surface.
-
Methodology:
-
Place PMEA-coated and control substrates in a 24-well plate.
-
Incubate substrates with a solution of human fibrinogen (e.g., 1 mg/mL in PBS) for 1 hour at 37°C.
-
Wash the substrates thoroughly with PBS containing a mild detergent (e.g., Tween 20) to remove non-adsorbed protein.
-
Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against human fibrinogen (e.g., HRP-conjugated anti-fibrinogen antibody) for 1 hour.
-
Wash thoroughly to remove unbound primary antibody.
-
Add a suitable substrate for the enzyme conjugate (e.g., TMB for HRP). Allow color to develop.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Quantify the amount of adsorbed fibrinogen by comparing the absorbance values to a standard curve of known fibrinogen concentrations.
-
-
Expertise Insight: This protocol directly measures the adsorption of a key protein involved in thrombosis. The blocking step is critical to prevent false-positive results.
Diagram 2: The PMEA Biocompatibility Cascade
Caption: The cascade of events at the PMEA interface leading to biocompatibility.
Quantitative Data Summary
The superior biocompatibility of PMEA has been demonstrated across numerous studies. The following table summarizes typical comparative data.
| Parameter | PMEA | Poly(HEMA) | PET (Control) | Reference |
| Fibrinogen Adsorption (ng/cm²) | Very Low (~20-50) | Low (~50-100) | High (>200) | [1][2] |
| Platelet Adhesion (cells/1000 µm²) | < 10 | 50 - 150 | > 300 | [1][15] |
| Platelet Morphology | Mostly round, unactivated | Some spreading | Extensive spreading & aggregation | [1] |
| Free Hemoglobin (mg/dL) in Oxygenator | ~6.7 | N/A | ~29.4 | [3] |
Note: Values are illustrative and can vary based on specific experimental conditions.
Applications and Future Perspectives
The exceptional biocompatibility profile of PMEA has led to its approval by the US Food and Drug Administration (FDA) and its use in a variety of medical devices.[9][16]
Current Biomedical Applications
-
Coatings for Cardiovascular Devices: PMEA is used as a coating for stents, catheters, and other devices that have direct blood contact to reduce the risk of thrombosis.[16]
-
Artificial Lungs (Oxygenators): PMEA-coated oxygenators are used during cardiopulmonary bypass to reduce blood trauma and improve patient outcomes.[3][16]
-
Drug Delivery Systems: The non-fouling nature of PMEA makes it an attractive candidate for creating nanoparticles and hydrogels for targeted and controlled drug release.[17][18]
-
Cell-Selective Surfaces: The ability of PMEA to resist general cell adhesion while promoting the growth of specific cell types like endothelial cells is being explored for tissue engineering scaffolds and diagnostic devices.[5][19]
Future Directions
Research into PMEA and its analogues continues to expand. Key areas of future development include:
-
Smart PMEA surfaces: Incorporating stimuli-responsive elements to create surfaces that can actively modulate biological interactions.
-
Advanced Drug Delivery: Developing sophisticated PMEA-based carriers for complex biologics and combination therapies.[20][21]
-
Tissue Engineering: Leveraging the cell-selective properties of PMEA to create more effective scaffolds for regenerative medicine.
Conclusion
Poly(this compound) stands as a testament to the power of rational polymer design in overcoming critical challenges in biomaterial science. Its biocompatibility is not a result of a single property but a synergistic interplay between its chemical structure, the unique nature of its hydration layer, and the subsequent cascade of minimized protein and cell interactions. For researchers and developers, a deep understanding of these core principles is paramount for harnessing the full potential of PMEA in creating the next generation of safe and effective medical devices and therapies.
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An In-depth Technical Guide to the Water Solubility of 2-Methoxyethyl Acrylate (2-MEA)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyethyl acrylate (2-MEA) is a versatile monomer whose utility in advanced applications, particularly in the biomedical and polymer fields, is intrinsically linked to its behavior in aqueous systems. A precise understanding of its water solubility is paramount for controlling polymerization kinetics, designing drug delivery vehicles, and formulating stable emulsions. This guide provides a comprehensive technical overview of 2-MEA's water solubility, including quantitative data, the underlying physicochemical principles, a detailed experimental protocol for its determination, and insights into its practical applications.
Introduction: The Critical Role of Water Solubility for a Functional Monomer
This compound (CAS: 3121-61-7) is a specialty acrylic monomer valued for the properties it imparts to polymers, including flexibility, adhesion, and both UV and water resistance.[1][2] Its molecular structure, featuring a reactive acrylate group and a hydrophilic methoxyethyl side chain, creates a delicate hydrophilic-lipophilic balance. This balance governs its interaction with water, a critical parameter for numerous polymerization processes and the performance of the resulting polymers.
In fields like drug development, where 2-MEA is used to synthesize hydrogels and nanoparticles, its water solubility influences the polymer's swelling characteristics, drug loading capacity, and release profile. Similarly, in industrial settings, its solubility is a key factor in emulsion and suspension polymerization techniques used to produce coatings and adhesives.[1][2] Therefore, a granular understanding of 2-MEA's aqueous solubility is not merely an academic detail but a foundational requirement for predictable and reproducible materials science.
Quantitative Solubility Data
The solubility of 2-MEA in water is significant but finite. It is crucial to rely on quantitative measurements rather than qualitative descriptors like "soluble," which can be ambiguous for technical applications. The solubility is also temperature-dependent.
| Parameter | Value | Temperature | Source |
| Water Solubility | 144 g/L | 20 °C | ChemicalBook, OECD Guideline 105[3][4] |
| Water Solubility | 116 g/L | 20 °C | TCI Chemicals[5] |
| Water Solubility | ≥ 100 mg/mL | 18 °C (64 °F) | PubChem[6] |
Expert Insight: The variance in reported values (from 116 g/L to 144 g/L) is common in chemical data and can stem from differences in experimental methods, purity of the monomer, and equilibrium times. The data reported under OECD Test Guideline 105 is generally considered a reliable benchmark for regulatory and scientific purposes.[4] For practical formulation work, it is advisable to consider this range or perform an in-house determination.
The Physicochemical Basis of 2-MEA's Aqueous Solubility
The solubility of 2-MEA is a direct consequence of its molecular structure, which contains both polar (hydrophilic) and nonpolar (hydrophobic) regions.
-
Hydrophilic Interactions: The ester group's carbonyl oxygen and the ether oxygen in the side chain possess lone pairs of electrons. These sites can act as hydrogen bond acceptors, forming favorable hydrogen bonds with water molecules. These interactions are the primary driving force for its dissolution.
-
Hydrophobic Interactions: The acrylate vinyl group and the ethyl backbone are nonpolar. These moieties disrupt the hydrogen-bonding network of water, which is energetically unfavorable and limits the monomer's solubility.
The ultimate solubility of 116-144 g/L represents the thermodynamic equilibrium achieved when the favorable enthalpic gains from hydrogen bonding are balanced by the unfavorable entropic cost of organizing water molecules around the hydrophobic sections.
Diagram: Key Molecular Interactions of 2-MEA in Water
Caption: Balance of hydrophilic (hydrogen bonding) and hydrophobic forces on the 2-MEA molecule.
Standardized Protocol for Experimental Solubility Determination
To ensure accuracy and reproducibility, the water solubility of a chemical should be determined using a standardized method. The OECD Test Guideline 105, "Water Solubility," provides a robust framework.[7][8][9] The flask method described therein is the most reliable technique for substances with solubility above 10⁻² g/L, such as 2-MEA.
Principle: An excess of the test substance is equilibrated with water at a constant temperature. The saturated solution is then separated from the undissolved substance, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
Diagram: Experimental Workflow (OECD 105 Flask Method)
Caption: Step-by-step workflow for determining water solubility via the flask method.
Detailed Step-by-Step Methodology:
-
System Preparation: In triplicate, add an excess amount of 2-MEA (e.g., 20 g) to a known volume of deionized water (e.g., 100 mL) in a glass flask with an airtight stopper. The excess is critical to ensure saturation is achieved.
-
Equilibration: Place the sealed flasks in a temperature-controlled shaker or water bath set to 20 ± 0.5 °C. Agitate the flasks for at least 24 hours. A preliminary test can help determine the minimum time needed to reach equilibrium.[7]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature bath for several hours to allow for initial phase separation. Transfer the contents to centrifuge tubes and centrifuge at a sufficient speed to pellet the undissolved 2-MEA.
-
Sampling: Using a calibrated pipette, carefully withdraw an aliquot of the clear aqueous phase (supernatant). It is critical to avoid disturbing the undissolved 2-MEA layer.
-
Quantification: Analyze the concentration of 2-MEA in the collected aliquot using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The instrument must be calibrated with standards of known 2-MEA concentrations.
-
Trustworthiness and Validation: To validate that equilibrium was reached, analyze samples taken at different time points (e.g., 24 and 48 hours). The calculated solubility values should agree within a small margin of error (e.g., <5%).
Applications and Field-Proven Insights
The specific solubility profile of 2-MEA is leveraged in several advanced applications:
-
Polymerization-Induced Self-Assembly (PISA): In aqueous PISA, the solubility of the monomer is a critical parameter that dictates the polymerization mechanism (e.g., dispersion vs. emulsion) and the final nanoparticle morphology.[10] 2-MEA, with its intermediate solubility, is an interesting candidate for exploring this parameter space.
-
Hydrogel Synthesis for Drug Delivery: The partial water solubility of 2-MEA allows for its use in aqueous-based polymerization to form hydrogels. The hydrophilic side chains contribute to the polymer network's ability to absorb water and swell, which is essential for encapsulating and subsequently releasing therapeutic agents.
-
Emulsion Polymerization: In emulsion polymerization, monomer droplets are dispersed in water. The solubility of the monomer in the aqueous phase affects the transport of monomer from the droplets to the growing polymer particles.[11] 2-MEA's solubility ensures efficient mass transport, facilitating controlled polymerization and leading to stable latex products for coatings and adhesives.
Conclusion
The water solubility of this compound, quantitatively established in the range of 116-144 g/L at 20°C, is a defining characteristic that governs its application in modern materials science. This guide has detailed the quantitative values, the molecular basis for this property, and a robust, standards-compliant protocol for its measurement. For scientists and developers, leveraging this fundamental parameter is key to the rational design of polymers with tailored functionalities for high-performance applications in medicine, coatings, and beyond.
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- PubChem, National Center for Biotechnology Information.
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- Tokyo Chemical Industry Co., Ltd. (JP).
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An In-Depth Technical Guide to the Thermal Properties of Poly(2-Methoxyethyl Acrylate)
Introduction: The Significance of Poly(2-Methoxyethyl Acrylate) and its Thermal Characteristics
Poly(this compound), commonly known as PMEA, is a synthetic polymer that has garnered significant attention in the biomedical field. Its unique combination of properties, most notably its excellent biocompatibility and blood compatibility, makes it a promising material for a wide range of applications, including coatings for medical devices, drug delivery systems, and tissue engineering scaffolds. The performance and processability of PMEA in these applications are intrinsically linked to its thermal properties. A thorough understanding of its glass transition temperature and thermal stability is therefore crucial for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core thermal properties of PMEA. We will delve into the theoretical underpinnings of its thermal behavior, present detailed experimental protocols for its characterization, and offer insights into the structure-property relationships that govern its performance.
Glass Transition Temperature (Tg): Understanding the Amorphous Nature of PMEA
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition in the thermodynamic sense but rather a kinetic one, reflecting a change in the mobility of the polymer chains.
The Role of Molecular Structure in PMEA's Low Glass Transition Temperature
PMEA is characterized by a remarkably low glass transition temperature, typically reported in the range of -25°C to -50°C. This low Tg is a direct consequence of its molecular structure. The presence of a flexible ether linkage in the 2-methoxyethyl side chain significantly increases the rotational freedom of the polymer backbone. This enhanced flexibility allows the polymer chains to achieve the necessary segmental motion for the glass transition at a much lower temperature compared to polymers with more rigid side chains.
Experimental Determination of Tg using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most widely used technique for determining the glass transition temperature of polymers. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. At the glass transition, there is a characteristic step-change in the heat capacity of the polymer, which is detected by the DSC instrument as a shift in the baseline of the heat flow curve.
The following protocol outlines a standardized procedure for determining the Tg of PMEA, adhering to best practices and ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PMEA sample into a standard aluminum DSC pan.
-
Ensure the sample is in good thermal contact with the bottom of the pan. For viscous liquid or low Tg samples, this can be achieved by gently pressing the sample with a clean, flat tool.
-
Hermetically seal the DSC pan to prevent any loss of volatile components, if present.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Set the purge gas to a dry, inert gas such as nitrogen, with a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Initial Cooling: Cool the sample to a temperature well below the expected Tg (e.g., -100°C) at a controlled rate (e.g., 10°C/min). This step erases the previous thermal history of the sample.
-
Isothermal Hold: Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.
-
Heating Scan: Heat the sample at a controlled rate (typically 10°C/min or 20°C/min) to a temperature well above the glass transition (e.g., 50°C).
-
Second Cooling and Heating Scans (Optional but Recommended): A second heating scan is often performed to obtain a clearer and more reproducible glass transition, as the first scan can be influenced by the sample's thermal history. The procedure is as follows:
-
Cool the sample from the upper temperature limit of the first scan at a controlled rate (e.g., 10°C/min) to below the Tg.
-
Hold isothermally for a few minutes.
-
Reheat the sample at the same rate as the first heating scan. The Tg is typically determined from this second heating curve.
-
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of the transition, calculated as the temperature at which the heat capacity change is half-maximal. This is often determined using the inflection point of the step transition.
-
Specialized software provided with the DSC instrument is used for accurate determination of the Tg.
-
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC analysis of PMEA.
Quantitative Data: Glass Transition Temperatures of PMEA
The glass transition temperature of PMEA can vary depending on factors such as its molecular weight, polydispersity, and the specific experimental conditions used for its measurement. The following table summarizes some reported Tg values for PMEA from the literature.
| Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | DSC Heating Rate (°C/min) | Glass Transition Temperature (Tg, °C) | Reference |
| 19,000 | 1.15 | 10 | -28.1 | [1] |
| 30,000 | 1.12 | 10 | -27.5 | [1] |
| 44,000 | 1.11 | 10 | -27.0 | [1] |
| 183,000 | 1.18 | 10 | -26.1 | [1] |
| Not Specified | Not Specified | Not Specified | -50 | [2] |
Note: The relationship between molecular weight and Tg for polymers is well-established, with Tg generally increasing with molecular weight up to a certain point, after which it plateaus. The data for PMEA in the table aligns with this trend.
Thermal Stability and Decomposition of PMEA
The thermal stability of a polymer determines the temperature range in which it can be processed and used without undergoing significant degradation. For biomedical applications, understanding the thermal stability of PMEA is crucial to ensure that it maintains its structural integrity during sterilization and storage.
Mechanisms of Thermal Degradation in Polyacrylates
The thermal degradation of polyacrylates, including PMEA, is a complex process that can proceed through several pathways. The primary mechanisms include:
-
Ester Decomposition: This involves the cleavage of the ester group in the side chain. For polyacrylates with a β-hydrogen in the alkyl group, a six-membered ring transition state can lead to the formation of a carboxylic acid group on the polymer backbone and the corresponding alkene.
-
Main-Chain Scission: This involves the random cleavage of the polymer backbone, leading to a decrease in molecular weight and the formation of lower molecular weight fragments.
-
Intramolecular and Intermolecular Transfer Reactions: These reactions can lead to the formation of a variety of degradation products, including oligomers and char.
Thermogravimetric Analysis (TGA) for Assessing Thermal Stability
Thermogravimetric Analysis (TGA) is a powerful technique for evaluating the thermal stability of polymers. TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve provides information on the onset of decomposition, the rate of decomposition, and the amount of residue remaining at high temperatures.
This protocol provides a standardized method for assessing the thermal stability of PMEA.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PMEA sample into a TGA pan (typically platinum or alumina).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.
-
Set the purge gas to a dry, inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min to study the thermal decomposition without oxidative effects.
-
-
Thermal Program:
-
Initial Isothermal Hold: Hold the sample at a low temperature (e.g., 30°C) for a few minutes to allow the instrument to stabilize.
-
Heating Ramp: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).
-
The derivative of the TGA curve (DTG curve) shows the rate of weight loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
The amount of residue at the end of the experiment can also be determined from the TGA curve.
-
Diagram of the TGA Experimental Workflow
Caption: Workflow for TGA analysis of PMEA.
Expected Thermal Decomposition Profile of PMEA
Based on the thermal degradation behavior of similar polyacrylates, PMEA is expected to exhibit a multi-stage decomposition process in an inert atmosphere. The initial weight loss, occurring at lower temperatures, is likely associated with the decomposition of the ester side chain. At higher temperatures, the main polymer backbone will undergo scission, leading to further weight loss. The final decomposition products are expected to be a mixture of volatile organic compounds and a carbonaceous char residue.
Conclusion
The thermal properties of poly(this compound) are defining characteristics that significantly influence its suitability for various advanced applications, particularly in the biomedical field. Its low glass transition temperature, a result of its flexible ether-containing side chains, imparts a desirable rubbery nature at physiological temperatures. Concurrently, its thermal stability profile dictates the processing and sterilization methods that can be employed without compromising its structural integrity. The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide robust and reproducible means to quantify these critical thermal parameters. A comprehensive understanding of these properties, grounded in the principles of polymer science and confirmed through rigorous experimental characterization, is paramount for the rational design and successful implementation of PMEA-based materials in research and drug development.
References
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Tanaka, M., et al. (2000). Cold crystallization of water in hydrated poly(this compound) (PMEA). Polymer International, 49(12), 1709-1713. [Link]
-
Miyazaki, H., et al. (2022). Influence of the Poly(ethylene Glycol) Methyl Ether Methacrylates on the Selected Physicochemical Properties of Thermally Sensitive Polymeric Particles for Controlled Drug Delivery. Polymers, 14(21), 4729. [Link]
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Benkouider, T., et al. (2024). Estimation of Ionic Impurities in Poly(propylene Glycol) Diacrylate Monomers/Liquid Crystal E7 Mixtures Using Dielectric Spectroscopy. Crystals, 14(4), 286. [Link]
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University of Southern Mississippi, School of Polymer Science and Engineering. GLASS TRANSITIONS in POLY(METHACRYLATES). [Link]
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Aksakal, S., & Becer, C. R. (2016). Poly(thioacrylate)s: Expanding the monomer toolbox of functional polymers. Polymer Chemistry, 7(48), 7451-7459. [Link]
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Demirelli, K., et al. (2001). A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate). Polymer Degradation and Stability, 72(1), 75-80. [Link]
-
University of Washington, Department of Materials Science and Engineering. Investigation of Polymers with Differential Scanning Calorimetry. [Link]
-
YouTube. (2020, October 26). Lecture 10: Glass Transition Temperature Dependence on Molecular Structure of Polymers. [Link]
-
Han, B., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3939. [Link]
-
Zhang, Y. (2021). Demonstrating the impact of molecular weight on the glass transition temperature of poly-methyl methacrylate using molecular dynamics simulations. Journal of Student Research, 10(3). [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
ResearchGate. (2016). TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s: P(ETA), P(PhTA), P(n-PTA) and P(i-PTA) (left); DSC thermograms of poly (ethyl acrylate): P(EA), poly(thioacrylate)s: P(ETA), P(PhTA), P(n-PTA) and block copolymer P(EA-b-ETA) (right). [Link]
-
Benmessaoud, N., et al. (2020). Swelling and thermal behavior of a cross-linked polymer networks poly(2-phenoxyethyl acrylate): exploitation by the Voigt viscoelastic model. Gels, 6(4), 36. [Link]
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Garcia-Hernandez, E., et al. (2013). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. IOP Conference Series: Materials Science and Engineering, 45(1), 012005. [Link]
-
Tanaka, M., et al. (2008). Effect of Molecular Weight of Poly(this compound) on Interfacial Structure and Blood Compatibility. Biomacromolecules, 9(10), 2847-2852. [Link]
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2-Methoxyethyl Acrylate: A Comprehensive Technical Guide to its Molecular Weight and Viscosity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Methoxyethyl acrylate (2-MEA), with a specific focus on its molecular weight and viscosity. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and polymer chemistry, offering not only foundational data but also the theoretical and experimental context crucial for its application.
Introduction to this compound
This compound (CAS No. 3121-61-7) is a monofunctional acrylate monomer characterized by a methoxyethyl ester group.[1][2] This structural feature imparts a unique combination of properties, including good flexibility, adhesion, and hydrophilicity to the polymers derived from it. As a clear, colorless liquid with a characteristic sharp, musty odor, 2-MEA is a versatile building block in the synthesis of a wide array of polymers with applications in coatings, adhesives, and, increasingly, in the biomedical and pharmaceutical fields.[1][2][3] A thorough understanding of its core properties, namely molecular weight and viscosity, is paramount for predictable and reproducible outcomes in polymerization processes and formulation development.
Core Physicochemical Properties
A precise understanding of the molecular weight and viscosity of 2-MEA is fundamental to its application. These properties directly influence its reactivity, processing characteristics, and the ultimate performance of the resulting polymeric materials.
Molecular and Physical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1][3] |
| Density | 1.012 g/mL at 25 °C | [1][2][4][5] |
| Kinematic Viscosity | 1.34 mm²/s | [1] |
| Dynamic Viscosity (Calculated) | ~1.356 mPa·s (or cP) at 25 °C | N/A |
| Appearance | Clear, colorless liquid | [1][2][3] |
Note on Dynamic Viscosity Calculation: The dynamic viscosity (η) was calculated from the kinematic viscosity (ν) and density (ρ) using the formula η = ν × ρ. This provides a more complete rheological profile of the monomer.
A Deeper Dive into Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in the handling, processing, and performance of monomers like 2-MEA. For a Newtonian fluid, such as 2-MEA, the viscosity is constant at a given temperature, regardless of the shear rate.
Kinematic vs. Dynamic Viscosity
It is crucial to distinguish between two common measures of viscosity:
-
Kinematic Viscosity (ν): This is the ratio of the dynamic viscosity to the density of the fluid. It is typically measured using a capillary viscometer where the fluid flows under gravity. The standard unit is square meters per second (m²/s) or more commonly, square millimeters per second (mm²/s), which is equivalent to a centistoke (cSt).
-
Dynamic Viscosity (η): Also known as absolute viscosity, this represents the fluid's internal resistance to flow. It is measured using rotational viscometers that determine the torque required to rotate a spindle in the fluid at a constant speed. The SI unit is the pascal-second (Pa·s), with the millipascal-second (mPa·s) or centipoise (cP) being more common in practice (1 mPa·s = 1 cP).
The relationship between the two is straightforward: Dynamic Viscosity = Kinematic Viscosity × Density .
The Influence of Temperature on Viscosity
The viscosity of liquids, including 2-MEA, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules also increases, which allows them to overcome intermolecular attractive forces more easily, resulting in a decrease in viscosity.[6] This relationship is often described by the Arrhenius equation for viscosity:
η = A * exp(Ea / RT)
Where:
-
η is the dynamic viscosity
-
A is the pre-exponential factor
-
Ea is the activation energy for viscous flow
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
Understanding this relationship is vital for controlling polymerization reactions and for applications where the final product will be used across a range of temperatures.
Experimental Determination of Viscosity: A Validated Protocol
The following section outlines a detailed, self-validating protocol for the determination of the kinematic viscosity of this compound using an Ubbelohde-type capillary viscometer, a method well-suited for low-viscosity liquids and consistent with the principles of ASTM D445.
Principle of the Method
The method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.
Experimental Workflow Diagram
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Methodological & Application
RAFT polymerization protocol for 2-Methoxyethyl acrylate
Controlled Synthesis of Poly(2-Methoxyethyl acrylate) via RAFT Polymerization: A Detailed Protocol
Abstract: This document provides a comprehensive guide to the synthesis of well-defined poly(this compound) (PMEA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. PMEA is a stimuli-responsive polymer with significant potential in biomedical applications due to its biocompatibility and thermoresponsive properties.[1][2] This protocol offers a detailed, step-by-step methodology suitable for researchers in polymer chemistry, materials science, and drug development, emphasizing the rationale behind each procedural step to ensure reproducibility and control over the final polymer architecture.
Introduction: The Significance of Controlled Polymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful reversible deactivation radical polymerization (RDRP) technique, offering exceptional control over polymer molecular weight, architecture, and dispersity (Đ).[3] Unlike traditional free-radical polymerization which produces chains with broad molecular weight distributions, RAFT allows for the synthesis of polymers with predetermined molar masses and narrow dispersities (typically Đ < 1.3).[4] This level of control is achieved through the addition of a RAFT agent, a thiocarbonylthio compound, which mediates the polymerization via a reversible chain-transfer process.[4]
This compound (MEA) is a water-soluble monomer whose polymer, PMEA, is not water-soluble.[5][6] PMEA has garnered significant interest for its excellent blood compatibility, which is attributed to the formation of an intermediate water layer on its surface that suppresses protein adsorption.[2][7] The ability to precisely control the molecular weight of PMEA is crucial for tuning its physicochemical properties, such as its lower critical solution temperature (LCST) and its performance in applications like drug delivery systems, anti-fouling coatings, and tissue engineering scaffolds.[8][9]
This guide details a robust protocol for the RAFT polymerization of MEA, initiated by a conventional thermal initiator, Azobisisobutyronitrile (AIBN), and mediated by a trithiocarbonate RAFT agent, which is highly effective for controlling the polymerization of acrylate monomers.[4][10]
The RAFT Mechanism: A Controlled Process
The RAFT process superimposes a degenerative chain transfer equilibrium onto a conventional free-radical polymerization. The key steps, as illustrated below, allow for the majority of polymer chains to remain in a dormant state, ensuring they all have an equal probability of growth. This leads to a linear evolution of molecular weight with monomer conversion and a narrow molecular weight distribution.
Caption: General mechanism of RAFT polymerization.
Experimental Protocol: Synthesis of PMEA
This protocol targets a PMEA with a number-average molecular weight (Mn) of approximately 10,000 g/mol . The theoretical Mn can be calculated using the following formula:
Mn,theoretical = (([M]0 / [RAFT]0) * Mmonomer * conversion) + MRAFT
Where:
-
[M]0 = Initial monomer concentration
-
[RAFT]0 = Initial RAFT agent concentration
-
Mmonomer = Molecular weight of the monomer (MEA = 130.14 g/mol )
-
MRAFT = Molecular weight of the RAFT agent
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Supplier | Notes |
| This compound (MEA) | 130.14 | Sigma-Aldrich | Inhibitor should be removed before use. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | 347.62 | Sigma-Aldrich | Suitable RAFT agent for acrylates. |
| Azobisisobutyronitrile (AIBN) | 164.21 | Sigma-Aldrich | Recrystallize from methanol before use. |
| 1,4-Dioxane | 88.11 | Sigma-Aldrich | Anhydrous, <50 ppm water. |
| Basic Alumina | N/A | Sigma-Aldrich | For inhibitor removal. |
| Deuterated Chloroform (CDCl3) | 120.38 | Cambridge Isotope Labs | For NMR analysis. |
| Tetrahydrofuran (THF) | 72.11 | Sigma-Aldrich | HPLC grade, for GPC analysis. |
Equipment
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Oil bath with temperature controller and magnetic stirrer
-
Vacuum pump
-
Rotary evaporator
-
Freeze-dryer (optional)
Workflow Diagram
Caption: Experimental workflow for RAFT polymerization of MEA.
Step-by-Step Procedure
1. Preparation (Day 1):
-
Monomer Purification: Pass MEA through a short column of basic alumina to remove the inhibitor (monomethyl ether hydroquinone).
-
Initiator Purification: Recrystallize AIBN from hot methanol. Dry the crystals under vacuum.
2. Reaction Setup (Day 1):
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add:
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent): 43.5 mg (0.125 mmol)
-
This compound (MEA): 1.30 g (10.0 mmol)
-
Azobisisobutyronitrile (AIBN): 2.05 mg (0.0125 mmol)
-
1,4-Dioxane (solvent): 4.0 mL
-
-
Rationale: A monomer to RAFT agent ratio of[11]:[10] is chosen to target an Mn of ~10,000 g/mol . A RAFT agent to initiator ratio of[12]:[10] is a common starting point to ensure a sufficient supply of initiating radicals throughout the reaction while minimizing termination events.[13]
3. Deoxygenation (Day 1):
-
Seal the flask with a rubber septum.
-
Freeze the reaction mixture in a liquid nitrogen bath until completely solid.
-
Apply high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath.
-
Repeat this freeze-pump-thaw cycle three times.[14]
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Causality: Oxygen is a radical scavenger and will inhibit the polymerization.[15] Thorough deoxygenation is critical for achieving a controlled reaction and predictable kinetics. Alternative, more advanced methods include enzymatic deoxygenation for oxygen-tolerant systems.[16][17][18]
4. Polymerization (Day 1-2):
-
Immerse the sealed Schlenk flask into a preheated oil bath set to 70 °C.
-
Begin stirring immediately.
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours). To monitor kinetics, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe.
5. Quenching and Isolation (Day 2):
-
To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air by removing the septum.
-
Cool the flask in an ice-water bath.
-
Dilute the viscous solution with a small amount of THF (~2 mL).
-
Precipitate the polymer by adding the solution dropwise into a large excess of a cold non-solvent (e.g., 200 mL of cold hexane or petroleum ether) while stirring vigorously.
-
A viscous, oily polymer should separate. Decant the supernatant.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate to remove unreacted monomer and other impurities. Repeat this step 2-3 times.
6. Drying (Day 2-3):
-
Dry the purified PMEA under high vacuum at room temperature until a constant weight is achieved. The final product should be a viscous liquid or a gummy solid.[8]
Characterization
¹H NMR Spectroscopy
-
Purpose: To determine monomer conversion and confirm the polymer structure.
-
Procedure: Dissolve a small sample of the crude reaction mixture (before precipitation) in CDCl3.
-
Analysis: Monomer conversion can be calculated by comparing the integral of the vinyl proton peaks of the MEA monomer (typically δ = 5.8-6.4 ppm) to the integral of a stable polymer backbone or side-chain proton peak (e.g., the -OCH3 signal at ~3.4 ppm).
Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Procedure: Dissolve the purified and dried polymer in THF. The analysis is typically run against polystyrene or PMMA standards.[8]
-
Expected Results: For a successful RAFT polymerization, the GPC trace should show a symmetrical, monomodal peak. The experimental Mn should be close to the theoretical Mn, and the dispersity (Đ) should be low (ideally < 1.3).[4]
Trustworthiness and Self-Validation
A successful and controlled RAFT polymerization is validated by a combination of observations:
-
Linear Kinetic Plot: A plot of ln([M]0/[M]t) versus time should be linear, indicating a constant concentration of propagating radicals.[1]
-
Linear Molecular Weight Growth: The number-average molecular weight (Mn), as determined by GPC, should increase linearly with monomer conversion.
-
Low Dispersity: The dispersity (Đ) should remain low throughout the polymerization (e.g., < 1.3).
-
Chain End Fidelity: The retention of the thiocarbonylthio end-group allows for subsequent chain extensions to form block copolymers, which is the ultimate proof of a "living" polymerization.[4]
By carefully following this protocol and performing the described characterization, researchers can reliably synthesize well-defined PMEA, providing a solid foundation for its application in advanced materials and biomedical devices.
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Perrier, S. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
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An, Z. et al. Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules. [Link]
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McKenna, T. et al. Observation and Modeling of a Sharp Oxygen Threshold in Aqueous Free Radical and RAFT Polymerization. PMC. [Link]
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Application Notes and Protocols for the Synthesis of PMEA Hydrogels for Drug Delivery Applications
Introduction: The Promise of PMEA Hydrogels in Advanced Drug Delivery
Poly(methoxyethyl acrylate) (PMEA) hydrogels are emerging as a highly promising class of biomaterials for drug delivery applications. These three-dimensional, crosslinked networks of hydrophilic polymers possess a unique combination of properties that make them ideal candidates for encapsulating and controlling the release of therapeutic agents.[1][2] Their high water content, soft consistency, and inherent biocompatibility mimic the natural extracellular matrix, ensuring minimal inflammatory response upon implantation.[3][4][5] The versatility in their synthesis allows for the precise tuning of their physicochemical properties, such as swelling behavior, mechanical strength, and degradation rate, which are critical for achieving desired drug release profiles.[6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of PMEA hydrogels, tailored for researchers, scientists, and professionals in the field of drug development.
I. Foundational Principles: Why PMEA Hydrogels?
The selection of a biomaterial for drug delivery is dictated by its ability to safely and effectively transport a therapeutic agent to its target site. PMEA hydrogels exhibit several key advantages:
-
Biocompatibility: PMEA and its derivatives have demonstrated excellent biocompatibility, reducing the risk of adverse immune reactions.[3][4]
-
Tunable Swelling and Release: The degree of crosslinking and the hydrophilicity of the polymer network can be precisely controlled to modulate the swelling ratio, which in turn governs the diffusion-controlled release of encapsulated drugs.[6][8][9]
-
Protection of Therapeutics: The hydrogel matrix can protect sensitive drug molecules, such as proteins and peptides, from enzymatic degradation and clearance, thereby enhancing their stability and therapeutic efficacy.[6][10]
-
Versatility in Synthesis: PMEA hydrogels can be synthesized through various polymerization techniques, offering flexibility in tailoring their properties for specific applications.
II. Synthesis of PMEA Hydrogels: Methodologies and Protocols
The choice of polymerization technique is crucial as it dictates the final properties of the hydrogel network. This section details three common methods for PMEA hydrogel synthesis: free-radical polymerization, controlled radical polymerization (ATRP and RAFT), and photopolymerization.
A. Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is a robust and widely used method for hydrogel synthesis due to its simplicity and cost-effectiveness.[11][12]
Causality Behind Experimental Choices: This method relies on the generation of free radicals to initiate the polymerization of monomers. The crosslinker concentration is a critical parameter; a higher concentration leads to a more tightly crosslinked network, resulting in lower swelling and slower drug release.[11] The choice of initiator (e.g., thermal or redox) depends on the desired reaction temperature and kinetics.
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for PMEA hydrogel synthesis via free-radical polymerization.
Protocol 1: Synthesis of PMEA Hydrogel via Free-Radical Polymerization
-
Preparation of Pre-polymerization Solution:
-
In a reaction vessel, dissolve 2-methoxyethyl acrylate (MEA) monomer and a crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA), in a suitable solvent (e.g., deionized water or ethanol).
-
Add a thermal initiator, for example, benzoyl peroxide (BPO).[11][13] The molar ratio of monomer to crosslinker will determine the network density.
-
-
Degassing:
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Seal the reaction vessel and place it in a preheated oil bath or oven at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for BPO).
-
Allow the polymerization to proceed for a defined period (typically several hours) until a solid hydrogel is formed.
-
-
Purification:
-
Remove the synthesized hydrogel from the reaction vessel and cut it into smaller pieces to facilitate the removal of unreacted monomers, initiator, and oligomers.[13]
-
Immerse the hydrogel pieces in a large volume of deionized water or a suitable solvent, and stir for an extended period (e.g., 24-48 hours), changing the solvent periodically.[14][15]
-
-
Drying:
-
Dry the purified hydrogel in a vacuum oven or by freeze-drying until a constant weight is achieved.
-
B. Controlled Radical Polymerization: Precision Engineering of Hydrogel Networks
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer architecture, leading to hydrogels with well-defined network structures and uniform mesh sizes.[16][17][18]
Causality Behind Experimental Choices:
-
ATRP: This technique utilizes a transition metal catalyst (e.g., a copper complex) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth.[16][19][20] The initiator and ligand concentrations are critical for controlling the polymerization rate and minimizing termination reactions.
-
RAFT: RAFT polymerization employs a chain transfer agent (the RAFT agent) to mediate the polymerization process, enabling the synthesis of polymers with low polydispersity.[21][22][23][24][25] The choice of RAFT agent is crucial and must be compatible with the monomer being used.
Experimental Workflow: ATRP Synthesis
Caption: Workflow for PMEA hydrogel synthesis via ATRP.
Protocol 2: Synthesis of PMEA Hydrogel via ATRP
-
Preparation of Reactants:
-
In a Schlenk flask, add the PMEA monomer, a bifunctional initiator (e.g., ethylene bis(2-bromoisobutyrate)), a crosslinker, and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
In a separate flask, add the catalyst, for instance, copper(I) bromide (CuBr).[20]
-
-
Reaction Setup:
-
Deoxygenate the monomer mixture by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the catalyst to the monomer mixture.
-
-
Polymerization:
-
Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and crosslink density.
-
-
Termination and Purification:
-
Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina to remove the copper complex.
-
Precipitate the polymer in a non-solvent (e.g., cold hexane), and then follow the purification and drying steps outlined in Protocol 1.
-
C. Photopolymerization: Rapid and Spatially Controlled Synthesis
Photopolymerization offers rapid curing rates at ambient temperatures and the ability to create spatially defined hydrogel structures, which is advantageous for applications like in-situ forming implants.[26][27][28][29]
Causality Behind Experimental Choices: This technique utilizes a photoinitiator that generates reactive species (radicals or cations) upon exposure to UV or visible light, initiating polymerization.[26][27] The light intensity and exposure time are critical parameters that control the extent of polymerization and the final properties of the hydrogel.
Protocol 3: Synthesis of PMEA Hydrogel via Photopolymerization
-
Preparation of Photosensitive Formulation:
-
Prepare a solution containing the PMEA monomer, a crosslinker, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent.
-
-
Molding and Irradiation:
-
Pour the solution into a mold of the desired shape (e.g., between two glass plates separated by a spacer).
-
Expose the mold to a UV light source (e.g., 365 nm) for a specific duration to initiate and complete the polymerization.[7]
-
-
Purification and Drying:
-
Carefully remove the hydrogel from the mold and proceed with the purification and drying steps as described in Protocol 1.
-
III. Purification and Characterization: Ensuring Quality and Performance
Thorough purification and characterization are essential to ensure the safety and efficacy of PMEA hydrogels for drug delivery.
A. Purification
The primary goal of purification is to remove any potentially toxic residual components from the hydrogel matrix.[14]
Protocol 4: Hydrogel Purification
-
Solvent Extraction:
-
Immerse the as-synthesized hydrogel in a large excess of a good solvent for the monomers and initiator (e.g., deionized water, ethanol, or a mixture).
-
Continuously stir the solvent for 24-72 hours, replacing the solvent every 12-24 hours to maintain a high concentration gradient for diffusion of impurities out of the hydrogel.[13]
-
-
Verification of Purity:
-
Analyze the wash solvent using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm the absence of leachable monomers or initiator.
-
B. Characterization
A suite of analytical techniques should be employed to characterize the physicochemical properties of the synthesized PMEA hydrogels.
Table 1: Key Characterization Techniques for PMEA Hydrogels
| Property | Technique | Information Obtained |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of polymerization and presence of functional groups.[30][31][32][33] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of polymer composition and microstructure.[30][31][34] | |
| Swelling Behavior | Gravimetric Analysis | Equilibrium swelling ratio, swelling kinetics, and response to stimuli (pH, temperature).[8][9][35][36][37] |
| Mechanical Properties | Rheometry / Tensile Testing | Storage and loss moduli, compressive strength, and elasticity. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the porous network structure. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature and thermal stability.[28][31][38] |
| Biocompatibility | In vitro Cell Viability Assays (e.g., MTT) | Assessment of cytotoxicity.[39][40] |
| In vivo Implantation Studies | Evaluation of tissue response and inflammation.[4][39] |
Protocol 5: Determination of Equilibrium Swelling Ratio (ESR)
-
Initial Weighing:
-
Weigh a dried hydrogel sample (W_d).
-
-
Swelling:
-
Immerse the dried hydrogel in a specific buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant temperature (e.g., 37 °C).
-
-
Periodic Weighing:
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
-
Equilibrium:
-
Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
-
Calculation:
-
Calculate the ESR using the following equation: ESR (%) = [(W_s - W_d) / W_d] x 100
-
IV. Drug Loading and In Vitro Release Studies
The ultimate goal of synthesizing PMEA hydrogels is their application in controlled drug delivery.
A. Drug Loading
Drugs can be loaded into hydrogels using two primary methods:
-
Equilibrium Partitioning: Soaking a pre-formed hydrogel in a concentrated drug solution. The drug partitions into the hydrogel until equilibrium is reached.
-
In-situ Loading: Incorporating the drug into the pre-polymerization mixture. This method is suitable for drugs that are stable under the polymerization conditions.
B. In Vitro Drug Release
In vitro release studies are performed to evaluate the drug release kinetics from the hydrogel.
Experimental Workflow: In Vitro Drug Release
Caption: Workflow for in vitro drug release studies from PMEA hydrogels.
Protocol 6: In Vitro Drug Release Study
-
Setup:
-
Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the vials in a shaking water bath at 37 °C to simulate physiological conditions.
-
-
Sampling:
-
At predetermined time points, withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time and plot the release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13]
-
V. Conclusion and Future Perspectives
PMEA hydrogels represent a versatile and promising platform for a wide range of drug delivery applications.[41] The ability to tailor their properties through different synthesis strategies allows for the development of sophisticated delivery systems that can provide sustained and controlled release of therapeutics.[6][42] The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and characterize PMEA hydrogels for their specific drug delivery needs. Future research will likely focus on the development of "smart" PMEA hydrogels that can respond to specific biological stimuli to trigger drug release, as well as the fabrication of complex, multi-functional hydrogel systems for combination therapies.[43][44]
VI. References
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Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis. (n.d.). Retrieved from
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Sharma, M. B., Abdelmohsen, H. A. M., Kap, Ö., Kilic, V., Horzum, N., Cheneler, D., & Hardy, J. G. (2023). Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release. Gels, 9(11), 884. [Link]
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Lin, C., & Anseth, K. S. (2009). Designing hydrogels for controlled drug delivery. AIChE Journal. American Institute of Chemical Engineers, 55(8), 1956–1963. [Link]
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Process for purification and drying of polymer hydrogels. (n.d.). Google Patents. Retrieved from
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Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. (n.d.). Retrieved from [Link]
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Measurement of covalent bond formation in light-curing hydrogels predicts physical stability under flow. (n.d.). Retrieved from [Link]
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Han, J., Wang, K., Yang, D., & Nie, J. (2009). Photopolymerization of methacrylated chitosan/PNIPAAm hybrid dual-sensitive hydrogels as carrier for drug delivery. International journal of biological macromolecules, 44(3), 229–235. [Link]
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Fast, oxygen-tolerant RAFT polymerization of hydrogels. (n.d.). Retrieved from [Link]
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Investigating the Swelling Behavior of Polyacrylamide Hydrogels. (n.d.). Retrieved from [Link]
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Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. (n.d.). Retrieved from [Link]
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(PDF) Hydrogels: Characterization, drug delivery and tissue engineering applications. (n.d.). Retrieved from [Link]
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Photopolymerization of methacrylated chitosan/PNIPAAm hybrid dual-sensitive hydrogels as carrier for drug delivery | Request PDF. (n.d.). Retrieved from [Link]
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Design and Characterization of Novel Polymeric Hydrogels with Protein Carriers for Biomedical Use. (n.d.). Materials. Retrieved from [Link]
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Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. (n.d.). Retrieved from [Link]
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Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. (n.d.). Polymers. Retrieved from [Link]
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Fast, oxygen-tolerant RAFT polymerization of hydrogels. (n.d.). ChemRxiv. Retrieved from [Link]
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(PDF) Synthesis and characterization of poly(hydroxyethyl methacrylate-co-methacrylic acid) cross linked polymeric network for the delivery of analgesic agent. (n.d.). Retrieved from [Link]
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(PDF) Phase transition in polymer hydrogels investigated by swelling, DSC, FTIR and NMR. (n.d.). Retrieved from [Link]
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Protein polymer hydrogels: effects of endotoxin on biocompatibility. (n.d.). Biomaterials. Retrieved from [Link]
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Atom Transfer Radical Polymerization (ATRP) in Synthesis of Precisely Defined Polymers. (n.d.). Materials. Retrieved from [Link]
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Hydrogels from Protein–Polymer Conjugates: A Pathway to Next-Generation Biomaterials. (n.d.). Semantic Scholar. Retrieved from [Link]
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Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (n.d.). GU J Sci. Retrieved from [Link]
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ATRP in the design of functional materials for biomedical applications. (n.d.). Retrieved from [Link]
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Under pressure: Hydrogel swelling in a granular medium. (n.d.). Retrieved from [Link]
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Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. (n.d.). Journal of Biomedical Materials Research Part A. Retrieved from [Link]
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Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. (n.d.). Gels. Retrieved from [Link]
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Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. (n.d.). Gels. Retrieved from [Link]
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Photo-RAFT polymerization for hydrogel synthesis through barriers and development of light-regulated healable hydrogels under NIR irradiation. (n.d.). Western Sydney University. Retrieved from [Link]
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Photo-RAFT Polymerization for Hydrogel Synthesis through Barriers and Development of Light-Regulated Healable Hydrogels under NIR Irradiation. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
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Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. (n.d.). Gels. Retrieved from [Link]
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Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (n.d.). Retrieved from [Link]
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Purification of Hydrogels? (n.d.). Retrieved from [Link]
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Using RAFT Polymerization to Synthesize Potential Drug/Gene Delivery System. (n.d.). Retrieved from [Link]
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Hydrogels for the Controlled Release of Pharmaceutical Proteins. (n.d.). Retrieved from [Link]
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Biocompatibility of the hydrogels. (a) Representative fluorescence... (n.d.). Retrieved from [Link]
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Fabrication and characterization of a novel composite PNIPAAm hydrogel for controlled drug release | Request PDF. (n.d.). Retrieved from [Link]
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Hydrogels and their therapeutic application - by Claire Cai. (2021, August 1). YouTube. Retrieved from [Link]
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IR-Supported Thermogravimetric Analysis of Water in Hydrogels. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
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FT-IR spectra of hydrogels containing PEG of different molecular... (n.d.). Retrieved from [Link]
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Polyvinyl Alcohol-Co-Itaconic Acid Hydrogels With Varying Stiffness l Protocol Preview. (2022, August 30). Retrieved from [Link]
-
Produce Elastin-Like Protein Hydrogels: Encapsulation & Immunostaining-Cells 3D l Protocol Preview. (2022, September 1). YouTube. Retrieved from [Link]
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2-Methoxyethyl Acrylate (MEOA): A Versatile Monomer for Advanced Biomedical Polymers
Introduction: The Emergence of 2-Methoxyethyl Acrylate in Biomaterials Science
In the landscape of biomedical polymers, the quest for materials that seamlessly integrate with biological systems is paramount. This compound (MEOA) has emerged as a monomer of significant interest, enabling the synthesis of polymers with exceptional biocompatibility, tunable properties, and diverse functionalities. Poly(this compound) (PMEA) and its copolymers are at the forefront of research in drug delivery, tissue engineering, and medical device coatings. This is largely attributed to their unique interaction with water, which is believed to be a key factor in their excellent blood compatibility.[1][2] This guide provides a comprehensive overview of MEOA as a monomer, detailing its polymerization, the characterization of the resulting polymers, and their applications in the biomedical field. We will delve into specific protocols and the scientific rationale behind them, offering researchers, scientists, and drug development professionals a practical resource for harnessing the potential of MEOA-based polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful polymerization and application.
| Property | Value | Reference |
| Chemical Formula | C6H10O3 | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 56 °C at 12 mmHg | [3] |
| Density | 1.012 g/mL at 25 °C | [3] |
| Refractive Index | 1.427 at 20 °C | [3] |
| Solubility in Water | Soluble | [3] |
Polymerization of this compound: Crafting Polymers with Precision
The polymerization of MEOA can be achieved through various techniques, with controlled radical polymerization methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) being particularly valuable for creating well-defined polymer architectures.[4] These methods allow for precise control over molecular weight, polydispersity, and the incorporation of functional groups, which are critical for biomedical applications.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions.[5]
Protocol 1: RAFT Polymerization of MEOA for the Synthesis of a Well-Defined Homopolymer
Materials:
-
This compound (MEOA), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
Preparation: To a Schlenk flask, add the RAFT agent and AIBN.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
Monomer Addition: Under an inert atmosphere, add the desired amount of degassed MEOA and solvent to the flask via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.[1]
-
Monitoring: Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum to a constant weight.
Diagram 1: Workflow for RAFT Polymerization of MEOA
Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Characterization of PMEA-based Polymers
Thorough characterization is essential to ensure the synthesized polymers meet the desired specifications for biomedical applications.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine monomer conversion. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and study the water structure in hydrated polymers. |
| Dynamic Light Scattering (DLS) | To determine the size and size distribution of nanoparticles in solution. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology of nanoparticles or hydrogel scaffolds. |
Applications in Biomedical Engineering
The unique properties of PMEA-based polymers make them highly suitable for a range of biomedical applications.
Drug Delivery Systems
PMEA can be used to create nanoparticles and hydrogels for the controlled release of therapeutic agents. [6]The biocompatibility of PMEA minimizes adverse reactions, and its tunable properties allow for the optimization of drug loading and release kinetics.
Protocol 3: Preparation of PMEA Nanoparticles for Drug Encapsulation
Materials:
-
PMEA or a PMEA-based block copolymer
-
Drug to be encapsulated
-
Solvent for polymer and drug (e.g., acetone, THF)
-
Aqueous phase (e.g., deionized water, PBS)
-
Surfactant (optional, e.g., Pluronic F68)
-
Homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the PMEA polymer and the drug in a suitable organic solvent.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously or sonicating to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will lead to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove any unencapsulated drug and surfactant.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder that can be stored for long-term use.
Table 1: Drug Loading and Encapsulation Efficiency in PMEA-based Nanoparticles (Illustrative)
| Drug | Polymer System | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | PMEA-b-PCL | 10.5 | 85.2 | Fictional Example |
| Paclitaxel | PMEA-g-PEG | 8.2 | 78.9 | Fictional Example |
| Curcumin | PMEA Nanoparticles | 15.3 | 92.1 | Fictional Example |
Protocol 4: In Vitro Drug Release Assay
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., PBS at pH 7.4 and 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium.
-
Dialysis: Place the nanoparticle suspension in a dialysis bag and immerse it in a larger volume of the release medium.
-
Incubation: Incubate at 37 °C with gentle shaking.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Thermoresponsive Polymers and Hydrogels
Copolymerizing MEOA with monomers like 2-hydroxyethyl acrylate (HEA) can impart thermoresponsive properties to the resulting polymers. These polymers exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from soluble to insoluble in aqueous solutions upon heating. This property is highly valuable for creating "smart" hydrogels for applications in injectable drug delivery and tissue engineering. [7] Table 2: Cloud Point Temperatures of P(MEOA-co-HEA) Copolymers (Illustrative)
| MEOA mole fraction | HEA mole fraction | Molecular Weight ( g/mol ) | Cloud Point (°C) | Reference |
| 0.9 | 0.1 | 10,000 | 35 | Fictional Example |
| 0.8 | 0.2 | 10,000 | 45 | Fictional Example |
| 0.7 | 0.3 | 10,000 | 58 | Fictional Example |
| 0.9 | 0.1 | 20,000 | 32 | Fictional Example |
Protocol 5: Preparation of a Thermoresponsive P(MEOA-co-HEA) Hydrogel
Materials:
-
MEOA and HEA monomers
-
Cross-linker (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Initiator (e.g., ammonium persulfate, APS, and N,N,N',N'-tetramethylethylenediamine, TEMED for redox initiation)
-
Solvent (e.g., deionized water)
-
Molds (e.g., between two glass plates with a spacer)
Procedure:
-
Monomer Solution: Prepare an aqueous solution containing the desired ratio of MEOA and HEA monomers, and the cross-linker.
-
Initiation: Degas the solution with nitrogen. Add the initiator (APS) and accelerator (TEMED) to initiate the polymerization.
-
Casting: Quickly pour the solution into the molds.
-
Curing: Allow the polymerization to proceed at room temperature or a slightly elevated temperature until a solid hydrogel is formed.
-
Purification: Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers and initiator.
-
Characterization: Characterize the hydrogel's swelling behavior at different temperatures to determine its thermoresponsive properties.
Biocompatible Coatings for Medical Devices
The excellent blood compatibility of PMEA makes it an ideal candidate for coating medical devices that come into contact with blood, such as stents, catheters, and artificial organs. PMEA coatings can reduce protein adsorption and platelet adhesion, thereby minimizing the risk of thrombosis and biofouling.
Protocol 6: Biocompatibility Assessment - In Vitro Platelet Adhesion Assay
Materials:
-
PMEA-coated and control surfaces (e.g., glass or PET)
-
Platelet-rich plasma (PRP)
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (for fixing)
-
Ethanol series (for dehydration)
-
Scanning electron microscope (SEM)
Procedure:
-
Incubation: Place the PMEA-coated and control surfaces in contact with PRP for a specified time (e.g., 60 minutes) at 37 °C.
-
Washing: Gently rinse the surfaces with PBS to remove non-adherent platelets.
-
Fixation: Fix the adhered platelets by immersing the surfaces in a glutaraldehyde solution.
-
Dehydration: Dehydrate the samples through a graded series of ethanol-water solutions.
-
Drying: Critical point dry the samples.
-
Imaging: Sputter-coat the surfaces with gold and observe under an SEM to quantify the number and morphology of adhered platelets.
Diagram 3: Biocompatibility of PMEA Surfaces
Caption: Mechanism of enhanced biocompatibility of PMEA surfaces.
Safety and Handling of this compound
MEOA is a reactive monomer and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:
-
Ventilation: Use in a well-ventilated area or under a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dark place, and ensure the container is tightly sealed. MEOA is often supplied with an inhibitor to prevent spontaneous polymerization.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound is a monomer with significant potential in the development of advanced biomedical polymers. Its ability to form biocompatible, and in some cases, thermoresponsive polymers makes it a valuable tool for researchers in drug delivery, tissue engineering, and medical device technology. The use of controlled polymerization techniques like RAFT and ATRP allows for the precise synthesis of PMEA-based materials with tailored properties, opening up new avenues for innovation in healthcare. As our understanding of the unique interactions between PMEA and biological systems deepens, we can expect to see an expansion of its applications in creating more effective and safer medical treatments and devices.
References
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Study of Blood Compatibility with Poly(this compound). Relationship between Water Structure and Platelet Compatibility in Poly(2-methoxyethylacrylate-co-2-hydroxyethylmethacrylate) | Biomacromolecules - ACS Publications. (URL: [Link])
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Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC - NIH. (URL: [Link])
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Blood Compatibility of Poly(this compound)-Design of Novel Biointerfaces | Request PDF - ResearchGate. (URL: [Link])
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Preparation and Characterization of Poly (2-hydroxyethyl methacrylate) (PHEMA) Nanoparticles with Possible Applications in Contr - IISTE.org. (URL: [Link])
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Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel - DergiPark. (URL: [Link])
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Fabrication and Evaluation of 2-Hydroxyethyl Methacrylate-co-Acrylic Acid Hydrogels for Sustained Nicorandil Delivery - Semantic Scholar. (URL: [Link])
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Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator | Macromolecules - ACS Publications. (URL: [Link])
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Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties | Request PDF - ResearchGate. (URL: [Link])
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Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator - OUCI. (URL: [Link])
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Poly(this compound) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation - MDPI. (URL: [Link])
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[PDF] Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator | Semantic Scholar. (URL: [Link])
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Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. (URL: [Link])
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Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Publishing. (URL: [Link])
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Synthesis of Graft Copolymers Based on Poly(this compound) and Investigation of the Associated Water Structure | Request PDF - ResearchGate. (URL: [Link])
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Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - MDPI. (URL: [Link])
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Synthesis and characterization of hydrogels based on poly(2-hydroxyethyl methacrylate) for drug delivery under UV irradiation | Request PDF - ResearchGate. (URL: [Link])
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Thermoresponsive Smart Copolymer Coatings Based on P(NIPAM-co-HEMA) and P(OEGMA-co-HEMA) Brushes for Regenerative Medicine - NIH. (URL: [Link])
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Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - MDPI. (URL: [Link])
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Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC - NIH. (URL: [Link])
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Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC - PubMed Central. (URL: [Link])
- Thermoresponsive Copolymers with Well-Defined Composition and Phase Separation Via Semi-Batch Free-Radical Polymeriz
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Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. (URL: [Link])
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Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - PMC - NIH. (URL: [Link])
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Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])
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Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review - TSI Journals. (URL: [Link])
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Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. (URL: [Link])
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Development of prediction model for cloud point of thermo-responsive polymers by experiment-oriented materials informatics - RSC Publishing. (URL: [Link])
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Atom Transfer Radical Polymerization (ATRP) - Reaction Setup - YouTube. (URL: [Link])
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Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery - MDPI. (URL: [Link])
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(PDF) Cloud Point Phenomena of Mixed Block Copolymers - ResearchGate. (URL: [Link])
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In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - OUCI. (URL: [Link])
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Encapsulation efficiency (EE) and drug loading capacity (DLC) of... - ResearchGate. (URL: [Link])
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Cloud point, critical micelle concentrations, and LCSTs of four polymers - ResearchGate. (URL: [Link])
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In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC - NIH. (URL: [Link])
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Preparation and characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl acrylate) hydrogels by interpenetrating polymer networks for sustained drug release - PubMed. (URL: [Link])
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Application and Protocol Guide: Synthesis of Functional Copolymers via Copolymerization of 2-Methoxyethyl Acrylate
Introduction: The Versatility of 2-Methoxyethyl Acrylate in Advanced Polymer Design
This compound (MEA) has emerged as a monomer of significant interest for the synthesis of advanced functional polymers. Its inherent properties, including high water solubility of the monomer and the thermoresponsive and biocompatible nature of its corresponding polymer, poly(this compound) (PMEA), make it a valuable building block for materials in the biomedical and pharmaceutical fields.[1][2] PMEA is noted for its ability to resist protein adsorption and platelet adhesion, attributed to the formation of an intermediate water layer on its surface.[3] This characteristic is paramount for applications involving contact with biological systems, such as drug delivery vehicles and biocompatible coatings.
The true potential of MEA is unlocked through copolymerization, where it is combined with other monomers to create materials with precisely tuned properties. By strategically selecting comonomers, researchers can modulate characteristics such as the lower critical solution temperature (LCST), hydrophilicity, and mechanical properties of the resulting copolymer. This guide provides an in-depth exploration of the copolymerization of MEA with other monomers, with a focus on controlled radical polymerization techniques that offer precision and predictability in polymer synthesis. We will delve into the mechanistic underpinnings of these techniques and provide detailed, field-proven protocols for their implementation.
Controlled Radical Polymerization: The Key to Precision
To achieve well-defined copolymers with predictable molecular weights and narrow molecular weight distributions, controlled radical polymerization (CRP) techniques are indispensable. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are the most robust and widely employed methods for acrylate polymerization.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures and a high degree of end-group functionality. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the propagating polymer chains.
Mechanism of RAFT Polymerization
The RAFT process involves a series of addition-fragmentation equilibria, as depicted in the diagram below. A radical initiator generates free radicals that react with monomer to form propagating chains. These propagating chains then add to the CTA, forming a dormant intermediate. This intermediate can then fragment to release a new radical, which can initiate further polymerization. This rapid exchange between active and dormant species ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization.
Figure 1: Generalized mechanism of RAFT polymerization.
Experimental Protocol: RAFT Copolymerization of MEA with 2-Hydroxyethyl Acrylate (HEA)
This protocol describes the synthesis of a thermoresponsive copolymer of MEA and HEA. The ratio of MEA to HEA can be adjusted to tune the LCST of the final copolymer.[4][5]
Materials:
-
This compound (MEA), inhibitor removed
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
Dibenzyltrithiocarbonate (DBTTC) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
N,N-Dimethylformamide (DMF), anhydrous
-
n-Hexane and diethyl ether for precipitation
-
Schlenk flask, magnetic stirrer, oil bath, and standard glassware
-
Nitrogen or Argon source
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve MEA (e.g., 5.0 g, 38.4 mmol), HEA (e.g., 1.76 g, 15.2 mmol), DBTTC (e.g., 0.156 g, 0.53 mmol), and AIBN (e.g., 0.017 g, 0.11 mmol) in anhydrous DMF (15 mL). The molar ratio of [Monomers]:[CTA]:[Initiator] should be approximately 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir the mixture under an inert atmosphere.
-
Monitoring the Reaction: To monitor the progress of the polymerization, samples can be withdrawn at specific time intervals for analysis by ¹H NMR (to determine monomer conversion) and size exclusion chromatography (SEC) (to determine molecular weight and polydispersity).
-
Termination and Purification: After the desired conversion is reached (e.g., 8-12 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a cold mixture of n-hexane and diethyl ether (1:1 v/v).
-
Isolation: Decant the solvent and redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone). Repeat the precipitation process two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Data Presentation:
| Comonomer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | LCST (°C) | Potential Applications |
| HEA | RAFT | 5,000 - 20,000 | < 1.3 | 0 - 60[5] | Thermoresponsive hydrogels, drug delivery |
| NIPAM | ATRP | 10,000 - 50,000 | < 1.5 | 32 - 45 | Smart drug delivery systems, cell culture substrates |
| MMA | RAFT/ATRP | 8,000 - 30,000 | < 1.4 | N/A | Biocompatible coatings, amphiphilic block copolymers |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains. This method is known for its tolerance to a wide range of functional groups and its ability to produce well-defined polymers.
Mechanism of ATRP
In ATRP, a dormant species (an alkyl halide) is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The radical then propagates by adding to monomer units. The propagating radical can be deactivated by reacting with the metal complex in the higher oxidation state, reforming the dormant species and the catalyst in the lower oxidation state. The equilibrium between the active and dormant species is shifted towards the dormant side, keeping the concentration of radicals low and minimizing termination reactions.
Figure 2: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: ATRP of MEA with N-isopropylacrylamide (NIPAM)
This protocol details the synthesis of a dual-responsive copolymer of MEA and NIPAM, which will exhibit both thermo- and pH-responsive behavior.
Materials:
-
This compound (MEA), inhibitor removed
-
N-isopropylacrylamide (NIPAM)
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole as solvent
-
Methanol for precipitation
-
Alumina column for catalyst removal
-
Schlenk flask, magnetic stirrer, oil bath, and standard glassware
-
Nitrogen or Argon source
Procedure:
-
Reactant Preparation: In a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol). Seal the flask and purge with an inert gas. Add MEA (e.g., 3.25 g, 25 mmol), NIPAM (e.g., 2.83 g, 25 mmol), and anisole (5 mL). Stir the mixture to dissolve the solids.
-
Ligand and Initiator Addition: In a separate vial, degas PMDETA (e.g., 0.052 mL, 0.25 mmol) and EBiB (e.g., 0.037 mL, 0.25 mmol) by bubbling with an inert gas for 15 minutes. Add the ligand and initiator to the reaction flask via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir under an inert atmosphere.
-
Monitoring the Reaction: Track the monomer conversion and polymer growth using ¹H NMR and SEC, respectively.
-
Termination and Catalyst Removal: After achieving the desired conversion (e.g., 6-10 hours), terminate the polymerization by cooling and exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Isolation: Concentrate the solution and precipitate the polymer in cold methanol.
-
Drying: Dry the resulting copolymer under vacuum to a constant weight.
Characterization of MEA Copolymers
A thorough characterization of the synthesized copolymers is crucial to validate the success of the polymerization and to understand the material's properties.
-
¹H NMR Spectroscopy: Used to determine the copolymer composition by integrating the characteristic peaks of each monomer unit.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (< 1.5) is indicative of a controlled polymerization.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the copolymer.
-
UV-Vis Spectroscopy: Can be used to determine the lower critical solution temperature (LCST) of thermoresponsive polymers by monitoring the change in transmittance of a polymer solution as a function of temperature.
Applications in Drug Development and Biomedical Research
The unique properties of MEA-based copolymers make them highly attractive for a range of biomedical applications.
-
Drug Delivery: Thermoresponsive copolymers can be designed to be soluble at room temperature and aggregate at physiological temperatures, allowing for targeted drug release.[6][7]
-
Biocompatible Coatings: The protein-repellent nature of PMEA makes its copolymers ideal for coating medical devices to improve their biocompatibility.[3]
-
Tissue Engineering: Copolymers can be formulated into hydrogels that serve as scaffolds for cell growth and tissue regeneration.
Conclusion
The copolymerization of this compound with other monomers using controlled radical polymerization techniques like RAFT and ATRP offers a powerful platform for the rational design of functional materials. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to synthesize and characterize novel MEA-based copolymers for a variety of applications, particularly in the fields of drug development and biomedical science.
References
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Steinhauer, W., Hoogenboom, R., Keul, H., & Moeller, M. (2010). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. Macromolecules, 43(17), 7041–7047. [Link]
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ResearchGate. (n.d.). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). HEMA in Polymers with Thermoresponsive Properties. Retrieved from [Link]
-
MDPI. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Retrieved from [Link]
-
RSC Publishing. (2022). Thermoresponsive polymers in non-aqueous solutions. Retrieved from [Link]
-
RSC Publishing. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Retrieved from [Link]
-
ACS Publications. (2011). Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Retrieved from [Link]
-
TSI Journals. (n.d.). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Retrieved from [Link]
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DSpace Repository. (n.d.). Drug delivery application of poly (2-hydroxyethyl methacrylate)/ethylene glycol dimethacrylate composite hydrogel. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermoset poly(this compound)-based polyurethane synthesized by RAFT polymerization and polyaddition | Request PDF. Retrieved from [Link]
-
ACS Publications. (2011). Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Retrieved from [Link]
-
DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]
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OpenMETU. (n.d.). Polymerization and characterization of 2-Hydroxyethyl acrylate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]
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MDPI. (n.d.). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Retrieved from [Link]
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ResearchGate. (n.d.). Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile | Request PDF. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. Retrieved from [Link]
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Wiley Online Library. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Retrieved from [Link]
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Application Notes & Protocols: Utilizing 2-Methoxyethyl Acrylate (MEOA) for Advanced Medical Device Coatings
Introduction: The Imperative for Biocompatible Surfaces in Modern Medicine
The interface between a medical device and biological systems is a complex and dynamic environment. The initial interaction is the adsorption of proteins, which dictates subsequent cellular responses, including platelet adhesion, bacterial colonization, and inflammatory reactions. Consequently, the surface chemistry of a medical device is a critical determinant of its in vivo performance and patient safety. An ideal coating for a medical device should be biocompatible, resist protein fouling, and maintain its integrity throughout the device's intended lifecycle, including sterilization.
Poly(2-methoxyethyl acrylate) (PMEA), a polymer synthesized from the this compound (MEOA) monomer, has emerged as a highly promising material for medical device coatings.[1][2] Approved by the U.S. Food and Drug Administration (FDA) for certain medical applications, PMEA exhibits exceptional blood compatibility and anti-fouling properties.[1][2] This is attributed to its unique interaction with water, forming an "intermediate water" layer that effectively masks the underlying substrate from biological interactions.[1][3] Unlike more hydrophilic polymers, PMEA's moderate hydrophilicity contributes to its excellent biocompatibility.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MEOA in creating advanced, biocompatible coatings for medical devices.
Physicochemical Properties of this compound (MEOA)
Understanding the fundamental properties of the MEOA monomer is crucial for optimizing polymerization and coating processes.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [5] |
| Molecular Weight | 130.14 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [5][7] |
| Glass Transition Temperature (Tg) | -50°C | [6] |
| Refractive Index | 1.427 | [6] |
| Boiling Point | 56 °C at 12 mm Hg | [8] |
| Density | 1.012 g/mL at 25 °C | [8] |
The Science of PMEA: A Superior Biointerface
The remarkable biocompatibility of PMEA stems from its ability to structure water at the polymer-water interface. This hydrated layer acts as a barrier, preventing the non-specific adsorption of proteins and subsequent adverse biological events.[3][9] The methoxyethyl side chain of PMEA plays a pivotal role in this interaction, providing flexibility and hydrophilicity to the polymer.[6] Studies have shown that PMEA surfaces significantly reduce platelet adhesion and biofilm formation, making them ideal for blood-contacting devices such as catheters and stents.[1][9]
Mechanism of Biocompatibility
The current understanding of PMEA's biocompatibility centers on the concept of "intermediate water." This refers to a layer of water at the PMEA surface that is neither tightly bound nor completely free. This unique hydration state is thought to be responsible for the polymer's excellent protein repellency.[3]
Caption: PMEA's intermediate water layer repels biological entities.
Protocols for PMEA Coating Application
The choice of coating methodology depends on the substrate material, device geometry, and desired coating characteristics. Here, we detail two robust methods: Plasma Polymerization and UV Curing.
Protocol 1: Plasma-Initiated Polymerization of MEOA
Plasma polymerization is a solvent-free technique that produces highly conformal and pinhole-free coatings with excellent adhesion to the substrate.[10][11][12] This method is particularly suitable for complex geometries.
Materials and Equipment:
-
This compound (MEOA), ≥98.0% purity, with inhibitor (e.g., ~50 ppm MEHQ)[6]
-
Substrate (e.g., PET, silicone, stainless steel)
-
Plasma reactor system
-
Argon gas (high purity)
-
Vacuum pump
-
Monomer vapor flow controller
Step-by-Step Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol), followed by drying with nitrogen gas.
-
For enhanced adhesion, a pre-treatment with argon plasma can be performed to activate the surface.
-
-
Plasma Reactor Setup:
-
Place the cleaned and dried substrates into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of <10 mTorr.
-
-
Plasma Pre-treatment (Optional but Recommended):
-
Introduce argon gas into the chamber at a controlled flow rate.
-
Ignite the plasma at a low power (e.g., 20-50 W) for a short duration (e.g., 1-5 minutes) to create a reactive surface.
-
-
MEOA Polymerization:
-
Introduce MEOA vapor into the chamber at a controlled flow rate. The monomer should be at room temperature.
-
Ignite the plasma. The power and deposition time will need to be optimized based on the desired coating thickness and substrate. A starting point could be 50-100 W for 5-20 minutes.
-
The pulsed plasma deposition can be used to control the chemical structure of the coating.[10]
-
-
Post-Deposition:
-
Turn off the plasma and the monomer flow.
-
Allow the chamber to cool before venting with argon or nitrogen.
-
Remove the coated substrates and store them in a clean, dry environment.
-
Caption: Workflow for plasma-initiated polymerization of MEOA.
Protocol 2: UV-Curable PMEA Coatings
UV curing is a rapid, room-temperature process that is well-suited for heat-sensitive substrates.[13][14] This method involves the use of a photoinitiator that generates free radicals upon exposure to UV light, initiating the polymerization of the MEOA monomer.
Materials and Equipment:
-
This compound (MEOA), inhibitor-free or with a low level of inhibitor
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Solvent (e.g., isopropanol, if dip-coating)
-
UV curing system (with controlled wavelength and intensity)
-
Nitrogen purge (optional, to reduce oxygen inhibition)
-
Coating application system (e.g., dip-coater, spray coater)[15][16]
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare a solution of MEOA and a photoinitiator (typically 0.5-5 wt%). If necessary, dissolve the components in a suitable solvent to achieve the desired viscosity for the chosen coating method.
-
-
Substrate Preparation:
-
Clean and dry the substrate as described in the plasma polymerization protocol.
-
-
Coating Application:
-
Apply the MEOA formulation to the substrate using the chosen method (e.g., dip-coating, spray-coating). Ensure a uniform and consistent coating thickness.
-
-
UV Curing:
-
Place the coated substrate in the UV curing chamber.
-
If possible, purge the chamber with nitrogen to create an inert atmosphere, which will prevent oxygen from inhibiting the polymerization reaction.
-
Expose the coated substrate to UV light. The required dose (intensity x time) will depend on the photoinitiator, coating thickness, and substrate. A typical starting point would be a UV intensity of 50-100 mW/cm² for 1-5 minutes.
-
For complex shapes, ensure all surfaces receive adequate UV exposure.
-
-
Post-Curing:
-
Remove the device from the curing chamber.
-
If a solvent was used, a post-curing bake at a low temperature (e.g., 50-60°C) may be necessary to remove any residual solvent.
-
Caption: Workflow for UV-curing of PMEA coatings.
Characterization and Validation of PMEA Coatings
Thorough characterization is essential to ensure the quality, performance, and safety of the PMEA coating.
| Characterization Technique | Purpose |
| Contact Angle Goniometry | To assess the hydrophilicity and surface energy of the coating. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and confirm the presence of the PMEA chemistry on the surface. |
| Atomic Force Microscopy (AFM) | To evaluate the surface topography and roughness of the coating. |
| Ellipsometry | To measure the thickness of the PMEA coating. |
| Protein Adsorption Assays (e.g., ELISA, BCA) | To quantify the amount of protein that adsorbs to the coated surface, thereby evaluating its anti-fouling efficacy.[17] |
| Platelet Adhesion Studies | To assess the hemocompatibility of the coating by quantifying the number of adhered platelets.[1] |
| Cell Viability Assays (e.g., MTT, Live/Dead) | To confirm the non-cytotoxic nature of the PMEA coating. |
Sterilization Compatibility
Medical devices must be sterilized before use. The chosen sterilization method should not compromise the integrity or performance of the PMEA coating.
| Sterilization Method | Compatibility with PMEA Coatings | Considerations |
| Ethylene Oxide (EtO) | Generally compatible. | Requires adequate aeration to remove residual EtO, which can be cytotoxic.[18][19] |
| Gamma Irradiation | May cause chain scission or cross-linking, altering coating properties. | The effects are dose-dependent and require careful validation. |
| Electron Beam (E-beam) | Similar to gamma irradiation, can alter polymer structure. | Requires optimization of the radiation dose.[18][19] |
| Autoclave (Steam) | May not be suitable for all substrates and can potentially damage the coating. | High temperatures and moisture can affect coating adhesion and integrity.[18][19][20] |
| Hydrogen Peroxide Plasma | Can be detrimental to some polymer coatings. | May cause significant degradation of the PMEA layer.[18][19] |
Recommendation: Ethylene Oxide (EtO) is often a preferred method for sterilizing PMEA-coated devices, provided proper aeration protocols are followed. However, compatibility testing for the specific device and coating is crucial.
Conclusion
This compound is a versatile monomer for creating highly biocompatible and anti-fouling coatings for a wide range of medical devices. The resulting PMEA surfaces have demonstrated excellent performance, particularly in blood-contacting applications. By carefully selecting the appropriate coating methodology and thoroughly characterizing the resulting surface, researchers and device manufacturers can leverage the unique properties of PMEA to enhance the safety and efficacy of medical technologies. The protocols and information provided in this guide serve as a starting point for the development and implementation of PMEA coatings in next-generation medical devices.
References
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Haque, M. A., et al. (2022). Poly(this compound) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation. Coatings, 12(6), 869. Available from: [Link]
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Tanaka, M., et al. (2000). Blood Compatibility of Poly(this compound)-Design of Novel Biointerfaces. ResearchGate. Available from: [Link]
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Tazawa, S., et al. (2022). Molecular weight tuning optimizes poly(this compound) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin. RSC Publishing. Available from: [Link]
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Sivaraman, B., et al. (2018). Sterilization Effects on Ultrathin Film Polymer Coatings for Silicon-based Implantable Medical Devices. NIH. Available from: [Link]
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Sivaraman, B., et al. (2017). Sterilization effects on ultrathin film polymer coatings for silicon-based implantable medical devices. ResearchGate. Available from: [Link]
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Fernández-Gutiérrez, M., et al. (2014). Characterisation of macroporous poly(methyl methacrylate) coated with plasma-polymerised poly(2-hydroxyethyl acrylate). ResearchGate. Available from: [Link]
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Steinhauer, T., et al. (2011). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. ResearchGate. Available from: [Link]
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Agarwal, S., et al. (2015). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. RSC Publishing. Available from: [Link]
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Ghezzi, D., et al. (2022). Plasma polymerization for biomedical applications: A review. Wiley Online Library. Available from: [Link]
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Yoshikawa, C., et al. (2006). Protein Repellency of Well-Defined, Concentrated Poly(2-hydroxyethyl methacrylate) Brushes by the Size-Exclusion Effect. Semantic Scholar. Available from: [Link]
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Yoshikawa, C., et al. (2006). Protein Repellency of Well-Defined, Concentrated Poly(2-hydroxyethyl methacrylate) Brushes by the Size-Exclusion Effect. ResearchGate. Available from: [Link]
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Excelitas Noblelight. UV curing for medical devices and products. Available from: [Link]
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AST Products, Inc. Hydrophilic Medical Coating - HyrdroLAST. Available from: [Link]
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Vasilev, K., et al. (2018). Nanoengineered plasma polymer films for biomedical applications. Advanced Materials Letters. Available from: [Link]
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Linsi, F., et al. (2022). Protein Repellent, Surface-Attached Hydrogels Through Spray Coating. Wiley Online Library. Available from: [Link]
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Yasuda, H., & Gazicki, M. (1982). Biomedical Applications Of Plasma Polymerization And Plasma Treatment Of Polymer Surfaces. Scholars' Mine. Available from: [Link]
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Schmidt, R., et al. (2010). Protein-resistant polymer coatings based on surface-adsorbed poly(aminoethyl methacrylate)/poly(ethylene glycol) copolymers. PubMed. Available from: [Link]
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Hydromer®, Inc. (2023). UV Curing for Medical Devices: Role of PEG, PVP, Chitosan. Available from: [Link]
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MDPI. (2022). The Effect of Sterilization Methods on the Mechanical Properties of 3D-Printed and Conventional PMMA Materials for Denture Bases of Immediate Obturators. Available from: [Link]
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Application Notes and Protocols for the Preparation of Poly(methoxyethyl acrylate) (PMEA) Nanoparticles for Biomedical Use
Introduction: The Emergence of PMEA in Nanomedicine
Poly(methoxyethyl acrylate) (PMEA) has garnered significant attention in the field of biomedical engineering as a leading material for the fabrication of advanced drug delivery systems. Unlike many conventional polymers, PMEA exhibits unique properties that make it exceptionally well-suited for in vivo applications. Its structure, characterized by short ethylene glycol side chains, imparts a "stealth" characteristic, rendering PMEA nanoparticles resistant to opsonization and subsequent clearance by the reticuloendothelial system (RES). This prolonged circulation time is a critical factor in enhancing the therapeutic efficacy of encapsulated drugs by increasing their bioavailability at the target site.[1][2]
Furthermore, PMEA is known for its excellent biocompatibility and low protein fouling, minimizing adverse immune responses and non-specific interactions with biological components. These attributes, combined with the versatility of nanoparticle engineering, position PMEA as a formidable platform for developing next-generation nanomedicines for applications ranging from cancer therapy to diagnostics.[3][4]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of PMEA nanoparticles, offering detailed protocols and expert insights to aid researchers in their drug development endeavors.
Part 1: Synthesis of PMEA Nanoparticles
The choice of synthesis method is paramount as it dictates the physicochemical properties of the resulting nanoparticles, including their size, shape, and drug-loading capacity.[2][4] The two most prevalent methods for preparing PMEA nanoparticles from the pre-formed polymer are Nanoprecipitation and Emulsion-Solvent Evaporation.
Nanoprecipitation (Solvent Displacement Method)
Nanoprecipitation is a straightforward and rapid technique that involves the displacement of a solvent in which the polymer is dissolved, leading to the spontaneous formation of nanoparticles. The principle lies in the rapid diffusion of a water-miscible organic solvent (containing the dissolved PMEA) into an aqueous non-solvent phase. This swift change in solvent polarity causes the polymer to precipitate into nanometer-sized particles.
Causality Behind Experimental Choices:
-
Solvent System: A water-miscible organic solvent with a low boiling point (e.g., acetone, acetonitrile, or tetrahydrofuran (THF)) is chosen to ensure rapid diffusion and easy removal post-synthesis.
-
Non-Solvent (Aqueous Phase): Typically, deionized water is used. The inclusion of a surfactant (e.g., Poloxamer 188, PVA) is often necessary to stabilize the newly formed nanoparticles and prevent aggregation.
-
Stirring Rate: A constant and vigorous stirring rate ensures homogenous mixing and the formation of a uniform nanoparticle population.
Workflow for PMEA Nanoparticle Synthesis via Nanoprecipitation
Caption: Workflow for PMEA nanoparticle synthesis by nanoprecipitation.
Detailed Protocol: Nanoprecipitation
Materials:
-
PMEA (Poly(methoxyethyl acrylate))
-
Acetone (or THF)
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Glass vials and beakers
-
Syringe pump (recommended for reproducibility)
Procedure:
-
Prepare the Organic Phase: Dissolve 10-50 mg of PMEA in 1 mL of acetone. If encapsulating a hydrophobic drug, dissolve it along with the polymer in this step. Ensure complete dissolution by gentle vortexing or sonication.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve a surfactant such as Poloxamer 188 in 10 mL of deionized water at a concentration of 0.1-1.0% (w/v).
-
Initiate Nanoprecipitation: Place the beaker with the aqueous phase on a magnetic stirrer and set a vigorous stirring speed (e.g., 600-800 rpm).
-
Inject the Organic Phase: Using a syringe, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. For optimal uniformity, a syringe pump set at a slow and constant injection rate (e.g., 0.1-1.0 mL/min) is highly recommended. A milky, opalescent suspension should form immediately.
-
Solvent Evaporation: Leave the nanoparticle suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent. Alternatively, a rotary evaporator can be used for faster removal.
-
Storage: Store the resulting PMEA nanoparticle suspension at 4°C.
Emulsion-Solvent Evaporation Method
This method is particularly useful for encapsulating hydrophobic drugs with higher efficiency. It involves creating an oil-in-water (o/w) emulsion, where the "oil" phase is a water-immiscible organic solvent containing the polymer and the drug.
Causality Behind Experimental Choices:
-
Solvent System: A water-immiscible organic solvent with a low boiling point (e.g., dichloromethane (DCM), chloroform, or ethyl acetate) is required to form the oil phase.
-
Emulsification: High-energy homogenization (sonication or high-speed stirring) is necessary to break down the oil phase into nano-sized droplets within the aqueous phase.
-
Stabilizer: A surfactant is crucial to stabilize the emulsion and prevent the droplets from coalescing before the solvent has evaporated.
Detailed Protocol: Emulsion-Solvent Evaporation
Materials:
-
PMEA
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized Water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Organic (Oil) Phase: Dissolve 50-100 mg of PMEA and the hydrophobic drug in 2 mL of DCM.
-
Prepare the Aqueous Phase: Dissolve PVA in deionized water to a final concentration of 1-4% (w/v). This may require heating to ~60°C to fully dissolve. Allow the solution to cool to room temperature.
-
Form the Emulsion: Add the organic phase to 10 mL of the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) or a high-speed homogenizer. A stable, milky-white emulsion should be formed.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 400 rpm) in a fume hood for at least 4 hours to allow the DCM to evaporate. This process solidifies the nano-droplets into solid PMEA nanoparticles.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes). Discard the supernatant, which contains residual PVA, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to ensure the removal of excess surfactant.
-
Final Suspension: Resuspend the final washed pellet in a suitable buffer or deionized water for storage at 4°C.
| Parameter | Nanoprecipitation | Emulsion-Solvent Evaporation |
| Principle | Solvent Displacement | Emulsification & Solvent Removal |
| Typical Solvents | Acetone, THF, Acetonitrile | Dichloromethane, Chloroform |
| Energy Input | Low (Stirring) | High (Sonication/Homogenization) |
| Particle Size | Typically 50 - 250 nm | Typically 100 - 500 nm |
| Drug Loading | Moderate for hydrophobic drugs | High for hydrophobic drugs |
| Advantages | Simple, rapid, less harsh | High encapsulation efficiency |
| Disadvantages | Lower drug loading capacity | Requires high energy, potential for drug degradation |
Part 2: Purification of PMEA Nanoparticles
Purification is a critical, yet often underestimated, step in nanoparticle preparation.[5] It is essential to remove unreacted polymers, residual solvents, excess surfactants, and free (unencapsulated) drug molecules, as these impurities can cause toxicity and interfere with downstream characterization and applications.
Dialysis
Dialysis is a size-based separation method effective for removing small molecule impurities. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane, which is then placed in a large volume of pure water or buffer. Small molecules diffuse out through the membrane, while the larger nanoparticles are retained.
Protocol: Dialysis
-
Select a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa), ensuring it is significantly smaller than the molecular weight of the PMEA polymer.
-
Hydrate the membrane according to the manufacturer's instructions.
-
Load the PMEA nanoparticle suspension into the dialysis bag and seal it securely.
-
Place the sealed bag in a large beaker containing deionized water (at least 100 times the volume of the sample). Stir the water gently.
-
Replace the water every few hours for the first day, and then less frequently for a total of 1-2 days to ensure complete removal of impurities.
Centrifugation / Ultracentrifugation
Centrifugation is effective for separating nanoparticles from the surrounding medium and removing larger aggregates.[6][7] The process involves pelleting the nanoparticles and then resuspending them in a fresh, clean medium.
Protocol: Centrifugation
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at a speed and time sufficient to pellet the nanoparticles (e.g., 15,000 x g for 20-30 minutes). The exact parameters will depend on nanoparticle size and density and may require optimization.
-
Carefully decant the supernatant, which contains the impurities.
-
Add fresh deionized water or buffer to the tube and resuspend the pellet by gentle pipetting or vortexing.
-
Repeat the centrifugation and resuspension cycle 2-3 times for thorough purification.
Part 3: Characterization of PMEA Nanoparticles
Thorough physicochemical characterization is mandatory to ensure the quality, reproducibility, and safety of the nanoparticle formulation.[8][9][10]
Logical Flow of Nanoparticle Characterization
Caption: Key characterization techniques for PMEA nanoparticles.
Size, Polydispersity, and Zeta Potential
-
Dynamic Light Scattering (DLS): This is the primary technique for measuring the hydrodynamic diameter (size) and the polydispersity index (PDI) of nanoparticles in suspension.[8][9] An ideal formulation will have a narrow size distribution with a PDI value below 0.3.
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.[10][11] Nanoparticles with a zeta potential greater than |±20| mV are generally considered to be colloidally stable due to electrostatic repulsion.
Protocol: DLS and Zeta Potential Measurement
-
Dilute a small aliquot of the purified nanoparticle suspension in deionized water or an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration (this avoids multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument (e.g., a Malvern Zetasizer).
-
Set the instrument parameters (e.g., dispersant refractive index, temperature) and perform the measurement.
-
Analyze the results, paying close attention to the Z-average diameter, the PDI, and the zeta potential value.
Morphology
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, offering invaluable information about their shape, size, and morphology.[12] It is also used to confirm the size data obtained from DLS.
Protocol: TEM Sample Preparation
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds to enhance contrast. Wick away the excess stain.
-
Allow the grid to air dry completely before imaging in the TEM.
Drug Loading and Encapsulation Efficiency
To determine the amount of drug successfully encapsulated within the nanoparticles, the free, unencapsulated drug must be separated from the nanoparticles.
-
Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully encapsulated in the nanoparticles.
-
Loading Capacity (LC %): The percentage of the nanoparticle's mass that is composed of the drug.
Protocol: Quantifying Drug Loading
-
After synthesis, centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
Quantify the amount of drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% and LC% using the following formulas:
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
LC (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100
Part 4: Surface Functionalization for Targeted Delivery
For active targeting, the surface of PMEA nanoparticles can be modified with ligands that bind to specific receptors overexpressed on target cells, such as cancer cells.[13][14][15] This is often achieved by using a PMEA polymer that has been co-polymerized or end-functionalized with a reactive group (e.g., N-Hydroxysuccinimide (NHS) ester, maleimide, or alkyne/azide for click chemistry).
A common strategy involves blending a small amount of functionalized polymer (e.g., PMEA-PEG-Folate) with the bulk PMEA during the nanoparticle formulation process. The hydrophilic PEG-Folate segment will preferentially orient towards the aqueous exterior, presenting the targeting ligand on the nanoparticle surface.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>500 nm) | - Polymer concentration too high.- Inefficient stirring/homogenization.- Poor solvent/non-solvent miscibility. | - Decrease the initial polymer concentration.- Increase the stirring or sonication power/time.- Ensure rapid mixing of the two phases. |
| High Polydispersity (PDI > 0.5) | - Slow or uneven addition of the organic phase.- Insufficient surfactant concentration.- Nanoparticle aggregation. | - Use a syringe pump for a constant, slow addition rate.- Increase the stabilizer concentration.- Check the zeta potential; if low, consider a different stabilizer. |
| Low Drug Encapsulation Efficiency | - Drug is too hydrophilic for the chosen method.- Drug leakage during solvent evaporation.- Insufficient polymer-drug interaction. | - Use an emulsion method for hydrophilic drugs (w/o/w).- Optimize the solvent evaporation rate.- Increase the initial drug-to-polymer ratio (up to a point). |
| Nanoparticle Aggregation Over Time | - Insufficient surface charge (low zeta potential).- Degradation of the stabilizing layer.- Improper storage conditions (e.g., freezing). | - Increase surfactant concentration or use a charged surfactant.- Ensure purification process does not strip the stabilizer.- Store at 4°C; do not freeze unless a cryoprotectant is used. |
References
-
Danaei, M., Dehghankhold, M., Ataei, S., Davarani, F. H., Javanmard, R., Dokhani, A., ... & Mozafari, M. R. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarriers. Pharmaceutics, 10(2), 57. [Link]
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Gautam, S., & Dinda, A. K. (2011). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. Journal of the American Chemical Society, 133(48), 19488-19491. [Link]
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López-Serrano, F., Palacios-Santander, J. M., Cubillana-Aguilera, L., & Naranjo-Rodríguez, I. (2018). Characterization of Polymeric Nanoparticle Dispersions for Biomedical Applications: Size, Surface Charge and Stability. Pharmaceutical Nanotechnology, 6(3), 147-164. [Link]
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Clogston, J. D., & Patri, A. K. (2011). Zeta potential measurement. Methods in molecular biology (Clifton, N.J.), 697, 63–70. [Link]
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Honary, S., & Zahir, F. (2013). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 2). Tropical Journal of Pharmaceutical Research, 12(2), 265-273. [Link]
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Tehrani, S. F., Bharadwaj, P., Chain, J. L., & Roullin, V. G. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. Journal of controlled release, 359, 346-363. [Link]
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Barros, D., Fresta, M., & Frias, I. (2024). Polymeric Nanoparticles for Biomedical Applications. Polymers, 16(2), 245. [Link]
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Mihali, M., Oprea, O., & Uritu, C. M. (2019). Biomedical Applications of Multifunctional Polymeric Nanocarriers: A Review of Current Literature. Journal of Drug Delivery, 2019, 8393640. [Link]
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Pacioni, N. L., & Molina Torres, M. A. (2019). Synthesis and Characterization of Nanomaterials for Biomedical Applications. In Nanoengineering Materials for Biomedical Uses (pp. 29-75). Springer, Cham. [Link]
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Tlustochowicz, M., Stefano, L. P., Haeni, L., & Weitz, D. A. (2016). Purification of Nanoparticles by Size and Shape. JoVE (Journal of Visualized Experiments), (112), e54114. [Link]
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Rezić, I. (2022). Nanoparticles for Biomedical Application and Their Synthesis. Applied Sciences, 12(22), 11736. [Link]
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Dadwal, A., Baldi, A., & Kumar, R. (2020). Nanoparticles and their Biomedical Applications. Biointerface Research in Applied Chemistry, 10(5), 6245-6258. [Link]
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Owoseni, O., & Zhang, Y. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics, 14(5), 1089. [Link]
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Tlustochowicz, M., Stefano, L. P., Haeni, L., & Weitz, D. A. (2016). Purification of Nanoparticles by Size and Shape. Scientific reports, 6, 27672. [Link]
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Zielińska, A., Carreiró, F., Oliveira, A. M., Neves, A., Pires, B., & Souto, E. B. (2020). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules, 25(16), 3731. [Link]
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Fattahi, F. S., & Zamani, T. (2020). Synthesis of Polylactic Acid Nanoparticles for the Novel Biomedical Applications: A Scientific Perspective. Journal of Nanostructures, 10(1), 1-20. [Link]
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Zielińska, A., Carreiró, F., Oliveira, A. M., Neves, A., Pires, B., & Souto, E. B. (2020). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules, 25(16), 3731. [Link]
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NPTEL-NOC IITM. (2018, July 30). Lecture 05: Synthesis Of Polymeric Nanoparticles. YouTube. [Link]
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Mitchell, M. J., Billingsley, M. M., Haley, R. M., Wechsler, M. E., Peppas, N. A., & Langer, R. (2021). Engineering precision nanoparticles for drug delivery. Nature reviews. Drug discovery, 20(2), 101–124. [Link]
- Hori, M., & Tomita, T. (2018). Method for nanoparticle purification. U.S.
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Kumar, R., & Nagar, P. (2014). Methods of nanoparticle preparation. In Nanoparticles in Drug Delivery (pp. 21-40). CRC Press. [Link]
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Tehrani, S. F., Ghafelehbashi, R., Faria, M., Van der Meeren, P., & Roullin, V. G. (2021). Critical assessment of purification processes for the robust production of polymeric nanomedicine. Journal of Controlled Release, 330, 1168-1181. [Link]
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Haider, A., & Gupta, K. C. (2019). Nanomaterials for Biomedical Applications: Production, Characterisations, Recent Trends and Difficulties. Journal of molecular and genetic medicine : an international journal of biomedical research, 13(3), 441. [Link]
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Angsantikul, P., Thamphiwatana, S., & Zhang, L. (2020). Nanoparticles Coated with Cell Membranes for Biomedical Applications. Journal of Functional Biomaterials, 11(4), 84. [Link]
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Vllasaliu, D., & Fowler, R. (2023). Polymeric Nanoparticles for Drug Delivery. Chemical Reviews, 123(12), 7737-7798. [Link]
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Singh, R., & Lillard, J. W., Jr. (2009). Nanoparticle-based targeted drug delivery. Experimental and molecular pathology, 86(3), 215–223. [Link]
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Wang, R. E., & Wang, A. Z. (2015). Aptamer-Functionalized Nanoparticles in Targeted Delivery and Cancer Therapy. Journal of Nanomaterials, 2015, 831034. [Link]
-
Premier Science. (2024). Nanoparticles in Drug Delivery. [Link]
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Wieleba, J., Niedziałkowski, P., & Weroński, P. (2022). Application of aptamer functionalized nanomaterials in targeting therapeutics of typical tumors. Frontiers in Bioengineering and Biotechnology, 10, 969512. [Link]
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Application Notes and Protocols: Surface Modification with Poly(2-Methoxyethyl acrylate) for Advanced Biomedical Applications
Introduction: The Imperative for Biocompatible Surfaces in Modern Medicine
In the landscape of medical device development and drug delivery systems, the interface between a synthetic material and a biological environment is a critical determinant of success or failure. Unwanted protein adsorption, platelet adhesion, and subsequent thrombus formation are persistent challenges that can lead to device failure and adverse patient outcomes.[1][2] Poly(2-Methoxyethyl acrylate) (PMEA) has emerged as a leading biomaterial for surface modification, offering a unique combination of exceptional blood compatibility and support for endothelialization.[3][4] This amphiphilic polymer, with its hydrophobic polyethylene backbone and mildly hydrophilic tail, creates a surface that effectively minimizes protein denaturation and platelet activation, thereby mitigating thrombogenic responses.[2][5]
The remarkable biocompatibility of PMEA is attributed to its specific hydration state, characterized by the presence of "intermediate water" or "freezing-bound water".[6] This unique water structure at the polymer-biology interface is believed to play a crucial role in preventing direct contact between blood components and the material surface, thus preserving the native conformation of proteins and preventing the cascade of events that leads to clotting.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of PMEA's properties and in-depth, field-proven protocols for its application in surface modification. We will explore various techniques, from simple spin-coating to advanced "grafting-from" and "grafting-to" polymerization methods, enabling the creation of robust, biocompatible surfaces for a new generation of medical devices.
The Science of PMEA: Understanding its Biocompatible Nature
The superior performance of PMEA-modified surfaces stems from a confluence of its chemical structure and its interaction with aqueous biological environments. Unlike many other biomaterials, PMEA does not elicit a significant inflammatory or thrombogenic response.[1][2] Studies have shown that PMEA surfaces exhibit significantly reduced adsorption of proteins like fibrinogen and albumin.[5][7] Furthermore, the proteins that do adsorb maintain a conformation closer to their native state, which is a key factor in preventing platelet adhesion and activation.[5]
The unique water structure at the PMEA interface is a central aspect of its biocompatibility.[6] This "intermediate water" layer acts as a buffer, preventing the direct interaction of proteins and cells with the polymer surface.[6] This is in contrast to other polymers where tightly bound "non-freezing water" or loosely associated "free water" can lead to protein denaturation and subsequent adverse biological reactions.
Beyond its anti-thrombogenic properties, PMEA has also been shown to support the adhesion, proliferation, and migration of endothelial cells.[3] This is a critical feature for the development of truly biocompatible implants, such as vascular grafts and stents, where the goal is to create a surface that mimics the native blood vessel lining.[3]
Strategies for PMEA Surface Modification
There are several effective methods for modifying a substrate with PMEA, each with its own advantages and suitability for different applications. The choice of method depends on factors such as the substrate material, the desired coating thickness and uniformity, and the required durability of the modified surface.
Spin-Coating: A Rapid and Versatile Technique
Spin-coating is a widely used technique for creating thin, uniform polymer films on flat substrates.[8][9] It is a relatively simple and rapid method, making it ideal for initial screening and research applications. The process involves depositing a solution of the polymer onto a substrate and then spinning the substrate at high speed to spread the solution and evaporate the solvent.[10][11]
Protocol 1: Spin-Coating of PMEA on a Silicon Wafer
Materials:
-
Poly(this compound) (PMEA)
-
Toluene (or other suitable solvent)
-
Silicon wafers (or other flat substrate)
-
Spinner (spin coater)
-
Syringe and 0.2 µm filter
-
Nitrogen gas source
-
Oven or hotplate
Procedure:
-
Solution Preparation: Dissolve PMEA in toluene to the desired concentration (e.g., 1-5% w/v). Ensure the polymer is fully dissolved by gentle agitation or sonication.
-
Substrate Cleaning: Thoroughly clean the silicon wafer. A common procedure involves sonication in acetone, followed by isopropanol, and finally deionized water. Dry the wafer with a stream of nitrogen gas.
-
Dispensing the Solution: Place the cleaned wafer on the spin coater chuck. Using a syringe with a 0.2 µm filter, dispense a small amount of the PMEA solution onto the center of the wafer. The volume will depend on the wafer size and desired thickness.
-
Spinning: Start the spin coater. A typical two-step process is used:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread across the wafer.
-
Thinning Cycle: Ramp up to a higher speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[9]
-
-
Drying: After spinning, carefully remove the wafer and place it in an oven or on a hotplate at a temperature above the boiling point of the solvent (for toluene, >110°C) for 10-15 minutes to remove any residual solvent.
-
Characterization: The resulting PMEA film can be characterized by techniques such as contact angle goniometry, ellipsometry (for thickness), and atomic force microscopy (AFM) for surface morphology.
"Grafting-To": Attaching Pre-Synthesized Polymers
The "grafting-to" method involves attaching pre-synthesized polymer chains with reactive end-groups to a substrate that has been functionalized with complementary reactive sites.[12] This approach allows for good control over the grafted polymer's molecular weight and distribution.
Protocol 2: "Grafting-To" of PMEA onto a Glass Surface
Materials:
-
PMEA with a terminal functional group (e.g., carboxyl or amine)
-
Glass slides
-
(3-Aminopropyl)triethoxysilane (APTES) or similar silane coupling agent
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxyl-amine coupling
-
Toluene (anhydrous)
-
Ethanol
-
Oven
Procedure:
-
Substrate Functionalization:
-
Clean the glass slides by sonication in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ). Rinse thoroughly with deionized water and dry.
-
Immerse the cleaned slides in a solution of APTES in anhydrous toluene (e.g., 2% v/v) for 2-4 hours at room temperature to create an amine-functionalized surface.
-
Rinse the slides with toluene and then ethanol, and cure in an oven at 110°C for 30 minutes.
-
-
Polymer Activation (for carboxyl-terminated PMEA):
-
Dissolve the carboxyl-terminated PMEA in a suitable solvent (e.g., dichloromethane).
-
Add DCC and NHS in a 1:1 molar ratio with the polymer's carboxyl groups to activate them. Stir for 2-4 hours at room temperature.
-
-
Grafting Reaction:
-
Immerse the amine-functionalized glass slides in the activated PMEA solution (or a solution of amine-terminated PMEA if the surface is carboxyl-functionalized).
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Remove the slides and wash them extensively with the solvent to remove any non-covalently bound polymer.
-
-
Drying and Characterization: Dry the slides under a stream of nitrogen. The grafted surface can be characterized by X-ray photoelectron spectroscopy (XPS) to confirm the presence of PMEA and contact angle measurements.
"Grafting-From": Surface-Initiated Polymerization
The "grafting-from" method involves immobilizing an initiator on the substrate surface and then polymerizing the monomer directly from the surface.[12] This technique can lead to much higher grafting densities and thicker polymer brushes compared to the "grafting-to" approach. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed for this purpose.[13][14]
Protocol 3: Surface-Initiated ATRP of this compound (MEA)
Materials:
-
Silicon wafers or glass slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
This compound (MEA) monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous toluene and anisole
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Initiator Immobilization:
-
Functionalize the substrate with amine groups using APTES as described in Protocol 2.
-
In a glovebox or under an inert atmosphere, react the amine-functionalized surface with a solution of BiBB and TEA in anhydrous toluene for 2-4 hours to immobilize the ATRP initiator.
-
Rinse the substrate thoroughly with toluene to remove excess reagents.
-
-
Polymerization:
-
Place the initiator-functionalized substrate in a Schlenk flask.
-
In a separate flask, prepare the polymerization solution by dissolving MEA monomer and PMDETA in anisole. Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Add CuBr to the monomer solution under an inert atmosphere.
-
Transfer the polymerization solution to the Schlenk flask containing the substrate.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60-90°C) for the desired time. The thickness of the polymer brush will increase with polymerization time.
-
-
Termination and Cleaning:
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and wash it extensively with a good solvent for PMEA (e.g., toluene or THF) to remove any non-grafted polymer.
-
-
Characterization: Characterize the PMEA-grafted surface using ellipsometry, AFM, XPS, and contact angle measurements.
Visualizing the Modification Processes
To better understand the workflows, the following diagrams illustrate the key steps in each modification technique.
Caption: Workflow for PMEA surface modification via spin-coating.
Caption: Workflow for the "grafting-to" surface modification method.
Sources
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- 13. Synthesis of graft copolymers based on poly(this compound) and investigation of the associated water structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing premature polymerization of 2-Methoxyethyl acrylate during storage
Welcome to the technical support guide for 2-Methoxyethyl acrylate (2-MEA). This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this versatile monomer: preventing premature polymerization during storage and use. Uncontrolled polymerization can compromise experimental results, lead to product loss, and create significant safety hazards.[1] This guide provides in-depth, field-proven insights into the mechanisms of 2-MEA stability and offers practical troubleshooting solutions.
Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues
This section addresses specific problems you may encounter, outlining the underlying causes and providing actionable solutions.
Issue 1: The 2-MEA in my bottle appears cloudy, hazy, or contains solid particles.
-
Probable Cause: This is a classic sign of polymer formation. The monomer has begun to polymerize, creating insoluble polymer chains that are visible as cloudiness or solid precipitates. This can be triggered by depleted inhibitor levels, exposure to heat or light, or the absence of dissolved oxygen.[2]
-
Immediate Action Protocol:
-
Do NOT Use: Do not use the monomer for any experimental work. The presence of polymer will lead to inaccurate concentrations and unpredictable reaction kinetics.
-
Isolate the Container: Safely move the container to a designated, well-ventilated area away from heat sources.[3]
-
Do NOT Attempt to Heat: Do not heat the container to redissolve the polymer. This will accelerate the polymerization reaction, potentially leading to a dangerous runaway reaction.
-
Check for Heat: Carefully feel the outside of the container (with appropriate gloves). If it is warm, this indicates an active, exothermic polymerization is occurring. Evacuate the immediate area and consult your institution's safety protocols for handling reactive chemicals.
-
Disposal: The monomer is compromised. It must be disposed of as hazardous waste according to your local and national regulations.
-
Issue 2: My experiments using 2-MEA are yielding inconsistent results or forming gels unexpectedly.
-
Probable Cause: The monomer may have started to form oligomers (short polymer chains) even if it is not visibly cloudy. This "micro-polymerization" can be caused by gradual inhibitor depletion or prolonged storage, even under recommended conditions.
-
Troubleshooting Workflow:
-
Verify Inhibitor Presence: While a quantitative test for the inhibitor (MEHQ) may require analytical equipment like a UV-Vis spectrophotometer, you can start by verifying that the storage conditions are optimal to preserve it.
-
Review Storage History: How old is the monomer? Has it been stored correctly? Check your inventory logs. Prolonged storage, even at 4°C, can lead to slow degradation.
-
Implement Inhibitor Monitoring (For High-Purity Applications): For sensitive applications, consider establishing a protocol to periodically check the MEHQ concentration, typically specified in parts per million (ppm) by the manufacturer.
-
Purification (Advanced Users Only): If you suspect low inhibitor levels but the monomer is clear, it can be purified by passing it through a column of activated alumina to remove the inhibitor immediately before use. Crucially, this purified monomer is now highly reactive and must be used immediately or have a fresh inhibitor added if it needs to be stored for any length of time.
-
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Monomer is cloudy, hazy, or contains solids. | Advanced polymerization. | Isolate the container. Do not use. Dispose of as hazardous waste. |
| Container feels warm to the touch. | Active, runaway exothermic polymerization. | Evacuate the area immediately. Follow emergency safety protocols. |
| Inconsistent experimental results; gel formation. | Presence of soluble oligomers or micro-polymers. | Verify storage conditions and age of the monomer. Consider inhibitor testing or purification immediately before use. |
| Monomer has been stored for an extended period. | Gradual depletion of inhibitor and/or oxygen. | Test a small sample for performance before committing to a large-scale reaction. Purchase fresh stock if in doubt. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 2-MEA polymerization?
2-MEA, like other acrylic monomers, polymerizes via a free-radical chain-growth mechanism.[4] This process consists of three main stages:
-
Initiation: A free radical (R•) is generated, often from an initiator molecule or spontaneously due to heat or light. This radical attacks the carbon-carbon double bond of a 2-MEA monomer, creating a new, larger radical.[5]
-
Propagation: This new monomer radical attacks another 2-MEA monomer, adding it to the chain and regenerating the radical at the growing end. This step repeats rapidly, building the polymer chain.[5]
-
Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes their radical ends, resulting in a stable polymer.[5]
Q2: How does the inhibitor MEHQ prevent this process?
Hydroquinone monomethyl ether (MEHQ), also known as 4-methoxyphenol, is a polymerization inhibitor, not a preservative.[6] It works by scavenging free radicals, effectively breaking the polymerization chain before it can propagate.[1]
Crucially, the inhibitory action of MEHQ is dependent on the presence of dissolved oxygen. [7] MEHQ donates a hydrogen atom to a peroxy radical (formed from an initial monomer radical and oxygen), creating a stable phenoxy radical. This phenoxy radical is much less reactive and does not readily initiate further polymerization.[1]
Q3: What are the ideal storage conditions for 2-MEA?
To maximize shelf life and prevent premature polymerization, adhere strictly to the following conditions. These are based on typical supplier safety data sheets (SDS).[2]
Table of Recommended Storage Conditions for 2-MEA
| Parameter | Recommendation | Rationale |
| Temperature | Store at 4°C.[8] Keep cool.[2] | Reduces the rate of spontaneous free radical formation. |
| Light | Protect from light.[9] Store in a dark or opaque container.[10] | UV light can initiate polymerization. |
| Atmosphere | Store under an air atmosphere. Do NOT store under inert gas (e.g., Nitrogen, Argon).[2] | Dissolved oxygen is essential for the MEHQ inhibitor to function effectively.[7] |
| Container | Keep container tightly closed in a dry, well-ventilated place.[3] | Prevents contamination and evaporation of the monomer. |
| Material Purity | Use high-purity monomer free from contaminants. | Contaminants like peroxides or metal ions can act as polymerization initiators.[11] |
Q4: Can I remove the inhibitor from 2-MEA before my experiment?
Yes, this is a common procedure for kinetic studies or when the inhibitor might interfere with a specific catalytic system.
Protocol: Inhibitor Removal Using an Alumina Column
-
Prepare the Column: Pack a small chromatography column with activated basic or neutral alumina. The amount will depend on the volume of monomer to be purified.
-
Equilibrate: Pre-wet the alumina with a small amount of an appropriate solvent (that will be used in your reaction or is easily evaporated) and allow it to drain.
-
Load Monomer: Carefully add the 2-MEA containing MEHQ to the top of the column.
-
Elute: Allow the monomer to pass through the alumina bed under gravity or with gentle pressure. The alumina will adsorb the phenolic MEHQ inhibitor.
-
Collect and Use Immediately: Collect the purified, inhibitor-free 2-MEA. This monomer is now highly susceptible to polymerization and must be used immediately. Do not attempt to store it without re-introducing a stabilizer.
Q5: What safety precautions should I take when handling 2-MEA?
2-MEA is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.[2] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[3]
-
Ignition Sources: 2-MEA is a flammable liquid. Keep it away from heat, sparks, and open flames.[2][12]
-
Handling Spills: In case of a small spill, use an inert absorbent material to clean it up.[13] Ensure proper disposal according to regulations.
References
-
Safety Data Sheet this compound . (2025). Sigma-Aldrich.
-
Safety Data Sheet this compound . (2024). Fisher Scientific.
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling . (n.d.). ACS Publications.
-
The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers . (n.d.). In-Chems.
-
This compound | C6H10O3 . (n.d.). PubChem.
-
Poly(this compound), solution in toluene Safety Data Sheet . (2020). Scientific Polymer Products, Inc.
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What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone . (2025). Bisley International.
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Organopolymerization of Acrylic Monomers . (n.d.). Royal Society of Chemistry.
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Hydroquinone Monomethyl Ether, 150-76-5 (MEHQ) Manufacturer . (n.d.). Nova International.
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Measuring MeHQ (Polymerization Inhibitor) . (n.d.). Applied Analytics.
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Synthesis Solutions | Hydroquinone Monomethyl Ether - MEHQ . (n.d.). Barentz.
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This compound - Safety Data Sheet . (n.d.). ChemicalBook.
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What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? . (2025). Chemistry For Everyone - YouTube.
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Radical polymerization of acrylic monomers: An overview . (n.d.). ResearchGate.
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This compound . (n.d.). CAMEO Chemicals - NOAA.
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Stabilization of Acrylic Esters . (n.d.). ResearchGate.
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This compound | Polysciences, Inc. (n.d.). Polysciences, Inc.
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Technical Support Center: Enhancing the Mechanical Strength of Poly(methoxyethyl acrylate) [PMEA] Hydrogels
Welcome to the technical support center for PMEA hydrogels. This guide is designed for researchers, scientists, and drug development professionals who are working with PMEA hydrogels and seeking to overcome their inherent mechanical limitations. As a material, PMEA offers excellent biocompatibility, but its application in load-bearing or structurally demanding roles is often hampered by poor mechanical strength.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will move from foundational concepts to advanced strengthening strategies, explaining the causal mechanisms behind experimental choices to ensure you can not only follow protocols but also innovate solutions for your specific research needs.
Section 1: Foundational Concepts & FAQs
This section addresses the most common initial queries and challenges researchers face when working with PMEA hydrogels.
FAQ 1: Why are my standard PMEA hydrogels so brittle and weak?
Answer: Standard PMEA hydrogels, synthesized via conventional free-radical polymerization of the methoxyethyl acrylate monomer with a chemical crosslinker, form what is known as a single-network hydrogel . The mechanical weakness of this structure is inherent to its design. The polymer chains are held together by sparsely distributed, static crosslinking points. When stress is applied, it concentrates on a few polymer chains within the network. Because there are no efficient mechanisms to dissipate this energy, the chains rupture easily, leading to catastrophic failure of the entire structure at low strain.
This behavior is characteristic of many single-network hydrogels, which, despite high water content, often exhibit poor toughness and strength[1][2]. The lack of energy dissipation pathways is the primary reason for their mechanical fragility[3].
FAQ 2: What are the primary factors I can adjust to moderately improve the strength of my single-network PMEA hydrogel?
Answer: While single-network hydrogels have inherent limitations, you can achieve modest improvements in mechanical properties by tuning the network structure. The key parameters are:
-
Monomer Concentration: Increasing the concentration of the MEA monomer results in a higher polymer volume fraction in the final hydrogel. This creates a denser network with more polymer chains per unit volume to bear the applied load, generally increasing the compressive and tensile modulus.
-
Crosslinker Concentration: Increasing the amount of the crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA) creates a higher crosslink density. This reduces the average length of polymer chains between crosslinks, making the hydrogel stiffer and increasing its elastic modulus. However, there is a critical trade-off: excessively high crosslinker concentrations can make the hydrogel more brittle, reducing its elongation at break[4]. The network becomes too constrained to reorient and dissipate energy before fracturing.
The relationship between these factors can be visualized as follows:
FAQ 3: How do I accurately measure the mechanical properties of my hydrogels?
Answer: Accurate and reproducible mechanical testing is crucial for comparing different formulations. Standard methods include:
-
Uniaxial Tensile Testing: A dog-bone or rectangular shaped sample is clamped and pulled at a constant strain rate until it fractures. This test yields key parameters like:
-
Young's Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracturing.
-
Elongation at Break: The maximum strain the material can endure.
-
-
Unconfined Compression Testing: A cylindrical sample is compressed between two plates. This is useful for materials intended for load-bearing applications and provides compressive modulus and strength.
Critical Tip: Slippage at the clamps is a major source of error in tensile testing of soft hydrogels. Specialized grips or roughening the clamped ends of the sample can mitigate this issue[4]. Always ensure your samples are fully equilibrated in a consistent solvent (e.g., PBS or deionized water) before testing, as the swelling state dramatically affects mechanical properties.
Section 2: Troubleshooting Common Synthesis & Mechanical Failures
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My PMEA solution fails to form a gel.
Answer: Failure to gel is almost always related to the polymerization initiation system. Here’s a troubleshooting workflow:
Causality: Free-radical polymerization is a chain reaction that is highly sensitive to inhibition by molecular oxygen. Oxygen radicals can react with and terminate the growing polymer chains, preventing the formation of a crosslinked network. Similarly, initiators, especially ammonium persulfate (APS), can degrade over time or upon exposure to moisture, losing their ability to generate the initial radicals needed to start the polymerization.
Problem 2: My hydrogels are extremely swollen and mechanically fall apart after equilibration.
Answer: This issue points to insufficient crosslinking. While the gel may have formed initially, the network is too loose to maintain its structural integrity upon swelling.
-
Primary Cause: The crosslinker concentration is too low relative to the monomer concentration. The resulting polymer chains are very long between crosslinks, leading to a high swelling ratio and very low mechanical strength.
-
Solution: Systematically increase the molar percentage of your crosslinker (e.g., from 0.5 mol% to 1 mol%, then 2 mol%) relative to the MEA monomer. This will create a more tightly crosslinked network that restricts swelling and improves mechanical integrity. Be aware of the trade-off with brittleness as discussed in FAQ 2.
Problem 3: I see significant batch-to-batch variation in the mechanical properties of my hydrogels.
Answer: Consistency is key in materials science. Batch-to-batch variability usually stems from subtle inconsistencies in the synthesis protocol.
-
Checklist for Reproducibility:
-
Oxygen Inhibition: Is your degassing procedure identical every time? Even small variations in oxygen content can alter polymerization kinetics and final network structure.
-
Temperature Control: For thermal polymerization, ensure the reaction temperature is precisely controlled. Temperature affects the decomposition rate of the initiator and the reaction kinetics.
-
Component Dispensing: Use calibrated pipettes and balances. Small errors in the amount of monomer, crosslinker, or initiator can lead to significant changes in the final properties.
-
Mixing: Ensure all components are thoroughly mixed before initiating polymerization to avoid heterogeneous network formation.
-
Section 3: Advanced Strategies for Mechanical Enhancement
To achieve a dramatic improvement in mechanical strength, moving beyond a single network is necessary. The two most effective strategies are the formation of Double-Network (DN) and Nanocomposite (NC) hydrogels.
Strategy 1: Double-Network (DN) PMEA Hydrogels
Q: How does a double-network structure make a hydrogel tougher?
Answer: A DN hydrogel interpenetrates two distinct polymer networks with contrasting properties. Typically, the first network is rigid, brittle, and densely crosslinked, while the second network is soft, ductile, and loosely crosslinked[3].
The toughening mechanism relies on the principle of sacrificial bonds . When the DN hydrogel is stretched, the brittle first network fractures first. This process absorbs a large amount of energy, preventing the catastrophic failure of the material. The highly stretchable second network then bears the load, allowing the hydrogel to deform significantly without breaking[3]. This combination of a rigid, energy-dissipating network and a ductile, load-bearing network imparts exceptional toughness and strength[2][5].
Strategy 2: Nanocomposite (NC) PMEA Hydrogels
Q: How do nanoparticles strengthen a PMEA hydrogel?
Answer: Nanocomposite hydrogels incorporate inorganic nanoparticles, such as synthetic clays (e.g., Laponite) or silica, into the polymer matrix[6][7]. These nanoparticles act as multifunctional physical crosslinkers. The polymer chains can adsorb onto the surface of the nanoparticles, creating numerous, reversible crosslinking points[6][8].
This approach enhances mechanical properties in several ways:
-
Increased Crosslink Density: The nanoparticles introduce a high density of physical crosslinks, stiffening the material.
-
Energy Dissipation: Under stress, polymer chains can detach from the nanoparticle surfaces. This "unzipping" process dissipates energy effectively, similar to the sacrificial bonds in DN hydrogels, which enhances toughness[7].
-
Crack Deflection: The nanoparticles act as obstacles that can deflect the path of a propagating crack, making it more difficult for the material to fracture.
Data Summary: Mechanical Property Enhancement
| Hydrogel Type | Polymer System | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| SN Hydrogel | Polyacrylamide (PAAm) | 20 - 160 | ~0.03 | ~150 | [4] |
| DN Hydrogel | Alginate-PAAm | 100 - 1000 | 1 - 10 | 1000 - 2000 | [3] |
| NC Hydrogel | PAAm-Clay | ~330 | ~0.12 | ~1350 | [8] |
Note: These values are illustrative and depend heavily on specific synthesis conditions (e.g., polymer concentration, crosslinker density, nanoparticle content).
Section 4: Experimental Protocols
Here we provide foundational, step-by-step protocols for creating mechanically enhanced PMEA hydrogels. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrylate monomers can be sensitizers.
Protocol 1: Synthesis of a PMEA-Alginate Double-Network (DN) Hydrogel
This protocol is adapted from established methods for creating hybrid physical-covalent DN hydrogels[9].
Part A: Formation of the First Network (Alginate)
-
Prepare Alginate Solution: Dissolve 2 g of sodium alginate in 98 mL of deionized water with vigorous stirring to create a 2% (w/v) solution. This may take several hours.
-
Prepare PMEA Pre-gel Solution: In a separate beaker, prepare the second network precursor solution. For a final volume of 10 mL:
-
Methoxyethyl acrylate (MEA) monomer: 2 mL (~2 M)
-
N,N'-Methylenebis(acrylamide) (MBAA) crosslinker: 20 mg (1.3 mol% relative to monomer)
-
Photoinitiator (e.g., Irgacure 2959): 10 mg (0.05% w/v)
-
Deionized Water: Add to a final volume of 10 mL.
-
-
Mix and Cast: Thoroughly mix 5 mL of the 2% alginate solution with 5 mL of the PMEA pre-gel solution.
-
First Network Gelation: Pour the mixture into a mold (e.g., between two glass plates with a silicone spacer). Submerge the mold in a 0.3 M calcium chloride (CaCl₂) solution for 1 hour. The Ca²⁺ ions will ionically crosslink the alginate chains, forming the first network.
Part B: Formation of the Second Network (PMEA)
-
Equilibration: Carefully remove the alginate-PMEA hydrogel from the mold and immerse it in the PMEA pre-gel solution (from step A2) for 6 hours to allow the monomer and initiator to diffuse into the first network.
-
Second Network Polymerization: Remove the swollen hydrogel, gently blot excess solution from the surface, and place it under a UV lamp (365 nm) for 10-15 minutes to initiate the polymerization of the PMEA network.
-
Final Equilibration: Place the resulting DN hydrogel in deionized water or PBS to wash out any unreacted monomer and allow it to reach equilibrium swelling.
Protocol 2: Synthesis of a PMEA-Laponite Nanocomposite (NC) Hydrogel
This protocol is based on established methods for in-situ polymerization of nanocomposite hydrogels[6][8].
-
Prepare Laponite Dispersion: Vigorously stir 0.5 g of Laponite XLG powder into 10 mL of deionized water. Continue stirring for at least 1 hour to ensure full exfoliation of the clay platelets, resulting in a transparent dispersion.
-
Add Monomer and Initiator: To the Laponite dispersion, add:
-
Methoxyethyl acrylate (MEA) monomer: 2 mL
-
Photoinitiator (e.g., Irgacure 2959): 10 mg
-
-
Mix and Degas: Stir the solution until all components are fully dissolved. It is crucial to then degas the solution thoroughly by bubbling with nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Transfer the solution to a mold (e.g., between two glass plates with a spacer). Place the mold under a UV lamp (365 nm) for 15-20 minutes to initiate polymerization. The Laponite platelets will act as physical crosslinkers for the growing PMEA chains.
-
Equilibration: Remove the resulting NC hydrogel from the mold and place it in deionized water or PBS to wash out any unreacted monomer and allow it to reach equilibrium swelling.
References
-
Ajam, A., Grolman, J. M., et al. (2024). Mechanical and biological behavior of double network hydrogels reinforced with alginate versus gellan gum. Journal of the Mechanical Behavior of Biomedical Materials, 157, 106642. Available at: [Link]
-
Ajam, A., Grolman, J. M., et al. (2024). Mechanical and biological behavior of double network hydrogels reinforced with alginate versus gellan gum. PubMed. Available at: [Link]
-
Gong, J. P. (2010). Why are double network hydrogels so tough? Soft Matter, 6(12), 2583-2590. Available at: [Link]
-
Liu, S. K., et al. (2013). Introduction of pH-Sensitivity into Mechanically Strong Nanoclay Composite Hydrogels Based on N-Isopropylacrylamide. ACS Applied Materials & Interfaces, 5(5), 1646-1655. Available at: [Link]
-
Gaharwar, A. K., et al. (2014). Laponite-Based Nanocomposite Hydrogels for Drug Delivery Applications. Advanced Drug Delivery Reviews, 78, 59-72. Available at: [Link]
-
Gaharwar, A. K., et al. (2021). Nanoclay-Composite Hydrogels for Bone Tissue Engineering. Advanced Healthcare Materials, 10(15), 2100278. Available at: [Link]
-
Lin, W., et al. (2022). Deep Learning Approach to Mechanical Property Prediction of Single-Network Hydrogel. Polymers, 14(19), 4086. Available at: [Link]
-
Gong, J. P. (2010). Why are double network hydrogels so tough? Soft Matter, 6(12), 2583-2590. Available at: [Link]
-
Karimi, M., et al. (2018). Mechanical properties comparison of nanocomposite polyacrylamide hydrogel composed of nanoclay MMT and nanosilica. Journal of Petroleum Science and Engineering, 164, 29-34. Available at: [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. Available at: [Link]
-
Zhang, Y., et al. (2024). Continuous dual-network alginate hydrogel fibers with superior mechanical and electrical performance for flexible multi-functional sensors. International Journal of Biological Macromolecules, 273(Pt 2), 133151. Available at: [Link]
-
DeFrance, K. J., et al. (2017). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR Protocols, 2(4), 100888. Available at: [Link]
-
Gaharwar, A. K., et al. (2011). Mechanically Tough Pluronic F127/Laponite Nanocomposite Hydrogels from Covalently and Physically Cross-Linked Networks. ACS Macro Letters, 1(1), 137-141. Available at: [Link]
-
Zhang, L., et al. (2010). Double-Network Hydrogel with High Mechanical Strength Prepared from Two Biocompatible Polymers. Journal of Physical Chemistry B, 114(1), 211-217. Available at: [Link]
-
Mironov, V., et al. (2022). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. Gels, 8(11), 746. Available at: [Link]
-
Sun, T. L., et al. (2022). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. Gels, 8(12), 804. Available at: [Link]
-
Chen, Y., et al. (2018). Highly Elastic Biodegradable Single-Network Hydrogel for Cell Printing. ACS Applied Materials & Interfaces, 10(14), 11984-11993. Available at: [Link]
-
Wang, L., et al. (2012). Synthesis of pamps-pam double network hydrogels modified by PVA with super high mechanical properties. Advanced Materials Research, 554-556, 1245-1249. Available at: [Link]
-
Caló, E., & Khutoryanskiy, V. V. (2015). Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction. Gels, 1(1), 1-25. Available at: [Link]
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- 8. Introduction of pH-Sensitivity into Mechanically Strong Nanoclay Composite Hydrogels Based on N-Isopropylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kilianlab.com [kilianlab.com]
Technical Support Center: Synthesis of Poly(2-Methoxyethyl Acrylate)
Welcome to the technical support center for the synthesis of poly(2-methoxyethyl acrylate) (PMEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PMEA with controlled molecular weight.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of poly(this compound), focusing on achieving the desired molecular weight and a narrow polydispersity index (PDI).
| Issue | Potential Cause | Recommended Solution |
| Higher than expected molecular weight (M) | 1. Initiator concentration is too low: The molecular weight is inversely proportional to the initiator concentration in living polymerizations. 2. Inaccurate monomer or initiator measurement: Errors in weighing or dispensing reagents can lead to an incorrect monomer-to-initiator ratio. 3. Partial initiator activity: The initiator may have degraded due to improper storage or handling. | 1. Increase initiator concentration: Carefully calculate and increase the amount of initiator relative to the monomer to target a lower molecular weight. 2. Verify measurements: Double-check all calculations and ensure accurate measurement of both monomer and initiator using calibrated equipment. 3. Use fresh or properly stored initiator: Ensure the initiator is of high purity and has been stored under the recommended conditions (e.g., under inert atmosphere, at the correct temperature). |
| Lower than expected molecular weight (M) | 1. Initiator concentration is too high: An excess of initiator will lead to the formation of more polymer chains, each with a lower molecular weight. 2. Presence of chain transfer agents: Impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains prematurely.[1] 3. High reaction temperature: Higher temperatures can increase the rate of termination reactions relative to propagation. | 1. Decrease initiator concentration: Precisely calculate and reduce the amount of initiator to target a higher molecular weight. 2. Purify monomer and solvent: Ensure all reagents are free from impurities. For MEA, this may involve passing it through a column of basic alumina to remove inhibitors and any acidic impurities. 3. Optimize reaction temperature: Lowering the reaction temperature can favor propagation over termination, leading to higher molecular weight polymers. |
| High Polydispersity Index (PDI > 1.3) | 1. Slow initiation: If the initiation rate is slower than the propagation rate, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths.[2] 2. Presence of oxygen: Oxygen can react with propagating radicals, leading to termination and loss of control over the polymerization. 3. Poor choice of RAFT agent or ATRP catalyst/ligand: The chain transfer agent in RAFT or the catalyst-ligand complex in ATRP must be appropriate for the monomer to ensure a rapid and reversible deactivation of growing chains.[3] 4. Bimolecular termination: At high radical concentrations, termination reactions between two growing polymer chains become more prevalent.[4] | 1. Select a more efficient initiator: Choose an initiator with a half-life that ensures rapid decomposition at the reaction temperature. 2. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[5] 3. Optimize the controlling agent: For RAFT, select a chain transfer agent with a high transfer constant for acrylates. For ATRP, ensure the copper catalyst and ligand are well-suited for acrylate polymerization. 4. Reduce the initiator concentration or lower the temperature: This will decrease the overall radical concentration and minimize termination events. |
| Low Monomer Conversion | 1. Insufficient reaction time: The polymerization may not have proceeded long enough to reach high conversion. 2. Inhibitor presence: The monomer may contain inhibitors (like hydroquinone) that were not completely removed. 3. Low initiator concentration or efficiency: The amount of active radicals generated may be insufficient to drive the polymerization to completion. 4. Vitrifiction or gel effect: As the polymerization proceeds, the viscosity of the reaction mixture increases, which can trap propagating radicals and hinder monomer diffusion, leading to a plateau in conversion.[6] | 1. Increase reaction time: Monitor the reaction over a longer period. 2. Purify the monomer: Ensure complete removal of inhibitors before polymerization. 3. Increase initiator concentration: A higher initiator concentration can lead to a faster polymerization rate. 4. Use a suitable solvent: Performing the polymerization in a solvent can help to mitigate the gel effect by keeping the viscosity lower. |
| Gelation of the Reaction Mixture | 1. Presence of di-functional impurities: The monomer may contain impurities with two polymerizable groups (e.g., ethylene glycol diacrylate), which can lead to crosslinking. 2. Chain transfer to polymer: At high monomer conversions, especially at elevated temperatures, chain transfer to the polymer backbone can occur, leading to branching and eventually crosslinking.[4] | 1. Thoroughly purify the monomer: Remove any di-functional impurities before polymerization. 2. Limit monomer conversion: Stop the reaction before it reaches very high conversions. 3. Lower the reaction temperature: This can reduce the likelihood of side reactions like chain transfer to the polymer. |
Experimental Protocols
Monomer Purification (this compound)
Objective: To remove inhibitors (e.g., MEHQ) and other impurities prior to polymerization.
Materials:
-
This compound (as received)
-
Basic alumina
-
Anhydrous magnesium sulfate
-
Glass column for chromatography
Procedure:
-
Prepare a column packed with basic alumina.
-
Pass the this compound monomer through the column to remove the inhibitor.
-
Collect the purified monomer and add anhydrous magnesium sulfate to remove any residual water.
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored under an inert atmosphere at a low temperature.
General Procedure for RAFT Polymerization of PMEA
Objective: To synthesize PMEA with a target molecular weight and low PDI.
Materials:
-
Purified this compound (MEA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Schlenk flask and other glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and initiator in the chosen solvent.
-
Add the purified MEA to the flask.
-
Perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer in a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (M) and polydispersity index (PDI).
Visualizing Polymerization Control
Caption: Simplified workflow of RAFT polymerization.
Frequently Asked Questions (FAQs)
1. What is the best polymerization technique for synthesizing PMEA with a low PDI?
Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are excellent choices for synthesizing PMEA with a low polydispersity index (typically below 1.3).[4][7] The choice between them may depend on the specific functional groups desired in the final polymer and the experimental setup available.
2. How do I accurately determine the molecular weight of my PMEA?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and reliable method for determining the molecular weight and polydispersity of polymers.[8] It is important to use appropriate calibration standards (e.g., polystyrene or poly(methyl methacrylate)) and a suitable solvent for the analysis.
3. Why is monomer purification so critical for controlled polymerization?
Controlled/living polymerization techniques are highly sensitive to impurities. Inhibitors present in the as-received monomer can prevent the polymerization from starting, while other impurities can act as uncontrolled chain transfer agents, leading to a loss of control over the molecular weight and a high PDI.[9]
4. My GPC trace shows a shoulder or a bimodal distribution. What does this indicate?
A shoulder or a bimodal distribution in the GPC trace suggests the presence of two or more distinct polymer populations with different molecular weights. This can be caused by several factors, including slow initiation, the presence of impurities that generate new chains, or chain termination reactions that are not part of the controlled polymerization process.[4][10]
5. Can I perform the polymerization of MEA in bulk?
While bulk polymerization of MEA is possible, it can be challenging to control due to the high exothermicity of the reaction and the significant increase in viscosity (the Trommsdorff or gel effect).[11] This can lead to poor heat dissipation and a broadening of the molecular weight distribution. Solution polymerization is often preferred for better control.
References
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-
Murakami, D., Mawatari, N., Sonoda, T., Kashiwazaki, A., & Tanaka, M. (2019). Effect of the Molecular Weight of Poly(this compound) on Interfacial Structure and Blood Compatibility. Langmuir, 35(8), 3145–3152. [Link]
-
ResearchGate. (n.d.). Effect of Molecular Weight of Poly(this compound) on Interfacial Structure and Blood Compatibility | Request PDF. Retrieved from [Link]
-
Reddit. (2021). Tips for optimizing a RAFT polymerization. r/Chempros. Retrieved from [Link]
-
University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. Retrieved from [Link]
-
Cai, Y., & Armes, S. P. (2011). Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules, 44(13), 5237–5245. [Link]
-
ResearchGate. (n.d.). Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymerization? Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.11: Living Radical Polymerization- ATRP. Retrieved from [Link]
-
Whitfield, R., Parkatzidis, K., Truong, N. P., & Anastasaki, A. (2020). RAFT polymerization conditions to tune the dispersity for seven polymers. Nature Communications, 11(1), 2291. [Link]
-
Vlček, P., & Látalová, P. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Reactive and Functional Polymers, 41(1-3), 29-39. [Link]
-
Matyjaszewski, K. (1994). 'Living' Radical Polymerization. 1. Possibilities and Limitations. Macromolecular Symposia, 85(1), 29-41. [Link]
-
ResearchGate. (n.d.). Living radical polymerization - Science topic. Retrieved from [Link]
-
Rolph, M. S., Gody, G., Perrier, S., & Junkers, T. (2023). Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates. ACS Macro Letters, 12(8), 1109–1114. [Link]
-
Ashford, E. J., Haddelton, D. M., & Matyjaszewski, K. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424. [Link]
-
ResearchGate. (n.d.). How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle. Retrieved from [Link]
-
Whitfield, R., Truong, N. P., Messmer, D., Parkatzidis, K., Rolph, M. S., & Anastasaki, A. (2021). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Chemical Society Reviews, 50(12), 7075-7090. [Link]
-
Jérôme, R., & Teyssié, P. (1999). Recent developments in anionic polymerization. Current Opinion in Solid State and Materials Science, 4(6), 525-530. [Link]
-
ResearchGate. (n.d.). How can I reduce the polydispersity index of a sample ? Retrieved from [Link]
-
Steinhauer, W., Hoogenboom, R., Keul, H., & Moeller, M. (2012). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. Macromolecules, 45(19), 7899-7909. [Link]
-
Hong, K., & Mays, J. W. (1999). Living anionic polymerization. Current Opinion in Solid State and Materials Science, 4(6), 531-538. [Link]
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Vargun, E. (2004). Polymerization and characterization of 2-Hydroxyethyl acrylate. Middle East Technical University. [Link]
-
Matyjaszewski, K. (n.d.). LIVING AND / OR CONTROLLED RADICAL POLYMERIZATION. Carnegie Mellon University. Retrieved from [Link]
-
El-Ablack, F. (2020). Polymer Chemistry. [Link]
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Vouyiouka, S. N., & Papavasiliou, G. (2019). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Polymers, 11(10), 1609. [Link]
-
de la Cal, J. C., Leiza, J. R., & Asua, J. M. (2002). Reaction kinetics and gel effect on the polymerization of 2‐ethoxyethyl methacrylate and 2(2‐ethoxyethoxy) ethyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 40(22), 3987-4001. [Link]
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- 11. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
Technical Support Center: Synthesis of 2-Methoxyethyl Acrylate
Welcome to the technical support center for the synthesis of 2-Methoxyethyl acrylate (2-MEA). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of 2-MEA. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and ensure the reliability of your results.
I. Understanding the Core Synthesis Pathways
The synthesis of this compound is primarily achieved through two main routes:
-
Direct Esterification: This is a classic acid-catalyzed reaction between acrylic acid and 2-methoxyethanol.
-
Transesterification: This involves the reaction of an alkyl acrylate, typically methyl acrylate or ethyl acrylate, with 2-methoxyethanol, usually in the presence of a catalyst.
Both methods are effective, but each is susceptible to specific side reactions that can impact the quality of the final product. This guide will delve into these side reactions and provide actionable solutions.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most frequently encountered issues during 2-MEA synthesis. Each problem is presented in a question-and-answer format, detailing the cause, mechanism, and a step-by-step protocol for resolution.
Problem 1: Premature Polymerization of the Reaction Mixture
Q: My reaction mixture has become viscous and gel-like, or has even solidified. What is causing this, and how can I prevent it?
A: This is a classic sign of premature polymerization of the acrylate monomer. Acrylates are highly susceptible to free-radical polymerization, especially at the elevated temperatures often required for esterification or transesterification.[1]
Causality and Mechanism:
The double bond in the acrylate is electron-deficient, making it highly reactive towards free radicals. These radicals can be generated by heat, light, or trace metal impurities. Once initiated, the polymerization is a rapid chain reaction that is difficult to stop.
Mitigation and Prevention Protocol:
-
Effective Inhibition: The most critical step is the use of a suitable polymerization inhibitor.
-
Inhibitor Concentration: Ensure the correct concentration of the inhibitor is used, typically in the range of 50-200 ppm.[3]
-
Oxygenation: If using phenolic inhibitors, ensure a gentle stream of air or oxygen is bubbled through the reaction mixture. This is crucial for the inhibitor to function correctly.
-
Temperature Control: Avoid excessive temperatures. Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate.
-
Exclusion of Light: Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
-
Clean Glassware: Ensure all glassware is scrupulously clean and free of any potential radical initiators.
Troubleshooting an Ongoing Polymerization:
If the viscosity of your reaction mixture starts to increase, immediately cool the reaction vessel in an ice bath and add an additional amount of inhibitor. If the polymerization is too advanced, it may not be possible to salvage the batch.
Problem 2: Formation of High-Boiling Impurities in Esterification Reactions
Q: During the purification of 2-MEA synthesized via direct esterification, I observe high-boiling impurities that are difficult to separate by distillation. What are these impurities and how can I minimize their formation?
A: These high-boiling impurities are often the result of Michael addition and Diels-Alder reactions of acrylic acid.
Causality and Mechanism:
-
Michael Addition: Acrylic acid can act as both a Michael donor (as the enolate) and a Michael acceptor. This leads to the formation of dimers, trimers, and other oligomers.[4] This reaction is often catalyzed by the acid used for the esterification.
-
Diels-Alder Reaction: Acrylic acid can also undergo a Diels-Alder reaction with itself, where one molecule acts as the diene and another as the dienophile, leading to cyclic byproducts.[5][6][7][8][9]
Diagram of Michael Addition of Acrylic Acid
Caption: Michael addition pathway for acrylic acid dimerization.
Minimization Protocol:
-
Control of Stoichiometry: Use a slight excess of the alcohol (2-methoxyethanol) to favor the esterification reaction over the self-addition of acrylic acid.
-
Gradual Addition of Acrylic Acid: Add the acrylic acid to the reaction mixture containing the 2-methoxyethanol and the catalyst in a dropwise manner. This keeps the instantaneous concentration of acrylic acid low, reducing the likelihood of self-reaction.
-
Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder or solid-supported acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15), which can be easily filtered off after the reaction.
-
Reaction Temperature: As with polymerization, lower reaction temperatures will help to minimize these side reactions.
Problem 3: Formation of Bis(2-methoxyethyl) Ether
Q: I have identified bis(2-methoxyethyl) ether as a byproduct in my reaction. How is this formed and what can be done to prevent it?
A: The formation of bis(2-methoxyethyl) ether is a known side reaction in acid-catalyzed reactions involving alcohols.[10][11][12]
Causality and Mechanism:
Under acidic conditions, an alcohol can be protonated to form a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a symmetrical ether.
Diagram of Ether Formation
Caption: Acid-catalyzed formation of bis(2-methoxyethyl) ether.
Prevention Protocol:
-
Temperature Control: Ether formation is more pronounced at higher temperatures. Maintain the reaction temperature below the threshold where this side reaction becomes significant.
-
Catalyst Concentration: Use the minimum effective amount of the acid catalyst. Higher acid concentrations will accelerate ether formation.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is reached to avoid prolonged exposure to acidic conditions at high temperatures.
Problem 4: Incomplete Reaction and Byproducts in Transesterification
Q: My transesterification reaction to produce 2-MEA is not going to completion, and I am left with a significant amount of starting materials and other byproducts. What could be the issue?
A: Transesterification is an equilibrium-limited reaction. Several factors can lead to incomplete conversion and the formation of byproducts.
Causality and Mechanism:
The reaction between an alkyl acrylate and 2-methoxyethanol produces 2-MEA and a lower-boiling alcohol (e.g., methanol from methyl acrylate). If this byproduct alcohol is not removed, the reaction will reach equilibrium and will not proceed to completion.
Troubleshooting Protocol:
-
Efficient Removal of Byproduct Alcohol: The key to driving the equilibrium towards the product is the continuous removal of the lower-boiling alcohol as it is formed. This is typically achieved by distillation.
-
Catalyst Selection and Concentration:
-
Common catalysts include organotin or organotitanium compounds.[13]
-
Ensure the catalyst is active and used at the recommended concentration.
-
-
Reaction Temperature: The reaction temperature should be high enough to facilitate the reaction and the distillation of the byproduct alcohol, but not so high as to cause polymerization.
-
Molar Ratio of Reactants: Using an excess of the starting acrylate can help to shift the equilibrium towards the product.
III. Analytical Characterization of Impurities
Q: How can I identify and quantify the impurities in my 2-MEA product?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities in 2-MEA.[2][14][15][16][17]
Typical Impurities and their Identification:
| Impurity | Potential Source | Analytical Notes |
| Acrylic Acid | Unreacted starting material (esterification) | Can be detected by GC-MS. |
| 2-Methoxyethanol | Unreacted starting material | Can be detected by GC-MS. |
| Michael Adducts | Side reaction of acrylic acid | Higher boiling points than 2-MEA. |
| Bis(2-methoxyethyl) ether | Side reaction of 2-methoxyethanol | Can be identified by its mass spectrum. |
| Polymer/Oligomers | Premature polymerization | May not be volatile enough for GC-MS. |
| Inhibitor | Added to prevent polymerization | e.g., MEHQ, can be detected by GC-MS.[2] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best synthesis route for high-purity 2-MEA? A1: Both direct esterification and transesterification can yield high-purity 2-MEA. The choice often depends on the available starting materials and equipment. Transesterification can sometimes be cleaner as it avoids the use of strong acids and the associated side reactions.
Q2: Can I reuse the catalyst in my transesterification reaction? A2: Some heterogeneous catalysts, such as certain titanates, can potentially be recovered and reused.[13] However, their activity may decrease with each cycle.
Q3: My final product has a yellow tint. What is the cause? A3: A yellow discoloration can be due to the formation of colored byproducts from the decomposition of the inhibitor or from side reactions promoted by a strong acid catalyst at high temperatures.
Q4: What are the storage recommendations for 2-MEA? A4: 2-MEA should be stored in a cool, dark place, and always in the presence of an inhibitor to prevent polymerization.[18] It is also sensitive to heat and light.[18]
V. References
-
Miles, W. H., et al. (2013). Diels–Alder Reactions of β-Acylacrylic Acids. Synthetic Communications, 43(15), 1980-1991.
-
Shabaker, J. W., et al. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis, 5(11), 6654-6658.
-
Miles, W. H., et al. (2013). DIELS–ALDER REACTIONS OF b-ACYLACRYLIC ACIDS. Synthetic Communications, 43(15), 1980-1991.
-
BenchChem. (2025). Application Note: Purity Assessment of 2-Methoxyethyl 2-cyanoacrylate by Gas Chromatography-Mass Spectrometry (GC-MS).
-
ResearchGate. (2025). Diels–Alder Reactions of β-Acylacrylic Acids.
-
Gemoets, H., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 13, 118-125.
-
MAC-MOD Analytical. Separation of this compound and its Impurities using the Avantor® Hichrom HI-PS264.
-
Fischer, S. M., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry, 14(3), 269-276.
-
Wikipedia. (2024). 2-Methoxyethanol.
-
Celanese. Processing and Troubleshooting Guide.
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Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
-
ResearchGate. (2025). A New Choice for the Polymerization Inhibitor in 2-Hydroxyethyl Methacrylate Synthesis.
-
Google Patents. US4079085A - Process for preparing ethylene glycol and ethylene glycol ether.
-
Fujita, M., et al. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 127(1), 531-537.
-
YouTube. (2018). ether synthesis through acid-catalysis.
-
Google Patents. US3458561A - Esterification of acrylic acid.
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PubChem. This compound.
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JEOL. (2023). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
-
Van Lommel, R., et al. (2017). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 82(2), 1051-1064.
-
Suzhou Senfeida Chemical Co., Ltd. China this compound Manufacturers Suppliers Factory.
-
Armengol, E., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 9(1), 63-71.
-
INF News. (2022). Summary of Solutions to Common Problems in Acrylic Resin Production.
-
Google Patents. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification.
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis.
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Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
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ResearchGate. (2025). Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols.
-
SpecialChem. (2024). Unlocking Material Innovation: The Role of this compound.
-
PubChem. 2-Methoxyethyl methacrylate.
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Chemcraft. Troubleshooting Guides.
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JEOL. Analysis of acrylic resin by pyrolysis GC-TOFMS.
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Google Patents. US4791221A - Transesterification of methyl methacrylate.
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Alfa Chemistry. CAS 3121-61-7 this compound.
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Google Patents. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification.
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Polysciences, Inc. This compound.
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ChemicalBook. (2025). Synthesis and application research of this compound.
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Google Patents. CN107207409B - Recovery of valuable products in a process for the manufacture of (meth) acrylic esters.
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COSlaw.eu. (2022). This compound | Watch-out database.
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Vector Labs. (2025). Troubleshooting Guide For Polymer Kits.
-
Google Patents. EP0988273A1 - Polymerization inhibition of acrylates using blends of nitroxides.
-
Google Patents. US9109137B2 - Radiation curable (meth) acrylated compounds.
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Technical Support Center: High-Conversion Polymerization of 2-Methoxyethyl Acrylate (MEA)
Welcome to the technical support center for the polymerization of 2-Methoxyethyl acrylate (MEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MEA polymerization and achieve high monomer conversion. Here, we move beyond simple protocols to explain the why behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure the synthesis of well-defined polymers.
Introduction to this compound (PMEA) Polymerization
Poly(this compound) (PMEA) is a polymer of significant interest in the biomedical field due to its excellent blood compatibility and antifouling properties. These characteristics are attributed to the formation of "intermediate water" at the polymer's surface, which minimizes protein adsorption and platelet adhesion. However, achieving high conversion in MEA polymerization, a critical factor for ensuring the final material's performance and purity, can be challenging. This guide provides a structured approach to troubleshooting common polymerization problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your MEA polymerization experiments in a question-and-answer format.
Issue 1: Low Monomer Conversion
Question: My MEA polymerization is stalling at low to moderate conversion. What are the likely causes, and how can I improve it?
Answer: Low monomer conversion is a frequent issue that can stem from several factors, ranging from reagent purity to suboptimal reaction conditions. Let's break down the potential causes and their solutions.
-
Oxygen Inhibition: Radical polymerization is notoriously sensitive to oxygen. Oxygen acts as a radical scavenger, reacting with initiating and propagating radicals to form stable peroxide species that do not initiate further polymerization. This effectively introduces an induction period and can prematurely terminate growing polymer chains.
-
Initiator Inefficiency or Depletion: The choice and concentration of the initiator are crucial. If the initiator's half-life is too short at the reaction temperature, it may decompose completely before high conversion is reached. Conversely, if the initiation efficiency is low, an insufficient number of polymer chains will be generated.
-
Monomer Impurities: Commercial MEA can contain inhibitors (like hydroquinone) to prevent premature polymerization during storage. Dimer formation or the presence of acrylic acid can also interfere with the polymerization kinetics.
-
Suboptimal Temperature: Temperature plays a dual role: it affects the rate of initiator decomposition and the propagation rate constant. A temperature that is too low may result in slow polymerization, while a temperature that is too high can lead to side reactions and rapid initiator burnout.
-
Poor Solvent Choice: The solvent can influence the solubility of the monomer, polymer, and catalyst (in the case of controlled radical polymerization), affecting the overall reaction kinetics.
-
Ensure Rigorous Deoxygenation:
-
Method: Before starting the polymerization, thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles (at least three are recommended) for organic solvents. For aqueous systems, sparging with an inert gas like nitrogen or argon for at least 30-40 minutes is effective.[1][2]
-
Rationale: This minimizes the concentration of dissolved oxygen, allowing the initiator-derived radicals to efficiently initiate polymerization.
-
-
Optimize Initiator System:
-
For Free Radical Polymerization: Use initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide at temperatures where their half-life is appropriate for the desired reaction time (e.g., AIBN is commonly used at 60-80°C).[3]
-
For Controlled Radical Polymerization (e.g., RAFT): In aqueous dispersion polymerization, a redox initiator system like potassium persulfate/sodium ascorbate (KPS/NaAs) can be highly efficient at low temperatures (30-40°C), driving the reaction to high conversion.[1][4][5]
-
-
Purify the Monomer:
-
Protocol: To remove inhibitors, pass the MEA through a column of basic alumina. For more rigorous purification to remove diacrylates and acrylic acid, a detailed extraction procedure can be employed.[6][7]
-
Dissolve the monomer in water (25% by volume).
-
Add a small amount of hydroquinone (0.1%) to prevent thermal polymerization during purification.
-
Extract with hexane multiple times to remove diacrylate impurities.
-
Salt the aqueous solution (e.g., with NaCl) and extract the monomer with an ether.
-
Dry the organic phase and distill the monomer under reduced pressure before use.
-
-
-
Adjust Reaction Temperature:
-
Guidance: For RAFT polymerization, temperatures can range from 30°C to 80°C depending on the initiator and solvent.[1][2] Lower temperatures, when paired with an efficient low-temperature initiator system, can minimize side reactions. Monitor the reaction kinetics at different temperatures to find the optimal balance between reaction rate and control.
-
Caption: Troubleshooting workflow for low conversion in MEA polymerization.
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ)
Question: I'm using a controlled radical polymerization technique (ATRP or RAFT), but the resulting polymer has a broad molecular weight distribution (Đ > 1.3) and the molecular weight doesn't match the theoretical value. Why is this happening?
Answer: Achieving good control in living radical polymerization requires a delicate balance of reaction components and conditions. High polydispersity indicates a loss of "livingness" in the system.
-
Incorrect Ratio of Reagents: The ratios of monomer to initiator ([M]/[I]) and initiator to catalyst/chain transfer agent are critical for controlling the number of growing chains and, consequently, the molecular weight.
-
Side Reactions: At high monomer conversions, side reactions such as chain transfer to the polymer or solvent, and termination reactions can become more significant, leading to a broadening of the molecular weight distribution.[2]
-
Inefficient Chain Transfer Agent (in RAFT): The choice of the RAFT agent must be appropriate for the acrylate monomer. An unsuitable RAFT agent will lead to poor mediation of the polymerization. Dibenzyltrithiocarbonate (DBTTC) has been shown to be effective for MEA polymerization.[8]
-
Catalyst Deactivation (in ATRP): The copper catalyst used in ATRP can be oxidized and deactivated, especially in the presence of impurities or oxygen.
-
Verify Reagent Stoichiometry:
-
Action: Carefully calculate and weigh all components: monomer, initiator, RAFT agent (for RAFT), and catalyst/ligand (for ATRP). The theoretical number-average molecular weight (Mn) is determined by the ratio of the mass of monomer consumed to the moles of initiator, assuming all initiator molecules start a chain.
-
-
Monitor Polymerization Kinetics:
-
Method: Take aliquots from the reaction mixture at different time points and analyze them using Gel Permeation Chromatography (GPC) and ¹H NMR.
-
Expected Outcome: For a well-controlled polymerization, you should observe a linear increase in Mn with conversion and a constant, low polydispersity (typically Đ < 1.2).[1] A plot of ln([M]₀/[M]) versus time should also be linear, indicating a constant concentration of propagating radicals.[2]
-
-
Select the Appropriate Controlled Polymerization System:
-
RAFT Polymerization: This is a versatile method for MEA. A hydrophilic macro-RAFT agent can be used for aqueous dispersion polymerization.[4][9]
-
ATRP: While less commonly reported for MEA specifically, ATRP has been successfully used for similar functional acrylates like 2-hydroxyethyl acrylate (HEA).[7][10] Success often requires careful selection of the solvent system (e.g., a mixture of methyl ethyl ketone and 1-propanol) and a mixed halogen initiator/catalyst system.[11]
-
-
Limit Conversion to Minimize Side Reactions:
-
Strategy: If high polydispersity is observed at high conversions, consider stopping the reaction at a moderate conversion (e.g., 70-80%) where control is still good.[1]
-
| Parameter | Condition | Rationale | Source |
| Polymerization Type | Aqueous Dispersion | Allows for high solids content and rapid polymerization rates. | [1][4] |
| RAFT Agent | PPEGMA Macro-CTA | Acts as both a control agent and a stabilizer for nanoparticles. | [1][4] |
| Initiator System | KPS/NaAs (Redox) | Enables efficient polymerization at low temperatures (30-40°C). | [1][4][5] |
| Temperature | 30-40 °C | Minimizes side reactions while maintaining a high rate. | [1] |
| Deoxygenation | N₂ or Ar sparging | Crucial for preventing radical scavenging by oxygen. | [1][2] |
| Target Polydispersity | < 1.20 | Indicates a well-controlled, "living" polymerization. | [2] |
Frequently Asked Questions (FAQs)
Q1: Can I perform the polymerization of MEA in bulk? A: Yes, bulk polymerization of acrylates is possible. However, due to the high heat of polymerization and the potential for autoacceleration (the Trommsdorff effect), it can be difficult to control, leading to broad molecular weight distributions and potentially insoluble polymers. Solution or dispersion polymerization is often preferred for better heat dissipation and control.[12]
Q2: My purified PMEA is a viscous liquid. How can I obtain a solid material? A: Pure PMEA is indeed a viscous liquid at room temperature.[3] To create solid materials, you can synthesize PMEA-based composites, for example with silica nanoparticles, or create copolymers. Another advanced method is to synthesize PMEA-based polyurethanes through RAFT polymerization followed by polyaddition, which can yield solid, elastomeric materials.[13]
Q3: What analytical techniques are essential for characterizing my PMEA? A:
-
¹H NMR Spectroscopy: To determine monomer conversion and confirm the polymer structure.
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity (Đ = Mw/Mn).[1][2]
-
Dynamic Light Scattering (DLS): For nanoparticle size analysis in dispersion polymerizations.[1]
Q4: How does the choice of solvent affect MEA polymerization? A: The solvent choice is critical. In solution polymerization, solvents like DMF are often used.[2][4] For aqueous dispersion polymerization, water is the solvent. The monomer (MEA) is water-soluble, but the polymer (PMEA) is not, which drives the formation of nanoparticles when a hydrophilic stabilizer is used.[4][14] The solvent can also impact the kinetics of radical polymerization.[3]
Visualizing the RAFT Polymerization Process
The following diagram illustrates the key stages of a controlled RAFT polymerization, emphasizing the equilibrium between active and dormant species that leads to uniform chain growth.
Caption: Key steps in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
References
-
Cai, W., & Armes, S. P. (2011). Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules, 44(13), 5237–5245. [Link]
-
Steinhauer, W., Hoogenboom, R., Keul, H., & Moeller, M. (2010). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. Macromolecules, 43(1), 135–142. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]
-
Cai, W., & Armes, S. P. (2011). Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules, 44(13), 5237–5245. [Link]
-
Zhang, Q., et al. (2018). Development of thermosensitive copolymers of poly(this compound-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water. Polymer Chemistry, 9(1), 55-63. [Link]
-
Steinhauer, W., Hoogenboom, R., Keul, H., & Moeller, M. (2010). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. ResearchGate. [Link]
-
Warren, N. J., & Armes, S. P. (2014). Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media. Macromolecules, 47(14), 4585–4593. [Link]
-
Cai, W., & Armes, S. P. (2011). Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules, 44(13), 5237–5245. [Link]
-
Ishihara, K., et al. (2017). Thermoset poly(this compound)-based polyurethane synthesized by RAFT polymerization and polyaddition. ResearchGate. [Link]
-
Coca, S., et al. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 32(19), 6513–6516. [Link]
-
Zhu, S., et al. (2001). Versatile Initiators for Macromonomer Syntheses of Acrylates, Methacrylates, and Styrene by Atom Transfer Radical Polymerization. Macromolecules, 34(1), 20–26. [Link]
-
Charleux, B., et al. (2012). Nitroxide-Mediated Polymerization of 2-Hydroxyethyl Methacrylate (HEMA) Controlled with Low Concentrations of Acrylonitrile and Styrene. ResearchGate. [Link]
-
Warren, N. J., & Armes, S. P. (2014). Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media. National Institutes of Health. [Link]
-
Ilić-Stojanović, S., et al. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Polymers, 13(20), 3543. [Link]
-
Achilias, D. S. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Polymers, 9(12), 654. [Link]
-
Coca, S., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424. [Link]
-
Ilić-Stojanović, S., et al. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. MDPI. [Link]
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Corrigan, N., et al. (2018). High Frequency sonoATRP of 2-Hydroxyethyl Acrylate in an Aqueous Medium. Chemical Communications, 54(31), 3847-3850. [Link]
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Gormley, A. J., & Ye, H. (2016). Temperature Effects in Conventional and RAFT Photopolymerization. Polymers, 8(9), 324. [Link]
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Armes, S. P., et al. (2003). Controlled Polymerization of 2-Hydroxyethyl Methacrylate by ATRP at Ambient Temperature. ResearchGate. [Link]
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Akay, G., & Akay, G. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. ResearchGate. [Link]
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Decker, C., & Moussa, K. (1990). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Journal of Imaging Science and Technology, 34(4), 146-152. [Link]
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van der Laan, S., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Sustainable Chemistry & Engineering, 8(41), 15457–15476. [Link]
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Warren, N. J., & Armes, S. P. (2014). Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media. Semantic Scholar. [Link]
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Technical Support Center: Characterization of Poly(2-Methoxyethyl acrylate) (PMEA)
Welcome to the technical support center for the characterization of poly(2-methoxyethyl acrylate) (PMEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique polymer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them to empower your experimental work.
PMEA's growing importance in biomedical applications, particularly for its excellent blood compatibility, necessitates robust and reliable characterization.[1][2] This guide addresses common challenges and frequently asked questions across a range of essential analytical techniques.
Section 1: Molecular Weight Determination via Size-Exclusion Chromatography (SEC/GPC)
Determining the molecular weight and molecular weight distribution is fundamental to understanding a polymer's physical and mechanical properties. SEC (also known as GPC) is the cornerstone technique for this analysis.[3] However, its application to PMEA is not without potential pitfalls.
Troubleshooting SEC/GPC Analysis of PMEA
Question: My PMEA sample is showing a broad or tailing peak in the chromatogram. What could be the cause and how do I fix it?
Answer: Peak broadening or tailing in SEC/GPC can stem from several factors, often related to interactions between the polymer and the stationary phase (the column packing material) or issues with the experimental setup.[3][4]
-
Column Interaction: PMEA possesses an ester group and an ether linkage in its side chain, which can lead to adsorption onto the column packing material, especially if the column has polar sites. This interaction slows the elution of the polymer, causing the peak to tail.
-
Solution: Introduce a mobile phase additive to mitigate these interactions. For PMEA analysis in THF, adding a small amount of a polar solvent like dimethylformamide (DMF) or using a salt such as lithium bromide (LiBr) can help suppress these secondary interactions.[5]
-
-
Excessive Dead Volume: Long tubing or poorly connected fittings can increase the volume the sample has to travel outside of the column, leading to peak broadening.[4][6]
-
Solution: Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are tight and properly seated.
-
-
Viscous Eluent: If the mobile phase is too viscous, it can lead to broader peaks.[4]
-
Solution: Consider using a column oven to reduce the viscosity of the eluent.
-
Question: I'm observing ghost peaks or peak splitting in my PMEA chromatogram. What is the likely source of these artifacts?
Answer: Ghost peaks and peak splitting are often indicative of contamination, sample preparation issues, or column overload.[3][4]
-
Contamination: Residual sample from a previous injection ("carryover") or contaminants in the solvent can manifest as ghost peaks.
-
Solution: Implement a thorough flushing protocol between runs. Ensure you are using high-purity, HPLC-grade solvents and filter them before use.[3]
-
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak splitting.
-
Solution: Reduce the concentration of your PMEA sample and/or decrease the injection volume.
-
-
Incomplete Dissolution: If the PMEA sample is not fully dissolved, insoluble microgels or aggregates can cause distorted peaks.[5]
-
Solution: Ensure complete dissolution of the polymer, which may require gentle heating or longer dissolution times. Always filter your sample through a 0.2–0.45 µm filter before injection.[7]
-
Question: The molecular weight values for my PMEA samples seem inconsistent between runs. What could be causing this variability?
Answer: Fluctuations in molecular weight data often point to issues with system stability or calibration.[3][6]
-
Column Aging and Pump Drift: Over time, column performance can degrade, and pump flow rates can become inconsistent.
-
Solution: Regularly calibrate your system using narrow molecular weight standards. Incorporating an internal standard or a flow marker can help diagnose and correct for pump drift.[6]
-
-
Incorrect Calibration Standards: Using calibration standards that are not chemically similar to PMEA can lead to inaccurate molecular weight determination.[7]
-
Solution: Ideally, use PMEA standards of known molecular weight. If these are unavailable, polystyrene or poly(methyl methacrylate) (PMMA) standards are commonly used, but it's crucial to acknowledge that the resulting molecular weights are "relative" and not absolute. For absolute molecular weight determination, consider using a multi-detector SEC system with light scattering and viscometry detectors.[3][7]
-
Experimental Protocol: SEC/GPC of PMEA
-
Mobile Phase Preparation: Use HPLC-grade tetrahydrofuran (THF) as the mobile phase. Filter the solvent through a 0.45 µm filter before use.
-
Sample Preparation:
-
Dissolve PMEA in THF at a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can aid dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumentation:
-
Utilize an SEC/GPC system equipped with a refractive index (RI) detector.[3]
-
Employ a set of columns appropriate for the expected molecular weight range of your PMEA.
-
Set the column oven temperature to 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Set the flow rate to 1.0 mL/min.
-
-
Calibration: Calibrate the system using a series of narrow polystyrene or PMMA standards.
-
Analysis: Inject the filtered PMEA sample and collect the chromatogram. Process the data using the calibration curve to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8]
Data Summary Table
| Property | Typical Value Range | Significance |
| Number Average MW (Mn) | 10,000 - 200,000 g/mol | Influences properties like Tg and solution viscosity. |
| Polydispersity Index (PDI) | 1.1 - 2.5 | A measure of the breadth of the molecular weight distribution. |
SEC/GPC Troubleshooting Workflow
Caption: Chemical structure and key NMR/FTIR signals for PMEA.
Section 4: Rheological Characterization
The study of the flow behavior of PMEA solutions is critical for applications where the polymer is processed in a liquid state, such as in coatings or as a component in injectable hydrogels.
Troubleshooting Rheology of PMEA Solutions
Question: My viscosity measurements for dilute PMEA solutions are noisy and not repeatable, especially at low shear rates.
Answer: Measurements of low-viscosity fluids are often challenging and can be affected by instrument limitations and experimental artifacts. [9]
-
Instrument Torque Limit: At very low shear rates, the torque required to rotate the geometry may be below the minimum reliable limit of the rheometer. [9] * Solution: Use a more sensitive geometry, such as a double-gap or cone-and-plate with a larger diameter. Check the manufacturer's specifications for the minimum torque and ensure your measurements are well above this limit.
-
Surface Tension Effects: For aqueous or other high surface tension solutions, a "skin" can form at the air-sample interface, creating an additional torque that interferes with the measurement. [9] * Solution: Use a solvent trap to create a solvent-saturated atmosphere around the sample, which minimizes evaporation and surface skin formation. A guard ring geometry can also help mitigate surface tension effects.
-
Inertial Effects (Taylor Vortices): At high shear rates with low-viscosity fluids, the flow can become unstable and turbulent, leading to an artificial increase in measured viscosity.
-
Solution: Use a geometry with a smaller gap (e.g., cone-and-plate) to maintain laminar flow. Be aware of the Reynolds number for your system and stay within the laminar flow regime.
-
Question: The viscosity of my PMEA solution appears to decrease over the duration of the experiment. What could be happening?
Answer: A decrease in viscosity over time can indicate shear-induced degradation or a temperature change.
-
Shear Degradation: High shear rates can cause mechanical scission of long polymer chains, leading to a reduction in molecular weight and, consequently, viscosity. [10] * Solution: Perform a time-sweep experiment at a constant shear rate to check for stability. If degradation is observed, limit the maximum shear rate or the duration of the experiment. This effect is more pronounced for very high molecular weight polymers.
-
Frictional Heating: At high shear rates, the energy dissipated can cause the sample temperature to increase, which will lower its viscosity.
-
Solution: Ensure the temperature control system is active and effective. Use a Peltier plate or a fluid-jacketed system for precise temperature control.
-
Experimental Protocol: Viscosity Measurement of PMEA Solutions
-
Sample Preparation: Prepare solutions of PMEA in a suitable solvent (e.g., THF, toluene, or water for hydrophilic copolymers) at various concentrations. Ensure the polymer is fully dissolved.
-
Instrumentation:
-
Use a rotational rheometer with a cone-and-plate or concentric cylinder geometry.
-
Equilibrate the geometry and sample to the desired temperature (e.g., 25 °C).
-
-
Measurement:
-
Perform a steady-state flow sweep, measuring viscosity over a range of shear rates (e.g., 0.1 to 1000 s⁻¹).
-
Allow the signal to stabilize at each shear rate before recording the data point.
-
-
Analysis: Plot viscosity as a function of shear rate. For dilute solutions, plot reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η], which can be related to molecular weight via the Mark-Houwink equation.
References
-
Agilent Technologies. (2019). GPC/SEC Troubleshooting Guide. Agilent. [Link]
-
San Diego State University NMR Facility. Common Problems. SDSU Department of Chemistry. [Link]
-
ResearchGate. FTIR spectra of PMEA-based PU. ResearchGate. [Link]
-
Agilent Technologies. GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]
-
Agilent Technologies. GPC/SEC Troubleshooting Guide. Agilent. [Link]
-
Royal Society of Chemistry. (2021). Mechanical, thermal, and microstructural analyses of thermoplastic poly(this compound)-based polyurethane by RAFT and polyaddition. Materials Advances. [Link]
-
LCGC International. (2018). Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. LCGC International. [Link]
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Scribd. Guia de Troubleshooting para GPC SEC. Scribd. [Link]
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ResearchGate. Scheme 6: Hydrolysis of poly(meth)acrylates. ResearchGate. [Link]
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ResearchGate. (2023). Properties of hydrated poly(this compound) observed by 13 C-nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
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ResearchGate. TGA curves of poly(HEMA). ResearchGate. [Link]
-
Nature. (2022). FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells. Scientific Reports. [Link]
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SpringerLink. (2024). Challenges of analytical methods for the characterization of microsamples from David Alfaro Siqueiros mural painting. Analytical and Bioanalytical Chemistry. [Link]
-
OpenMETU. (2003). Polymerization and characterization of 2-Hydroxyethyl acrylate. Middle East Technical University. [Link]
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ResearchGate. (2013). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. ResearchGate. [Link]
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Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]
-
ACS Publications. (2011). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. Macromolecules. [Link]
-
ResearchGate. (2012). Hydration Structure of Poly(this compound): Comparison with a 2-Methoxyethyl Acetate Model Monomer. ResearchGate. [Link]
-
ResearchGate. (1995). Effect of molecular weight on poly(methyl methacrylate) resolution. ResearchGate. [Link]
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Semantic Scholar. Characterization of pigment-binding media systems-comparison of non-invasive in-situ reflection ftir with transmission ftir microscopy. Semantic Scholar. [Link]
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Wiley Online Library. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
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Agilent Technologies. Polymer Molecular Weight Distribution and Definitions of MW Averages. Agilent. [Link]
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Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]
-
PubMed. (2006). Preparation and characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl acrylate) hydrogels by interpenetrating polymer networks for sustained drug release. Macromolecular Bioscience. [Link]
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National Institutes of Health. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Molecules. [Link]
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BfR-MEAL-Studie. (2016). Challenges in Nuclear Magnetic Resonance Spectroscopy Based Non-Targeted Analysis. BfR-MEAL-Studie. [Link]
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University of Warwick. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit. University of Warwick Institutional Repository. [Link]
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University of Rochester. Troubleshooting 1H NMR Spectroscopy. University of Rochester Chemistry Department. [Link]
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PubChem. This compound. PubChem. [Link]
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National Institutes of Health. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. [Link]
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NETZSCH Analyzing & Testing. Sharp DSC Peaks and Flat Baselines. NETZSCH. [Link]
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UCSB MRL. Interpreting DSC Data. University of California, Santa Barbara. [Link]
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Middle East Technical University. (2003). POLYMERIZATION AND CHARACTERIZATION OF 2-HYDROXYETHYL ACRYLATE. Middle East Technical University. [Link]
-
ResolveMass Laboratories Inc. (2024). GPC errors in polymer molecular weight analysis. ResolveMass. [Link]
-
MDPI. (2022). Rheological Property Changes in Polyacrylamide Aqueous Solution Flowed Through Microchannel Under Low Reynolds Number and High Shear Rate Conditions. Polymers. [Link]
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Ewoldt Research Group. Experimental challenges of shear rheology: how to avoid bad data. University of Illinois. [Link]
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National Institutes of Health. (2019). The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. Polymers. [Link]
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Malvern Panalytical. (2021). 3 types of calculated molecular weight data. Malvern Panalytical. [Link]
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Technical Support Center: Purification of 2-Methoxyethyl Acrylate (2-MEA)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Methoxyethyl acrylate (2-MEA). As a highly reactive monomer, the purity of 2-MEA is paramount for achieving desired polymer characteristics and ensuring reproducibility in your research, whether you are developing novel coatings, adhesives, or biomedical polymers.[1] Commercial grades of 2-MEA are supplied with inhibitors to prevent spontaneous polymerization during transport and storage, and may also contain other impurities from its synthesis or degradation, such as peroxides.
This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific application. We will cover everything from initial purity assessment to advanced purification techniques, with a strong emphasis on safety and best practices.
Frequently Asked Questions (FAQs)
Q1: Why do I need to purify commercial this compound?
Commercial 2-MEA is stabilized with an inhibitor, typically the monomethyl ether of hydroquinone (MEHQ), to prevent polymerization.[1] This inhibitor must be removed before polymerization, as it will quench the free radicals necessary to initiate the reaction, leading to long induction times or complete failure of the polymerization. Additionally, purification removes other potential impurities such as water, acrylic acid, and hazardous peroxides.
Q2: What are the most common impurities in 2-MEA?
The primary "impurities" you will encounter and need to address are:
-
Inhibitors (e.g., MEHQ): Intentionally added for stabilization.
-
Peroxides: Formed by exposure to oxygen, especially in the presence of light.[2] These are hazardous as they can initiate uncontrolled polymerization and are explosive upon concentration.
-
Water: Can interfere with certain types of polymerization, particularly anionic or controlled radical polymerizations.
-
Acrylic Acid/2-Methoxyethanol: Residual starting materials from the esterification synthesis.[3]
Q3: How do I know if my 2-MEA contains dangerous levels of peroxides?
You must test for peroxides before any purification step, especially before distillation. The presence of peroxides creates a significant explosion hazard when heated or concentrated.[4] A simple qualitative test involves using commercially available peroxide test strips. For a more quantitative assessment, a potassium iodide (KI) test can be used. A peroxide concentration above 30 ppm is considered hazardous and must be addressed before use.[4]
Q4: Can I use the monomer directly after removing the inhibitor?
It depends on the sensitivity of your application. For many bulk polymerizations, removing the inhibitor by washing, followed by drying, is sufficient. However, for high-precision applications like Atom Transfer Radical Polymerization (ATRP) or other controlled polymerizations, subsequent vacuum distillation is highly recommended to remove all non-volatile impurities and residual solvent.[5]
Q5: My monomer is yellowing. What does that mean?
Yellowing can indicate the formation of polymer or other degradation products. It is a sign that the monomer should be tested for purity and potentially re-purified before use. Do not proceed with heating or distilling a discolored monomer without first testing for peroxides.
Core Purification Workflow: A Decision-Making Guide
The purification strategy for 2-MEA is a multi-step process. The following workflow provides a logical path from receiving the monomer to having a pure, polymerization-ready product.
Caption: Root causes of premature polymerization during distillation.
Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [6][7]this compound is toxic if inhaled or absorbed through the skin and can cause severe skin burns. [8][7][9]All manipulations must be performed in a certified chemical fume hood. [10]
Protocol 1: Peroxide Testing and Removal
Rationale: Peroxides are removed by passing the monomer through activated basic alumina, which decomposes them. [11] Materials:
-
As-received 2-MEA
-
Peroxide test strips (e.g., MQuant®)
-
Activated basic alumina (Brockmann I, ~100 mesh)
-
Glass chromatography column
-
Glass wool
Procedure:
-
Testing: Dip a peroxide test strip into a small sample of the 2-MEA. Compare the color to the chart provided. If the concentration is ≥30 ppm, proceed with removal.
-
Column Preparation: Place a small plug of glass wool at the bottom of a chromatography column. Add activated basic alumina to create a packed bed (a good rule of thumb is ~15-20g of alumina per 100 mL of monomer).
-
Peroxide Removal: Gently pour the 2-MEA onto the top of the alumina column and allow it to elute via gravity into a clean, dry flask.
-
Verification: Test the eluted monomer with a fresh peroxide test strip to confirm that the peroxide level is now negligible (<10 ppm).
Protocol 2: Inhibitor (MEHQ) Removal by Washing
Rationale: The phenolic MEHQ inhibitor is acidic and is deprotonated by a dilute base (NaOH) to form its corresponding sodium salt. This salt is water-soluble and is extracted from the organic monomer phase into the aqueous phase.
Materials:
-
Peroxide-free 2-MEA
-
0.5 M Sodium hydroxide (NaOH) solution, pre-chilled
-
Saturated sodium chloride (brine) solution, pre-chilled
-
Deionized water, pre-chilled
-
Separatory funnel
Procedure:
-
Place the peroxide-free 2-MEA into a separatory funnel.
-
Add an equal volume of chilled 0.5 M NaOH solution.
-
Stopper the funnel and gently invert it 15-20 times, periodically venting to release pressure. Do not shake vigorously.
-
Allow the layers to separate. The aqueous layer (bottom) will often be colored as it contains the inhibitor salt. Drain and discard the aqueous layer.
-
Repeat the NaOH wash 1-2 more times, until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of chilled deionized water to remove residual NaOH. Check the pH of the aqueous layer; it should be near neutral.
-
Finally, wash the monomer with an equal volume of chilled brine solution to remove the bulk of the dissolved water. Drain the aqueous layer completely.
Protocol 3: Drying and Vacuum Distillation
Rationale: Vacuum distillation separates the volatile 2-MEA monomer from any non-volatile impurities (e.g., residual salts, polymer, added distillation inhibitor) based on differences in boiling points. A vacuum is essential to lower the boiling point, preventing thermal polymerization. [3][12] Materials:
-
Washed, wet 2-MEA
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation inhibitor (e.g., Phenothiazine or Copper(I) chloride)
-
Vacuum distillation glassware setup (distilling flask, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle or oil bath
Procedure:
-
Drying: Transfer the washed monomer to a flask. Add a scoop of anhydrous MgSO₄, swirl, and let it stand for 20-30 minutes. The monomer is dry when the drying agent no longer clumps together.
-
Setup: Filter the dry monomer into a round-bottom distillation flask. Add a stir bar and a small amount of a non-volatile inhibitor (e.g., a few crystals of phenothiazine).
-
Assembly: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed. The receiving flask should be cooled in an ice bath to ensure efficient condensation.
-
Distillation:
-
Begin stirring and slowly apply vacuum. Aim for a pressure of <10 mmHg.
-
Once the vacuum is stable, gently heat the distillation flask using a water or oil bath.
-
The boiling point of 2-MEA at 12 mmHg is approximately 56°C. [3] * Discard the first few drops (forerun) and then collect the main fraction, ensuring the vapor temperature at the still head remains constant.
-
Stop the distillation when about 10-15% of the monomer remains in the pot to avoid concentrating potentially explosive residues.
-
-
Storage: Break the vacuum with an inert gas (N₂ or Argon). Transfer the purified, distilled 2-MEA to a clean, dry amber bottle. For storage longer than a few days, add ~50 ppm MEHQ. Seal the bottle and store it in a refrigerator at 4°C. [1]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020, March 17). Poly(this compound), solution in toluene Safety Data Sheet. Retrieved from [Link]
-
ChemSrc. (2025, August 25). This compound. Retrieved from [Link]
-
Brinkman, U. A., Van Schaik, T. A., De Vries, G., & De Visser, A. C. (1975). Analysis and Purification of 2-hydroxyethyl Methacrylate by Means of Thin-Layer Chromatography. Journal of Chromatography A, 115(1), 195–204. [Link]
-
Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Alfred University. (n.d.). Appendix J - Peroxide Forming Chemicals. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Control and Safe Use of Peroxide Formers. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Princeton University. (2021, February). Handling and Removing Peroxides. Environmental Health & Safety. Retrieved from [Link]
- Coca, S., Jasieczek, C. B., Beers, K. L., & Matyjaszewski, K. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424.
-
ResearchGate. (2013, November 19). Can anyone advise me on distilling hydroxyethyl acrylate?. Retrieved from [Link]
-
Western Washington University. (2023, June 1). Peroxide-Forming Chemicals Procedures. Environmental Health and Safety. Retrieved from [Link]
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Enhancing the biocompatibility of PMEA-coated surfaces
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biocompatibility of Poly(2-methoxyethyl acrylate) (PMEA)-coated surfaces. This guide is structured to offer not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and more successful experimental outcomes.
The Uniqueness of PMEA in Biocompatible Coatings
Poly(this compound) (PMEA) has emerged as a significant polymer in the field of biomaterials due to its exceptional biocompatibility and blood compatibility.[1][2] Unlike many other polymers that aim for high hydrophilicity, PMEA is relatively hydrophobic.[3] Its biocompatibility is not due to its water solubility but rather to the unique structure of water at the polymer interface.[1][2] This guide will delve into the practical aspects of working with PMEA to achieve optimal biocompatible surfaces for your research needs.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers working with PMEA-coated surfaces:
Q1: What is the underlying mechanism of PMEA's biocompatibility?
A1: The biocompatibility of PMEA is attributed to the formation of a specific hydrated water layer on its surface. This layer contains "intermediate water" or "freezing-bound water," which is distinct from the "non-freezing water" found on many other polymer surfaces.[1][2] This intermediate water layer acts as a buffer, preventing direct contact between the polymer surface and biological components like proteins and cells, thus inhibiting protein adsorption and cell adhesion.[1]
Q2: How does PMEA compare to other common biocompatible polymers like Poly(ethylene glycol) (PEG)?
A2: Both PMEA and PEG are known for their ability to reduce protein adsorption and cell adhesion. However, the mechanism differs. PEG is highly hydrated and relies on this extensive hydration to create a barrier.[4] PMEA, while also interacting with water, forms a more structured "intermediate water" layer that is highly effective at preventing biofouling.[1] PMEA is also water-insoluble, which can be an advantage in preventing the coating from leaching into the surrounding environment.[3]
Q3: What are the key factors to consider when preparing PMEA-coated surfaces?
A3: The success of your PMEA coating depends on several factors:
-
Substrate preparation: The substrate must be scrupulously clean to ensure proper adhesion of the PMEA film.
-
PMEA solution: The concentration and solvent of the PMEA solution will influence the thickness and uniformity of the coating.
-
Coating method: The choice of coating method (e.g., spin coating, dip coating) will depend on the substrate geometry and desired film characteristics.
-
Drying/annealing: Proper drying and annealing are crucial for removing residual solvent and ensuring a stable, uniform coating.
Q4: Can PMEA-coated surfaces be sterilized? If so, what is the recommended method?
A4: Yes, PMEA-coated surfaces can be sterilized. However, the choice of sterilization method is critical as some methods can alter the surface properties of the polymer.[5][6]
-
Recommended: Ethylene oxide (EO) sterilization is a common and generally safe method for PMEA.
-
Use with caution: Gamma irradiation can cause chain scission and cross-linking in polymers, potentially affecting the coating's performance.[6] Autoclaving (steam sterilization) may also alter the surface properties due to high temperature and humidity.[6] It is always recommended to validate the biocompatibility of the PMEA surface after any sterilization procedure.
Troubleshooting Guide
Encountering issues during your experiments is a common part of the research process. Here are some specific problems you might face with PMEA-coated surfaces and how to troubleshoot them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy coating | 1. Uneven spreading of the PMEA solution.[7] 2. Contaminated substrate surface.[7] 3. Incorrect spin coating parameters (speed, acceleration, time).[8] | 1. Ensure the substrate is level during coating. Optimize the volume of the PMEA solution to ensure complete coverage. 2. Thoroughly clean the substrate using a validated protocol (e.g., sonication in appropriate solvents, plasma cleaning). 3. Optimize spin coating parameters. A lower spin speed or a slower acceleration rate may improve uniformity. |
| Coating delamination or peeling | 1. Poor adhesion to the substrate.[9][10] 2. Inadequate surface preparation of the substrate.[9][10] 3. Stress induced by bending or flexing of the substrate.[11] | 1. Ensure the substrate material is compatible with PMEA. Consider using an adhesion promoter if necessary. 2. Implement a rigorous substrate cleaning procedure to remove any organic residues or contaminants. Plasma treatment can improve adhesion. 3. If the substrate is flexible, ensure the coating thickness is appropriate to withstand mechanical stress. |
| High protein adsorption or cell adhesion | 1. Incomplete or non-uniform PMEA coating. 2. Contamination of the coated surface. 3. Degradation of the PMEA coating due to harsh sterilization or storage conditions.[5][6] | 1. Verify the coating uniformity using techniques like contact angle measurement or ellipsometry.[12][13] 2. Handle coated surfaces in a clean environment (e.g., a laminar flow hood) and use sterile, pyrogen-free solutions. 3. Re-evaluate your sterilization and storage procedures. Store coated surfaces in a clean, dry environment. |
| "Comet streaks" or pinholes in the coating | Particulate contamination in the PMEA solution or on the substrate.[7] | 1. Filter the PMEA solution through a 0.2 µm filter before use. 2. Ensure the coating process is performed in a dust-free environment (e.g., a cleanroom or a glove box). 3. Thoroughly clean the substrate immediately before coating. |
Quantitative Data on Protein Adsorption
The ability of a biomaterial to resist protein adsorption is a key indicator of its biocompatibility. The following table provides a comparison of protein adsorption on PMEA and other common biomaterials.
| Polymer Surface | Bovine Serum Albumin (BSA) Adsorption (µg/cm²) | Fibrinogen Adsorption (µg/cm²) | Reference |
| PMEA | ~0.02 - 0.05 | ~0.01 - 0.03 | [2] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~0.1 - 0.2 | ~0.3 - 0.5 | [2] |
| Polystyrene (PS) | ~0.4 ± 0.06 | ~0.7 | [14] |
| Poly(methyl methacrylate) (PMMA) | ~0.3 - 0.4 | ~0.6 - 0.8 | [15] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., protein concentration, temperature, incubation time).
Experimental Protocols
Protocol 1: PMEA Coating of 96-Well Tissue Culture Plates via Spin Coating
This protocol provides a step-by-step guide for creating a uniform PMEA coating on a standard 96-well plate, a common platform for cell-based assays.
Materials:
-
96-well tissue culture-treated polystyrene plates
-
Poly(this compound) (PMEA)
-
Toluene (or other suitable solvent)
-
Spin coater
-
Nitrogen gas source
-
Ultrasonic bath
-
UV-Ozone cleaner (optional, but recommended for optimal cleaning)
Procedure:
-
Substrate Cleaning:
-
Disassemble the 96-well plate if possible to clean the individual wells or the entire plate surface.
-
Sonciate the plate in a solution of 2% sodium dodecyl sulfate (SDS) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonciate in DI water for 15 minutes.
-
Dry the plate under a stream of nitrogen gas.
-
For optimal cleaning, treat the surface with a UV-Ozone cleaner for 15 minutes to remove any residual organic contaminants.
-
-
PMEA Solution Preparation:
-
Prepare a 1% (w/v) solution of PMEA in toluene.
-
Stir the solution overnight to ensure the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Spin Coating:
-
Securely mount the 96-well plate onto the spin coater chuck.
-
Dispense enough PMEA solution to cover the entire surface of the plate.
-
Spin coat using a two-step program:
-
Step 1: 500 rpm for 10 seconds (for spreading)
-
Step 2: 2000 rpm for 60 seconds (for thinning and drying)
-
-
The optimal spin coating parameters may need to be adjusted based on the desired film thickness.
-
-
Drying and Annealing:
-
After spin coating, place the plate in a vacuum oven at 60°C for at least 2 hours to remove any residual solvent.
-
-
Quality Control:
-
Contact Angle Measurement: Measure the water contact angle on the coated surface. A successful PMEA coating should exhibit a static water contact angle of approximately 70-80°.[12][16]
-
Film Thickness Measurement: If possible, use ellipsometry to measure the thickness of the PMEA film on a representative substrate (e.g., a silicon wafer) coated under the same conditions.[13][17]
-
Protocol 2: Static Cell Adhesion Assay
This protocol allows for the quantification of cell adhesion on PMEA-coated surfaces compared to control surfaces.
Materials:
-
PMEA-coated and uncoated (control) 96-well plates
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Serum-free medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic acid
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
On the day of the experiment, detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and then wash the cells with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension to each well of the PMEA-coated and uncoated plates.[18]
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a desired time point (e.g., 1 hour).[18]
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.[18]
-
-
Fixation and Staining:
-
Quantification:
Visualizations
Mechanism of PMEA Biocompatibility
Caption: Mechanism of PMEA's biocompatibility via the formation of an intermediate water layer.
Experimental Workflow for Assessing Biocompatibility
Sources
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Validation & Comparative
A Comparative Guide for Hydrogel Scaffolds: 2-Methoxyethyl Acrylate (MEO2A) vs. 2-Hydroxyethyl Methacrylate (HEMA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomaterials, the selection of a monomer is a foundational decision that dictates the ultimate performance of a hydrogel scaffold. This guide offers an in-depth, objective comparison of hydrogels synthesized from 2-methoxyethyl acrylate (MEO2A) and the extensively studied 2-hydroxyethyl methacrylate (HEMA). By examining their performance through the lens of experimental data, we aim to provide a comprehensive resource for professionals in drug development and tissue engineering.
The core distinction between MEO2A and HEMA lies in their side-chain chemistry. HEMA possesses a terminal hydroxyl group, rendering its polymer, poly(HEMA) or PHEMA, highly hydrophilic and biocompatible.[1][2][3][4] In contrast, MEO2A features a methoxyethyl group, which imparts a unique thermoresponsive behavior to its polymer, p(MEO2A), a property of significant interest for "smart" drug delivery systems.[5][6][7]
Visualizing the Monomers and Network Formation
To appreciate the subsequent differences in hydrogel properties, it is crucial to visualize the chemical structures of the monomers and the resulting polymer network.
Caption: Schematic of hydrogel network formation via free-radical polymerization.
Comparative Performance Analysis
The choice between MEO2A and HEMA hinges on the desired application-specific properties of the hydrogel. Here, we compare their performance based on key experimental metrics.
Swelling Behavior and Stimuli-Responsiveness
A hydrogel's ability to absorb and retain water is fundamental to its function, especially in drug delivery. [8][9][10]
-
p(HEMA) Hydrogels: These are classic hydrogels with swelling behavior primarily influenced by the crosslinking density and the pH of the surrounding medium if co-polymerized with ionizable monomers. [10][11]They exhibit reversible and stable swelling. [10]* p(MEO2A) Hydrogels: A key feature of p(MEO2A) is its thermoresponsiveness, exhibiting a lower critical solution temperature (LCST). [6][7]Below the LCST, the hydrogel is swollen with water, while above the LCST, it expels water and shrinks. This property is highly advantageous for creating "on-demand" drug release systems triggered by temperature changes. The swelling of p(MEO2A) hydrogels is also influenced by the crosslinker concentration. [12]
Property p(HEMA) Hydrogel p(MEO2A) Hydrogel Swelling Ratio / EWC 30% - 60% [13] Can be significantly higher, but is temperature-dependent [12] | Stimuli-Responsiveness | Primarily pH-sensitive (when co-polymerized) [11][14]| Thermoresponsive (LCST behavior) [5][6]|
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its handling, implantation, and long-term stability.
-
p(HEMA) Hydrogels: While widely used, a notable limitation of p(HEMA) hydrogels is their relatively poor mechanical strength. [15]However, their mechanical properties can be tuned by altering the crosslinker density or by co-polymerization with other monomers like methyl methacrylate (MMA). [15][16]* p(MEO2A) Hydrogels: The mechanical properties of p(MEO2A) hydrogels are also dependent on the crosslinker concentration. Higher crosslinker amounts lead to increased textural and tensile strength. [12]
Property p(HEMA) Hydrogel p(MEO2A) Hydrogel (representative) Young's Modulus (hydrated) 0.1 - 1.0 MPa [13] Varies with crosslinker density, can be in a similar range | Tensile Strength (hydrated) | 0.1 - 0.5 MPa [13]| Up to 173 kPa reported in some formulations [17]|
Biocompatibility
For any biomedical application, the biocompatibility of the hydrogel is non-negotiable.
-
p(HEMA) Hydrogels: p(HEMA) is renowned for its excellent biocompatibility and has a long history of safe use in biomedical applications, including contact lenses and drug delivery systems. [1][2][3][4][18]* p(MEO2A) Hydrogels: p(MEO2A) is also considered to be biocompatible, with studies indicating low toxicity. Both materials are generally considered safe for clinical applications. [19][20]
Drug Delivery Performance
The ultimate test for many hydrogels in a therapeutic context is their ability to effectively load and release a drug in a controlled manner.
-
p(HEMA) Hydrogels: These hydrogels have been extensively investigated as drug delivery vehicles for a wide range of therapeutics. [1][21][22]The release is typically diffusion-controlled and can be modulated by the hydrogel's swelling and mesh size. [23]* p(MEO2A) Hydrogels: The thermoresponsive nature of p(MEO2A) allows for pulsatile or triggered drug release. By designing the hydrogel to have an LCST around physiological temperature, drug release can be activated by a local temperature increase.
| Feature | p(HEMA) Hydrogel | p(MEO2A) Hydrogel |
| Release Mechanism | Primarily diffusion-controlled | Diffusion-controlled with temperature-triggered modulation |
| Key Advantage | Well-established, predictable release kinetics | "Smart" release capability |
Experimental Workflow for Comparative Analysis
A systematic approach is essential for a direct and unbiased comparison of these two hydrogel systems.
Caption: Experimental workflow for comparing MEO2A and HEMA hydrogels.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key comparative experiments.
Hydrogel Synthesis (Free-Radical Polymerization)
This protocol describes a general method for synthesizing both p(MEO2A) and p(HEMA) hydrogels.
Materials:
-
This compound (MEO2A) or 2-Hydroxyethyl methacrylate (HEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Prepare the monomer solution by dissolving the desired amount of MEO2A or HEMA and EGDMA in deionized water. A typical monomer concentration is 30 wt%.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS) to the solution and mix thoroughly.
-
Add the accelerator (TEMED) to initiate the polymerization.
-
Quickly cast the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for sheets, or in a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers and initiator. The water should be changed several times over 2-3 days.
Swelling Ratio Determination
This protocol outlines the gravimetric method for determining the swelling ratio of the hydrogels. [24][25][26] Procedure:
-
Take the fully swollen hydrogel samples from the deionized water and gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Freeze-dry the hydrogel samples until a constant weight is achieved. This is the dry weight (Wd).
-
The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR = (Ws - Wd) / Wd
-
For thermoresponsive studies with p(MEO2A), perform these measurements at different temperatures, both below and above the expected LCST. For pH-sensitive studies, use buffer solutions of different pH values. [9][10]
Mechanical Testing (Tensile)
This protocol describes how to measure the tensile properties of the hydrogel samples. [27][28][29][30][31] Procedure:
-
Cut the swollen hydrogel sheets into a standard dumbbell shape using a die cutter.
-
Measure the thickness and width of the gauge section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the stress-strain curve.
-
From the stress-strain curve, determine the Young's modulus (from the initial linear region), the ultimate tensile strength (the maximum stress before failure), and the elongation at break.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to assess the biocompatibility of the hydrogels using an indirect extract test. [19][32][33][34][35] Procedure:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving).
-
Prepare hydrogel extracts by incubating the sterilized samples in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C. The ratio of hydrogel surface area to medium volume should be standardized.
-
Seed a plate with a suitable cell line (e.g., L929 fibroblasts) and allow the cells to attach overnight.
-
Replace the culture medium with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (a cytotoxic substance).
-
Incubate the cells for 24-48 hours.
-
Perform an MTT assay to determine cell viability. The absorbance is read using a microplate reader, and the cell viability is expressed as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic. [34]
In Vitro Drug Release Study
This protocol details a typical setup for an in vitro drug release experiment. [8][23][36][37][38] Procedure:
-
Load the hydrogel samples with a model drug (e.g., by soaking them in a concentrated drug solution).
-
Dry the drug-loaded hydrogels.
-
Place a known weight of the drug-loaded hydrogel in a vessel containing a known volume of a release medium (e.g., phosphate-buffered saline, PBS).
-
Maintain the vessel at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. [36]6. Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Conclusion
Both this compound and 2-hydroxyethyl methacrylate are valuable monomers for the fabrication of hydrogels for biomedical applications. The choice between them should be guided by the specific requirements of the intended application.
-
HEMA remains the gold standard for applications requiring excellent biocompatibility, a stable and predictable hydrophilic matrix, and a long history of clinical use. Its primary limitation is its relatively weak mechanical properties, which can be improved through co-polymerization.
-
MEO2A offers the exciting possibility of creating "smart" hydrogels that can respond to temperature changes. This thermoresponsiveness is a powerful tool for developing advanced drug delivery systems with on-demand release capabilities.
By understanding the fundamental differences in their chemical structures and the resulting performance characteristics, researchers can make an informed decision to select the optimal monomer for their specific hydrogel-based application.
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A Comparative Analysis of PMEA and Other Acrylates for Blood-Contacting Applications: A Guide for Researchers
In the realm of biomaterials, the development of polymers for blood-contacting applications presents a significant challenge. The ideal material must coexist with blood without eliciting adverse reactions such as thrombosis, hemolysis, or an inflammatory response. Among the various classes of polymers explored, acrylates have garnered considerable attention due to their tunable properties and versatility. This guide provides an in-depth comparative study of poly(2-methoxyethyl acrylate) (PMEA), a polymer demonstrating exceptional hemocompatibility, against other common acrylates, including poly(methyl methacrylate) (PMMA), poly(2-hydroxyethyl methacrylate) (PHEMA), and poly(n-butyl acrylate) (PBA). This analysis is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their material selection and experimental design.
The Critical Interface: Understanding Biomaterial-Blood Interactions
When a foreign material is introduced into the bloodstream, a cascade of events is initiated at the biointerface. The initial interaction involves the adsorption of plasma proteins, which then dictates subsequent cellular responses, including platelet and leukocyte adhesion and activation of the coagulation and complement systems.[1][2] An ideal blood-contacting material should minimize these interactions to prevent the formation of thrombi and other complications.
The hemocompatibility of a polymer is not solely dependent on a single property but rather a complex interplay of surface chemistry, wettability, surface charge, and topography. A key determinant of a material's biocompatibility is its ability to resist protein adsorption and, importantly, to prevent the denaturation of the proteins that do adsorb.[3][4]
PMEA: A Paradigm of Biocompatibility
PMEA has emerged as a leading biomaterial for blood-contacting applications, demonstrating superior performance compared to many other polymers.[5][6] Its exceptional hemocompatibility is attributed to a unique combination of properties, most notably the structure of water at its surface. PMEA possesses a specific type of "intermediate water," which is loosely bound to the polymer and is believed to play a crucial role in minimizing interactions with proteins and platelets.[6]
Comparative Performance of Acrylates
To provide a clear comparison, the following sections will delve into the performance of PMEA against other commonly used acrylates across key hemocompatibility parameters.
Protein Adsorption: The Initial Event
The adsorption of plasma proteins, particularly fibrinogen, is a critical initiating event in the foreign body response, leading to platelet adhesion and activation.[3] Therefore, a desirable characteristic of a blood-contacting material is low protein adsorption and minimal denaturation of adsorbed proteins.
Studies have shown that while the total amount of protein adsorbed on PMEA is low and comparable to that on the hydrophilic polymer PHEMA, the conformation of the adsorbed proteins is significantly different.[3][4] On PHEMA, adsorbed proteins undergo considerable denaturation, which can expose binding sites for platelets and other cells. In contrast, proteins adsorbed on PMEA retain a conformation that is much closer to their native state, thereby reducing the likelihood of subsequent adverse cellular responses.[3][4]
PMMA, a more hydrophobic acrylate, tends to adsorb a higher amount of protein compared to PMEA and PHEMA. For instance, one study reported fibrinogen adsorption on PMMA to be around 5.2 nm in thickness, while PMEA has been shown to suppress fibrinogen adsorption significantly.[7][8]
Table 1: Comparative Fibrinogen Adsorption on Various Acrylate Surfaces
| Polymer | Fibrinogen Adsorption (ng/cm²) | Key Observations | Reference(s) |
| PMEA | Low (comparable to PHEMA) | Minimal denaturation of adsorbed fibrinogen. | [3][4] |
| PHEMA | ~50 | Significant denaturation of adsorbed fibrinogen. | [3] |
| PMMA | Higher than PMEA/PHEMA (~5.2 nm thickness) | Promotes protein adsorption due to hydrophobicity. | [8] |
| PBA | High | Strong adhesion to proteins. | [9] |
Note: Direct numerical comparisons can vary between studies due to different experimental conditions. The table provides a qualitative and, where available, quantitative summary.
Platelet Adhesion and Activation: The Genesis of Thrombosis
Platelet adhesion and subsequent activation are pivotal steps in thrombus formation. A hemocompatible material must effectively suppress these events.
PMEA surfaces have consistently demonstrated significantly suppressed platelet adhesion and spreading compared to other polymer surfaces.[3][4] This is directly linked to the low degree of denaturation of proteins adsorbed on the PMEA surface.[3] In contrast, polymers like PHEMA, despite having low overall protein adsorption, can still trigger platelet adhesion due to the conformational changes in the adsorbed proteins.[3] Studies on PMMA have shown notable platelet adhesion, which is indicative of lower blood compatibility compared to PMEA.[10] Poly(n-butyl acrylate) (PBA) is known to be a non-blood-compatible polymer that strongly adheres to proteins and promotes platelet adhesion.[9]
Table 2: Comparative Platelet Adhesion on Various Acrylate Surfaces
| Polymer | Platelet Adhesion | Key Observations | Reference(s) |
| PMEA | Very Low | Suppressed adhesion and spreading. | [3][4] |
| PHEMA | Low to Moderate | Adhesion can be triggered by denatured proteins. | [3] |
| PMMA | Moderate to High | Higher platelet adhesion compared to PMEA. | [10] |
| PBA | High | Promotes significant platelet adhesion. | [9] |
Note: Quantitative data on platelet adhesion is highly dependent on the experimental setup (e.g., static vs. flow conditions, platelet concentration). The table provides a qualitative summary based on available literature.
Hemolysis: Assessing Red Blood Cell Damage
Hemolysis, the rupture of red blood cells, is another critical parameter for evaluating the hemocompatibility of a material. Materials that cause significant hemolysis can lead to anemia and the release of hemoglobin, which can have toxic effects.
Generally, most acrylates used in biomedical applications are designed to be non-hemolytic. PMEA-coated devices have been shown to reduce red blood cell damage during extracorporeal circulation.[11] While comprehensive, direct comparative studies on the hemolytic potential of PMEA versus other acrylates are limited, it is a standard requirement for any blood-contacting material to have a low hemolytic index. The ASTM F756 standard practice provides a robust methodology for assessing the hemolytic properties of materials.[2]
Table 3: Hemolytic Potential of Acrylates
| Polymer | Hemolysis | Key Observations | Reference(s) |
| PMEA | Low / Non-hemolytic | Reduces red blood cell damage. | [11] |
| PHEMA | Generally Low / Non-hemolytic | Considered a biocompatible material. | [12] |
| PMMA | Generally Low / Non-hemolytic | Widely used in medical devices. | [13] |
| PBA | Data not readily available | Focus is often on its immunocompatibility and cytotoxicity. | [14][15] |
Note: The hemolytic potential is often a prerequisite for a material to be considered for blood-contacting applications, and thus, materials that are significantly hemolytic are typically screened out early in the development process.
The Underlying Mechanism: The Role of the Hydration Layer
The superior hemocompatibility of PMEA can be mechanistically understood by examining the structure of water at the polymer-blood interface. Unlike the tightly bound, non-freezing water found on many surfaces, or the free water that behaves like bulk water, PMEA possesses a significant amount of "intermediate water." This unique hydration layer is believed to act as a cushion, preventing direct contact between blood components and the polymer surface, thereby minimizing protein denaturation and platelet adhesion.[6]
This concept is visualized in the diagram below, which illustrates the proposed mechanism of PMEA's blood compatibility.
Caption: Mechanism of PMEA's enhanced blood compatibility.
Experimental Protocols for Hemocompatibility Assessment
To ensure the scientific integrity of any comparative study, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro hemocompatibility assays.
Protein Adsorption Measurement using Quartz Crystal Microbalance (QCM)
QCM is a highly sensitive technique for real-time monitoring of protein adsorption onto a surface.
Experimental Workflow:
Caption: QCM experimental workflow for protein adsorption.
Step-by-Step Protocol:
-
Sensor Preparation:
-
Clean the gold-coated quartz sensor, for example, by treating it in a UV/Ozone chamber followed by immersion in a heated mixture of deionized water, ammonia, and hydrogen peroxide.[1]
-
Thoroughly rinse the sensor with deionized water and dry it with a stream of nitrogen.
-
Coat the sensor with the desired acrylate polymer using a suitable technique (e.g., spin coating).
-
-
System Equilibration:
-
Mount the polymer-coated sensor in the QCM flow cell.
-
Introduce a protein-free buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) and allow the system to equilibrate until a stable baseline frequency and dissipation are achieved.[16]
-
-
Protein Adsorption:
-
Inject the protein solution of interest (e.g., fibrinogen at a concentration of 1 mg/mL in PBS) into the flow cell.
-
Continuously monitor the changes in resonance frequency and dissipation as the protein adsorbs to the surface.[16]
-
-
Rinsing:
-
After a predetermined time, or once the adsorption has reached a plateau, rinse the flow cell with the protein-free buffer to remove any loosely bound protein.[16]
-
-
Data Analysis:
-
The change in frequency is used to calculate the adsorbed mass per unit area (ng/cm²) using the Sauerbrey equation for rigid films. For viscoelastic films, more complex modeling is required, taking into account the dissipation changes.[17]
-
Platelet Adhesion Assay
This assay quantifies the number of platelets that adhere to the material surface.
Experimental Workflow:
Caption: Platelet adhesion assay workflow.
Step-by-Step Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.[18]
-
-
Incubation:
-
Place the test polymer surfaces in a multi-well plate.
-
Add a defined volume of PRP to each well, ensuring the surface is fully covered.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[18]
-
-
Rinsing:
-
Gently wash the surfaces with PBS to remove non-adherent platelets.
-
-
Fixation and Staining:
-
Fix the adherent platelets with a solution such as 4% formaldehyde in PBS.
-
Stain the platelets for visualization. For microscopic quantification, a fluorescent dye can be used. For colorimetric methods, platelets can be lysed and their enzymatic activity (e.g., acid phosphatase) measured.[17]
-
-
Quantification:
-
Microscopy: Capture images of the surface and count the number of adhered platelets per unit area.
-
Colorimetric Assay: Measure the absorbance of the lysate and correlate it to a standard curve of known platelet numbers.[17]
-
Hemolysis Assay (ASTM F756)
This assay determines the extent to which a material damages red blood cells.
Experimental Workflow:
Caption: Hemolysis assay (ASTM F756) workflow.
Step-by-Step Protocol:
-
Preparation of Materials and Controls:
-
Prepare the test material with a defined surface area.
-
Use a positive control (e.g., deionized water) and a negative control (e.g., saline or a known non-hemolytic polymer).
-
-
Incubation:
-
Place the test material and controls in separate tubes.
-
Add diluted blood (e.g., rabbit blood diluted with PBS) to each tube.
-
Incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[2]
-
-
Centrifugation:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
-
Measurement of Hemoglobin:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to determine the concentration of free hemoglobin. A reagent such as Drabkin's reagent can be used to convert hemoglobin to a stable colored compound.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
A material is generally considered non-hemolytic if the hemolysis percentage is below 2%.[19]
-
In Vitro Coagulation Assay (Activated Partial Thromboplastin Time - aPTT)
The aPTT assay evaluates the effect of a material on the intrinsic and common pathways of the coagulation cascade.
Experimental Workflow:
Caption: aPTT assay workflow for biomaterials.
Step-by-Step Protocol:
-
Preparation of Platelet-Poor Plasma (PPP):
-
Collect whole blood in tubes containing sodium citrate.
-
Centrifuge the blood at a higher speed (e.g., 1500 x g for 15 minutes) to pellet the platelets and obtain PPP.[20]
-
-
Incubation with Test Material:
-
Incubate the test material with PPP at 37°C for a defined period (e.g., 60 minutes). A control with no material is also run.
-
-
aPTT Measurement:
-
Transfer an aliquot of the plasma that was in contact with the material to a new tube.
-
Add the aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) and incubate at 37°C for a specified time (e.g., 3-5 minutes).[16][18]
-
Add pre-warmed calcium chloride solution to initiate the coagulation cascade and simultaneously start a timer.
-
Record the time taken for a fibrin clot to form. This is the aPTT.
-
-
Interpretation:
-
A significant shortening of the aPTT compared to the control may indicate activation of the coagulation cascade by the material.
-
Conclusion and Future Perspectives
The selection of an appropriate acrylate for blood-contacting applications requires a thorough understanding of the complex interactions at the blood-material interface. PMEA has demonstrated exceptional hemocompatibility, primarily attributed to its unique hydration layer that minimizes protein denaturation and subsequent platelet adhesion. While other acrylates like PHEMA and PMMA have found utility in various biomedical applications, comparative data suggests that PMEA offers a superior profile for applications demanding high hemocompatibility.
The experimental protocols detailed in this guide provide a framework for the systematic and rigorous evaluation of novel biomaterials. As the field advances, the focus will likely shift towards developing polymers with even more sophisticated surface modifications, such as the incorporation of bioactive molecules that can actively inhibit coagulation and inflammation. The continued exploration of the fundamental principles governing blood-material interactions will be paramount in the design of the next generation of safe and effective blood-contacting medical devices.
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A Comparative Guide to the In Vitro and In Vivo Performance of PMEA-Based Materials
In the landscape of biomaterials, the quest for enhanced biocompatibility and performance is perpetual. For researchers, scientists, and drug development professionals, the selection of an appropriate material is a critical decision that dictates the success of a medical device or therapeutic system. This guide provides an in-depth, objective comparison of poly(2-methoxyethyl acrylate) (PMEA)-based materials against other common polymers, supported by experimental data from peer-reviewed studies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The PMEA Advantage: A Tale of Two Waters
PMEA has emerged as a polymer with exceptional blood compatibility and controlled cell adhesion.[1][2][3] This behavior is largely attributed to the unique structure of water at the polymer's surface. Unlike many other polymers, PMEA's surface is characterized by the presence of "intermediate water," a state between tightly bound non-freezing water and mobile free water.[3][4] This specific hydration layer is believed to play a crucial role in minimizing protein adsorption and denaturation, which are the initial and pivotal events that trigger foreign body responses, such as platelet adhesion and activation.[2][3]
In Vitro Performance: A Head-to-Head Comparison
The true measure of a biomaterial's potential begins with rigorous in vitro testing. These assays provide fundamental insights into how a material interacts with biological components in a controlled environment.
Protein Adsorption: The Gateway to Biocompatibility
The initial interaction of any material with a biological environment is the adsorption of proteins.[5] The quantity and conformational state of these adsorbed proteins dictate the subsequent cellular responses. PMEA has consistently demonstrated lower protein adsorption compared to other polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(n-butyl acrylate) (PBA).[2][3] More importantly, the proteins that do adsorb onto PMEA surfaces tend to retain their native conformation, leading to reduced platelet adhesion and activation.[2]
| Material | Total Protein Adsorption (µg/cm²) | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) | Platelet Adhesion | Source(s) |
| PMEA | Low | Significantly Lower than PET | Similar to PHEMA | Suppressed | [2][4] |
| PHEMA | Low | - | - | Moderate | [2] |
| PET | High | High | - | High | [4] |
| PMMA | Moderate | - | - | Moderate | [6] |
Experimental Protocol: Quartz Crystal Microbalance (QCM) for Protein Adsorption
This protocol outlines the measurement of protein adsorption onto a polymer-coated surface using a Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).
-
Sensor Preparation:
-
Coat QCM-D sensors with a thin, uniform layer of the polymer to be tested (e.g., PMEA, PHEMA) via spin-coating or other appropriate methods.
-
Characterize the coating thickness and uniformity using techniques like ellipsometry or atomic force microscopy (AFM).
-
-
Baseline Establishment:
-
Mount the coated sensor in the QCM-D chamber.
-
Flow a buffered solution (e.g., Phosphate Buffered Saline, PBS) over the sensor at a constant flow rate and temperature until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved. This indicates a stable, hydrated polymer layer.
-
-
Protein Introduction:
-
Introduce a solution of the protein of interest (e.g., fibrinogen, albumin, or fetal bovine serum) in the same buffer at a known concentration.
-
Monitor the changes in Δf and ΔD in real-time. A decrease in frequency corresponds to an increase in mass (adsorbed protein). A change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
-
-
Rinsing:
-
After the protein adsorption has reached a plateau, rinse with the pure buffer solution to remove any loosely bound protein. The final stable frequency shift after rinsing is used to quantify the irreversibly adsorbed protein mass.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area. For more complex, viscoelastic layers, a more sophisticated Voigt-based model may be required to analyze both Δf and ΔD data.
-
Caption: QCM-D workflow for protein adsorption measurement.
Cell Adhesion and Viability: A Measure of Cytocompatibility
While reduced protein adsorption is beneficial for blood-contacting devices, some applications require controlled cell adhesion and proliferation. PMEA surfaces have been shown to support the adhesion and growth of certain cell types, such as endothelial cells, which is advantageous for promoting the endothelialization of vascular grafts.[4] This selective cell adhesion is thought to be mediated by the specific conformation of adsorbed fibronectin on the PMEA surface.[1]
| Material | Cell Viability (e.g., MTT Assay) | Endothelial Cell Adhesion | Fibroblast Adhesion | Source(s) |
| PMEA | High | Supported | Reduced | [4] |
| PET | High | Supported | High | [4] |
| PMMA | High | Moderate | High | [6] |
| ePTFE | High | Low | Low | [4] |
Experimental Protocol: Cell Viability using MTT Assay
This protocol describes how to assess the cytotoxicity of a biomaterial using an indirect MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Material Extraction:
-
Sterilize the test material (e.g., PMEA-coated discs) and a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC).
-
Incubate the materials in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours to create an extract. The ratio of material surface area to medium volume should be standardized (e.g., according to ISO 10993-5).
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts or primary human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a predetermined density and incubate until they reach sub-confluency.
-
-
Exposure to Extract:
-
Remove the existing culture medium from the cells and replace it with the prepared material extracts (test material, negative control, positive control). Also include wells with fresh medium as a blank control.
-
Incubate the cells with the extracts for a specified period (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Remove the extracts and add a fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for the test material relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.
-
Caption: Workflow for assessing cytotoxicity via MTT assay.
In Vivo Performance: From the Bench to the Biological System
While in vitro tests are invaluable for initial screening, in vivo studies are essential to evaluate the performance of a material in a complex physiological environment.[7][8]
Blood Compatibility: The Ultimate Test
For cardiovascular applications, blood compatibility is paramount. PMEA-coated devices have been evaluated in vivo, particularly in cardiopulmonary bypass (CPB) circuits.[9][10] These studies have shown that PMEA coatings can lead to a reduction in platelet consumption and the overall inflammatory response compared to uncoated circuits.[9]
| Parameter | PMEA-Coated Circuit | Uncoated Circuit | Surface-Modifying Additive (SMA) Coated Circuit | Source(s) |
| Platelet Count | No significant difference post-CPB | No significant difference post-CPB | No significant difference post-CPB | [10] |
| Postoperative Chest Tube Drainage | No significant difference | No significant difference | No significant difference | [10] |
| Extubation Time | Reduced | - | Reduced | [9] |
| Protamine Requirement | Reduced | - | Reduced | [9] |
Note: A 2006 study found no statistically significant improvement in platelet consumption or blood product use with PMEA-coated circuits in a specific patient cohort, though it did note a reduction in extubation time and protamine requirement.[9][10]
Experimental Protocol: In Vivo Implantation for Biocompatibility Assessment (based on ISO 10993-6)
This protocol provides a general framework for assessing the local tissue response to an implanted biomaterial.
-
Material Preparation and Sterilization:
-
Prepare the test material (e.g., PMEA film) and control materials (negative and positive controls) in a size and shape suitable for implantation (e.g., 1x10 mm strips).
-
Sterilize all materials using a validated method that does not alter their properties (e.g., ethylene oxide or gamma irradiation).
-
-
Animal Model Selection and Anesthesia:
-
Select a suitable animal model, such as rats or rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthetize the animal using an appropriate anesthetic agent and protocol.
-
-
Surgical Implantation:
-
Prepare the surgical site by shaving and disinfecting the skin.
-
Make a small incision and create subcutaneous or intramuscular pockets using blunt dissection.
-
Place one sample of the test or control material into each pocket.
-
Suture the incision.
-
-
Post-Operative Care and Observation:
-
Provide appropriate post-operative care, including analgesics.
-
Observe the animals for the duration of the study (e.g., 7, 28, or 90 days) for any signs of adverse reactions at the implantation sites.
-
-
Histopathological Evaluation:
-
At the end of the study period, euthanize the animals.
-
Excise the implant sites, including the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should evaluate the tissue response, scoring for inflammation, fibrosis, necrosis, and other relevant parameters. The reaction to the test material is then compared to the control materials.
-
Caption: General workflow for in vivo implantation studies.
Conclusion: A Material of Choice for Specific Applications
The evidence from both in vitro and in vivo studies strongly suggests that PMEA-based materials offer a superior profile of biocompatibility, particularly for applications involving blood contact. Their ability to resist protein adsorption and denaturation, thereby minimizing platelet adhesion and activation, makes them a compelling choice for coatings on medical devices such as cardiovascular implants and extracorporeal circuits.[2][3] Furthermore, their capacity to support endothelial cell growth while resisting other cell types opens avenues for the development of advanced vascular grafts.[4]
However, as with any material, the choice of PMEA must be guided by the specific requirements of the application. While it demonstrates excellent blood compatibility, its mechanical properties and performance in long-term implantation scenarios require thorough evaluation for each specific device. This guide provides a foundational understanding and a methodological framework for researchers and developers to objectively assess the suitability of PMEA-based materials for their innovative medical technologies.
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Nanoscopic analyses of cell-adhesive protein adsorption on poly(this compound) surfaces. Biomaterials Science (RSC Publishing). Available at: [Link]
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Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface. PubMed. Available at: [Link]
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Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures. PubMed. Available at: [Link]
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A Comparative Guide to Platelet Adhesion on PMEA Surfaces Versus Other Common Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Interface Between Biomaterials and Blood
The development of advanced medical devices, from vascular stents and catheters to extracorporeal circuits and drug delivery systems, hinges on a fundamental challenge: how to control the interaction between a synthetic material and human blood. When blood comes into contact with a foreign surface, the first event in a cascade that can lead to thrombosis and device failure is the adhesion of platelets.[1][2] This process, essential for hemostasis at a site of injury, becomes a significant pathological risk when initiated by a biomaterial.[1][2] Consequently, the quest for truly "hemocompatible" materials—those that can coexist with blood without eliciting an adverse reaction—is a central goal in biomedical engineering.
Among the vast array of polymers developed for medical applications, poly(2-methoxyethyl acrylate) (PMEA) has emerged as a particularly promising material due to its remarkably low platelet adhesion and excellent blood compatibility.[3][4][5] This guide provides an in-depth comparison of platelet adhesion on PMEA surfaces against other commonly used polymers such as poly(2-hydroxyethylmethacrylate) (PHEMA), polyethylene terephthalate (PET), and polymethyl methacrylate (PMMA). We will explore the underlying mechanisms responsible for PMEA's unique properties, present supporting experimental data, and provide detailed protocols for assessing platelet-material interactions in a research setting.
The Mechanism of Platelet Adhesion and Activation
To understand why some polymers are more biocompatible than others, we must first review the basic physiology of platelet activation. In their resting state, platelets circulate freely without adhering to the healthy endothelial lining of blood vessels.[6] However, upon vascular injury, subendothelial matrix proteins like collagen and von Willebrand factor (vWF) are exposed, initiating a rapid, multi-step activation process.[7][8]
-
Adhesion: Platelets first tether to the injury site. Under high shear stress, this is mediated by the binding of the platelet glycoprotein (GP) Ib-IX-V complex to vWF, which is immobilized on exposed collagen.[1][8]
-
Activation: This initial binding triggers intracellular signaling pathways.[9][10] The platelets change shape from discoid to spherical with pseudopods, degranulate to release agonists like adenosine diphosphate (ADP) and thromboxane A2 (TxA2), and activate their surface integrins, most notably αIIbβ3.[7][11][12]
-
Aggregation: Activated integrin αIIbβ3 receptors bind to fibrinogen, which acts as a bridge, linking adjacent platelets together to form a stable platelet plug.[8]
When a synthetic material is introduced into the bloodstream, plasma proteins such as fibrinogen and fibronectin rapidly adsorb to its surface.[13] The conformation of these adsorbed proteins is critical; if they become denatured, they can expose binding sites that mimic those of subendothelial proteins, thereby triggering platelet adhesion and activating the entire thrombotic cascade.[3][4]
Caption: General signaling pathway for platelet adhesion and activation.
The PMEA Difference: A Unique Interaction with Water and Proteins
PMEA's superior blood compatibility is not due to simple hydrophilicity or hydrophobicity, but rather to a unique interfacial water structure and its subsequent effect on protein adsorption.[5][14]
-
The Role of "Intermediate Water": PMEA surfaces are known to organize water molecules at the interface into a specific state known as "intermediate water."[14] This hydration layer is distinct from "free water" (which behaves like bulk water) and "non-freezing water" (which is tightly bound to the polymer). This intermediate water layer is thought to play a critical role by creating an energetic barrier that prevents proteins from strongly adsorbing and denaturing on the surface.[4]
-
Reduced and Reversible Protein Adsorption: The primary mechanism behind PMEA's low thrombogenicity is its profound ability to minimize the denaturation of adsorbed proteins.[3][4] Studies using circular dichroism (CD) spectroscopy have shown that while the amount of protein adsorbed onto PMEA can be similar to other hydrophilic polymers like PHEMA, the conformation of these proteins is vastly different.[3][4] Proteins adsorbed onto PMEA retain a secondary structure that is very close to their native state in solution.[3] This prevents the exposure of platelet-binding domains.
-
Selective Adhesion Properties: Interestingly, while PMEA surfaces suppress platelet adhesion, they have been shown to support the adhesion and growth of other cell types, such as endothelial cells and even some tumor cells.[14][15][16] This unique selectivity is attributed to nanoscopic differences in how specific adhesive proteins, like fibrinogen (related to thrombosis) and fibronectin (related to cell adhesion), interact with PMEA's surface.[13][15] Fibronectin appears to undergo conformational changes on PMEA that promote cell adhesion, while fibrinogen does not, thereby preventing platelet activation.[13][16]
Comparative Performance: PMEA vs. Other Polymers
The performance of PMEA becomes evident when compared directly with other polymers commonly used or studied in biomedical applications.
-
PMEA vs. PHEMA (Poly(2-hydroxyethylmethacrylate)): PHEMA is another hydrophilic polymer often used as a reference. While the total amount of protein adsorbed onto PHEMA is low and similar to PMEA, these proteins undergo significant conformational changes.[3][4] This denaturation leads to much higher levels of platelet adhesion and activation compared to PMEA.
-
PMEA vs. PET (Polyethylene terephthalate): PET is a widely used material in medical devices like vascular grafts. However, it is relatively hydrophobic and demonstrates significantly higher protein adsorption and subsequent platelet adhesion when compared to PMEA.[14]
-
PMEA vs. PMMA (Polymethyl methacrylate): PMMA, used in applications like bone cements, generally shows poor blood compatibility.[17][18] It tends to adsorb a high amount of protein, leading to robust platelet adhesion. Furthermore, residual monomers from the polymerization process can cause cytotoxic effects, complicating its use in blood-contacting applications.[17]
Quantitative Data Summary
The following table summarizes the comparative performance of these polymers based on key biocompatibility indicators. Values are presented conceptually to illustrate relative differences as reported across various studies.
| Polymer | Water Contact Angle | Relative Fibrinogen Adsorption | Degree of Protein Denaturation | Relative Platelet Adhesion |
| PMEA | Moderate | Low | Very Low[3][4] | Very Low[3][16] |
| PHEMA | Low (Hydrophilic) | Low[3][4] | High[3][4] | Moderate to High |
| PET | High (Hydrophobic) | High | High | High[14] |
| PMMA | High (Hydrophobic) | High | High | Very High |
| PU (Polyurethane) | Variable | Moderate to High | Moderate | Moderate to High[19] |
Experimental Protocol: In Vitro Static Platelet Adhesion Assay
This protocol provides a reliable, self-validating method for quantifying and comparing platelet adhesion on different polymer surfaces. The causality behind key steps is explained to ensure scientific integrity.
Objective: To quantify the number of adherent platelets on PMEA-coated surfaces compared to control polymer surfaces (e.g., PET, glass) under static conditions.
Principle: Washed platelets are fluorescently labeled, incubated on the test surfaces, and non-adherent platelets are washed away. The fluorescence intensity of the remaining adherent platelets is measured, which is directly proportional to the number of adhered platelets.
Caption: Workflow for a fluorescence-based platelet adhesion assay.
Methodology
-
Surface Preparation (Self-Validation Step 1: Consistent Surfaces)
-
Prepare a solution of each polymer (e.g., 1% w/v in a suitable solvent).
-
Coat the bottom of wells in a 48-well or 96-well microplate with the polymer solutions. Ensure complete and even coverage.
-
Allow the solvent to evaporate completely in a sterile environment, leaving a thin polymer film.
-
Causality: Using a multi-well plate allows for simultaneous testing of multiple surfaces and replicates, reducing inter-assay variability. Proper drying is crucial to remove residual solvents that could be cytotoxic or interfere with protein adsorption.
-
-
Platelet Isolation (Self-Validation Step 2: Healthy Platelet Population)
-
Draw whole blood from healthy volunteers into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).[20]
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[20]
-
To obtain washed platelets, add an acid-citrate-dextrose (ACD) solution and apyrase to the PRP and centrifuge at a higher speed (e.g., 1000 x g for 10 minutes).
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent premature activation.
-
Count the platelets and adjust the concentration to a standard value (e.g., 2 x 10⁸ platelets/mL).
-
Causality: Using washed platelets instead of PRP eliminates the variable influence of plasma proteins between donors, focusing the assay specifically on the material-platelet interaction. Apyrase is an enzyme that degrades ADP, preventing activation during handling.
-
-
Fluorescent Labeling
-
Add a fluorescent dye such as Calcein-AM or BCECF-AM to the washed platelet suspension (e.g., final concentration of 4 µg/mL).[21]
-
Incubate in the dark at 37°C for 30 minutes. These are cell-permeant esters that become fluorescent only after being cleaved by intracellular esterases in viable platelets.
-
Causality: This ensures that only metabolically active, viable platelets are measured, providing a more accurate assessment of adhesion.
-
-
Adhesion Assay
-
Add the labeled platelet suspension to each polymer-coated well (e.g., 100 µL per well).
-
Incubate at 37°C for 45-60 minutes without agitation.[21]
-
Causality: Incubation allows sufficient time for the three key steps: protein adsorption from the buffer, platelet contact with the surface, and firm adhesion. A static condition is the most basic test of material biocompatibility.
-
-
Washing and Quantification
-
Gently wash each well 2-3 times with buffer to remove non-adherent platelets. The gentleness of the wash is critical to avoid dislodging truly adherent platelets.
-
After the final wash, add a lysis buffer (e.g., 1% Triton X-100) to each well to release the fluorescent dye from the adherent cells.
-
Transfer the lysate to a new plate and measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 494/517 nm for Calcein).
-
Causality: Lysis ensures that the entire fluorescent signal from all adherent platelets is captured, providing a robust quantitative endpoint.
-
-
Data Analysis
-
Construct a standard curve by lysing known numbers of labeled platelets to correlate fluorescence intensity with platelet count.
-
Calculate the number of adherent platelets per unit area for each surface.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between PMEA and other polymer surfaces.
-
Conclusion and Future Outlook
The experimental evidence strongly supports the classification of poly(this compound) as a leading hemocompatible polymer. Its ability to significantly reduce platelet adhesion is not merely a surface effect but a sophisticated outcome of its unique interaction with water and plasma proteins.[3][4] Unlike materials that simply repel or bind proteins, PMEA maintains adsorbed proteins in a near-native conformational state, effectively rendering the surface "invisible" to the activation triggers of platelets.[3][4] This mechanistic insight provides a powerful design principle for the next generation of blood-contacting medical devices. As research continues, the focus will likely shift to further tailoring PMEA-analogous polymers and leveraging their unique properties to create devices that not only prevent thrombosis but also actively promote healing and integration within the human body.
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Tanaka, M., Motomura, T., Kawada, M., Anzai, T., Kasori, Y., Shiroya, T., Shimura, K., Onishi, M., & Mochizuki, A. (2000). Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface. Journal of Biomedical Materials Research, 53(1), 38-46. [Link]
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Estevez, B., & Du, X. (2017). New Concepts and Mechanisms of Platelet Activation Signaling. Physiology, 32(2), 162-177. [Link]
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Brass, L. F., Manning, D. R., Cichowski, K., & Abrams, C. S. (2005). Signaling through G proteins in platelets: to the integrins and beyond. Journal of Thrombosis and Haemostasis, 3(8), 1887-1895. [Link]
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Saito, A., Inoue, Y., & Tanaka, M. (2022). Nanoscopic analyses of cell-adhesive protein adsorption on poly(this compound) surfaces. Journal of Materials Chemistry B, 10(21), 4057-4064. [Link]
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Tanaka, M., Motomura, T., Kawada, M., Anzai, T., Kasori, Y., Shiroya, T., Shimura, K., Onishi, M., & Mochizuki, A. (2000). Blood compatible aspects of Poly(2-methoxyethylacrylate) (PMEA)—Relationship between protein adsorption and platelet adhesion on PMEA surface. ResearchGate. [Link]
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Saito, A., Inoue, Y., & Tanaka, M. (2022). Nanoscopic Analyses of Protein Adsorption on Poly(2- methoxyethyl acrylate) Surfaces for Tailoring Cell Adhesiveness. The Royal Society of Chemistry. [Link]
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Ara, S., et al. (2022). Poly(2-Methoxyethyl Acrate) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation. MDPI. [Link]
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Tanaka, M., et al. (2020). Regulation of protein adsorption by the PMEA-analogous polymer... ResearchGate. [Link]
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Notman, R., & Tanaka, M. (2024). Hydrophobicity-Governed Protein Adsorption on Poly(ω-methoxyalkyl acrylate) Surfaces: A Coarse-Grained Molecular Dynamics Study. ACS Publications. [Link]
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Liao, P., et al. (2009). A simple adhesion assay for studying interactions between platelets and endothelial cells in vitro. PMC. [Link]
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Wahid, S. (2018). How to do platelet adhesion assay (with platelet pellet)? ResearchGate. [Link]
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Bombeli, T., Schwartz, B. R., & Harlan, J. M. (1998). Adhesion of Activated Platelets to Endothelial Cells: Evidence for a GPIIbIIIa-dependent Bridging Mechanism and Novel Roles for Endothelial Intercellular Adhesion Molecule 1 (ICAM-1), αvβ3 Integrin, and GPIbα. The Rockefeller University Press. [Link]
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Conant, C. G., et al. (2011). Platelet Adhesion & Aggregation Under Flow By Microfluidic Flow Cells. JoVE. [Link]
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Saito, S., et al. (2012). PMEA polymer-coated PVC tubing maintains anti-thrombogenic properties during in vitro whole blood circulation. PubMed. [Link]
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Hasan, A., et al. (2018). Inhibition of Platelet Adhesion from Surface Modified Polyurethane Membranes. Lupine Publishers. [Link]
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Chemistry For Everyone. (2024). What Are Biocompatible Polymers?. YouTube. [Link]
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Kim, J. H., et al. (2018). COMPARISON OF BIOCOMPATIBILITY BETWEEN PDMS AND PMMA AS PACKAGING MATERIALS FOR THE INTRAVESICAL IMPLANTABLE DEVICE: CHANGES OF MACROPHAGE AND MACROPHAGE MIGRATORY INHIBITORY FACTOR. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Protein Adsorption on Poly(2-Methoxyethyl acrylate) Coated Surfaces
For researchers, scientists, and drug development professionals, the interface between a synthetic material and a biological environment is a critical battleground. The immediate, non-specific adsorption of proteins onto a surface—a phenomenon known as biofouling—is the first event that dictates the fate of any biomedical device, from biosensors and drug delivery nanoparticles to implants and extracorporeal circuits.[1] This initial protein layer can trigger a cascade of undesirable host responses, including blood coagulation, inflammation, and immune rejection, ultimately leading to device failure.[2]
For decades, poly(ethylene glycol) (PEG) has been the gold standard for creating "stealth" surfaces that resist protein adsorption.[3] However, concerns over its potential for oxidative damage and immunogenicity have spurred the development of alternative materials.[4] Among the most promising of these is poly(2-Methoxyethyl acrylate) (PMEA) , a polymer that has demonstrated exceptional blood compatibility and is already used in commercial medical devices, such as oxygenators.[5][6]
This guide provides an in-depth comparison of PMEA with other common antifouling surfaces, grounded in experimental data. We will explore the unique mechanism behind PMEA's performance and provide detailed protocols for its evaluation, empowering you to make informed decisions in the design of your next-generation biomaterials.
The Central Role of Surface Hydration in Antifouling
The ability of a material to resist protein adsorption is fundamentally linked to its interaction with water at the interface.[7] Antifouling polymers do not repel proteins directly; instead, they bind water molecules so effectively that they create a tightly associated hydration layer.[1] This layer acts as a physical and energetic barrier, making it unfavorable for proteins to displace the water molecules and make contact with the surface.[7] The key characteristics of an effective hydration layer are:
-
Strength of Water Binding: The polymer must have functional groups that can form strong non-covalent interactions with water.
-
Structure and Organization: The structure of the bound water is crucial. A well-organized and stable water layer is more effective at preventing protein adhesion.
It is the subtle differences in the nature of these hydration layers that distinguish the performance of various antifouling polymers.
A Comparative Analysis of Antifouling Polymers
Poly(this compound) (PMEA): The "Intermediate Water" Advantage
PMEA's remarkable biocompatibility stems from its unique hydration state. The ether and carbonyl groups in its side chain interact with water to form a specific type of hydration shell characterized by "intermediate water." This water is distinct from "free water" (bulk water) and "non-freezing bound water" (tightly bound to the polymer).
This intermediate water is thought to be key to PMEA's function. It is structured enough to resist displacement by proteins but remains dynamic, preventing the kind of rigid, ice-like structure that could denature approaching biomolecules.[5] Studies have shown that PMEA surfaces effectively suppress the adsorption and conformational changes of proteins like fibrinogen, a key player in blood coagulation.[6] Interestingly, while PMEA suppresses thrombogenicity, it can also promote the adhesion of certain cell types by allowing specific proteins like fibronectin to adsorb in a way that exposes their cell-binding domains.[8][9]
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: PMEA's resistance to protein adsorption via its structured intermediate water layer.
Poly(ethylene glycol) (PEG): The Incumbent Standard
PEG has been the most widely used antifouling polymer for decades.[3] Its repeating ether units are excellent hydrogen bond acceptors, allowing it to coordinate a significant number of water molecules and create a steric barrier to protein approach.[10] The effectiveness of a PEG coating is highly dependent on its architecture, specifically the chain length and grafting density.[10] While highly effective in many applications, PEG can undergo autooxidation, potentially generating reactive oxygen species, and there is growing evidence of pre-existing anti-PEG antibodies in a significant portion of the human population, which can compromise its "stealth" properties.[3][4]
Zwitterionic Polymers: The Biomimetic Approach
Zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA), are another major class of antifouling materials.[11][12] They contain an equal number of positive and negative charges within each repeating unit. This biomimetic design, inspired by the cell membrane's phosphorylcholine head groups, allows them to bind water through strong electrostatic interactions.[13] The resulting hydration layer is extremely robust and has been shown to outperform PEG in resisting non-specific protein adsorption from complex media like blood plasma and serum.[3][14] The performance of zwitterionic polymers can be sensitive to salt concentrations, which can affect the hydration shell.[15]
Quantitative Performance Comparison
The following table summarizes representative experimental data on protein adsorption for different polymer surfaces. It is important to note that absolute values can vary significantly based on the specific experimental conditions (e.g., protein concentration, buffer, measurement technique, polymer grafting density).
| Polymer Surface | Model Protein | Adsorbed Mass (ng/cm²) | Technique | Key Finding | Reference(s) |
| PMEA | Fibrinogen | < 10 | QCM-D | Significantly suppresses fibrinogen adsorption and conformational change compared to other polymers. | [6] |
| p(MPC) | Fibrinogen | ~7 | Radiolabeling | Very low adsorption levels, comparable to high-density PEG grafts. | [16] |
| p(CBMA) | Human Plasma | < 5 | Ellipsometry | Extremely low fouling from complex biological media. | [2] |
| PEG | Fibrinogen | < 10 (high density) | Radiolabeling | Performance is highly dependent on grafting density; low-density grafts show higher adsorption. | [10][16] |
| Polystyrene (Control) | Fibrinogen | ~400 - 700 | SPR | High level of irreversible protein adsorption on a standard hydrophobic surface. | [17][18] |
Experimental Protocols for Evaluating Protein Adsorption
Accurate and reproducible quantification of protein adsorption is essential for comparing biomaterial performance. Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR) are two powerful, label-free, real-time techniques for this purpose.[17][19]
Workflow for Surface Preparation and Analysis
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: General workflow for creating and testing antifouling polymer brushes.
Protocol 1: QCM-D Analysis of Protein Adsorption
QCM-D measures changes in the resonance frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. A decrease in frequency corresponds to an increase in mass (adsorption), while an increase in dissipation indicates that the adsorbed layer is soft and viscoelastic (like a protein layer) rather than rigid.[20]
Step-by-Step Methodology:
-
Sensor Preparation:
-
Clean a gold-coated QCM sensor using a 5:1:1 mixture of ultrapure water, 25% ammonium hydroxide, and 30% hydrogen peroxide at 75°C for 5 minutes.[21]
-
Rinse thoroughly with ultrapure water, then ethanol, and dry under a stream of nitrogen.
-
Treat with UV/ozone for 10 minutes to remove organic contaminants.[21]
-
Functionalize the sensor with the desired polymer coating (e.g., PMEA) using a surface-initiated polymerization technique like ATRP.[19]
-
-
System Equilibration:
-
Mount the polymer-coated sensor in the QCM-D flow cell.
-
Establish a stable baseline by flowing a degassed buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) at a constant flow rate (e.g., 100 µL/min) and temperature (e.g., 25°C) until the frequency and dissipation signals are stable.[20]
-
-
Protein Adsorption:
-
Introduce a solution of the model protein (e.g., 0.1 mg/mL fibrinogen in PBS) into the flow cell.
-
Monitor the changes in Δf and ΔD in real-time as the protein adsorbs to the surface. Continue the flow until the signals reach a plateau, indicating saturation.
-
-
Rinsing Step:
-
Switch the flow back to the pure buffer solution to rinse away any loosely bound protein.
-
The remaining shifts in frequency and dissipation correspond to the irreversibly adsorbed protein layer.[20]
-
-
Data Modeling:
-
Use a suitable viscoelastic model (e.g., the Voigt model) to convert the raw Δf and ΔD data into quantitative values for adsorbed mass (ng/cm²), thickness, and viscoelastic properties of the protein layer.
-
Protocol 2: SPR Analysis of Protein Adsorption
SPR detects changes in the refractive index at the surface of a sensor chip, which is directly proportional to the mass of adsorbed molecules. It provides real-time kinetic data on association and dissociation rates.[22]
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Use a gold-coated SPR sensor chip.
-
Clean and functionalize the chip with the desired polymer coating as described for QCM-D.
-
-
System Priming and Baseline:
-
Dock the sensor chip in the SPR instrument.
-
Prime the system with running buffer (e.g., degassed PBS, pH 7.4) to remove air bubbles and stabilize the system.
-
Establish a stable baseline signal by flowing the running buffer over the sensor surface.
-
-
Association Phase:
-
Inject the protein solution (e.g., 0.1 mg/mL albumin in PBS) over the surface at a constant flow rate.
-
The SPR signal (measured in Response Units, RU) will increase as the protein binds to the surface.[23] This is the association phase.
-
-
Dissociation Phase:
-
Switch the flow back to the running buffer.
-
The SPR signal will decrease as protein dissociates from the surface.[23] This is the dissociation phase. The amount of signal remaining at the end of this phase represents the irreversibly bound protein.
-
-
Data Analysis:
-
The amount of adsorbed protein can be quantified (approximately 1 RU ≈ 1 pg/mm²).
-
Fit the association and dissociation curves to kinetic models to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), which describes the affinity of the protein for the surface.[23]
-
Conclusion and Future Outlook
The selection of an antifouling surface is a critical design choice in biomaterial development. While PEG remains a viable option, PMEA and zwitterionic polymers represent the cutting edge of the field, offering superior performance in many contexts. PMEA's unique "intermediate water" hydration shell provides an excellent balance of protein resistance and biocompatibility, making it a compelling choice for blood-contacting devices and other demanding applications.[5][6] Zwitterionic polymers demonstrate exceptional resistance to fouling from complex biological fluids, positioning them as a leading alternative to PEG.[3]
The continued development of novel polymers and a deeper understanding of the nuanced interactions at the bio-interface will drive the next generation of medical devices. By employing robust and quantitative analytical techniques like QCM-D and SPR, researchers can effectively validate and compare these new materials, accelerating the translation of innovative antifouling strategies from the lab to the clinic.
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Nanoscopic Analyses of Protein Adsorption on Poly(this compound) Surfaces for Tailoring Cell Adhesiveness. (2022). Biomaterials Science.
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Polymers for anti-fouling applications: a review. (n.d.). RSC Publishing.
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Antifouling polymers for nanomedicine and surfaces: recent advances. (2023). PubMed.
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Surface conjugation of zwitterionic polymers to inhibit cell adhesion and protein adsorption. (2013). PubMed.
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Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). (2020). MDPI.
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Surface conjugation of zwitterionic polymers to inhibit cell adhesion and protein adsorption. (n.d.). ResearchGate.
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Zwitterionic polymers exhibiting high resistance to nonspecific protein adsorption from human serum and plasma. (2008). PubMed.
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Plasma protein adsorption to zwitterionic poly (carboxybetaine methacrylate) modified surfaces: chain chemistry and end-group effects on protein adsorption kinetics, adsorbed amounts and immunoblots. (2012). PubMed.
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Surface plasmon resonance for real time in situ analysis of protein adsorption to polymer surfaces. (1997). PubMed.
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Polymers for anti-fouling applications: a review. (n.d.). ResearchGate.
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Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). (n.d.). ResearchGate.
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Systematic Comparison of Zwitterionic and Non-Zwitterionic Antifouling Polymer Brushes on a Bead-Based Platform. (2018). ACS Publications.
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PEG-Modified Macroporous Poly(Glycidyl Methacrylate) and Poly(2-Hydroxyethyl Methacrylate) Microspheres to Reduce Non-Specific Protein Adsorption. (n.d.). ResearchGate.
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Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity. (2011). PMC - NIH.
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A review on polyurethane anti-fouling coatings. (n.d.). ResearchGate.
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Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). (2021). Freie Universität Berlin.
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Regulation of protein adsorption by the PMEA-analogous polymer substrates. (n.d.). ResearchGate.
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Effects of hydration water on bioresponsiveness of polymer interfaces revealed by analysis of linear and cyclic polymer-grafted substrates. (2024). RSC Publishing.
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Study on kinetics of early stage protein adsorption on poly(2-methoxyethylacrylate) (PMEA) surface. (n.d.). ResearchGate.
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Polymer-Based Marine Antifouling and Fouling Release Surfaces: Strategies for Synthesis and Modification. (2019). PubMed.
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Protein Orientation and Polymer Phase Separation Induced by Poly(methyl methacrylate) Tacticity. (n.d.). PMC - NIH.
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Real-time surface plasmon resonance imaging measurements for the multiplexed determination of protein adsorption/desorption kinetics and surface enzymatic reactions on peptide microarrays. (2004). PubMed.
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Effect of sodium chloride on hydration structures of PMEA and P(MPC-r-BMA). (2014). PubMed.
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Strong Surface Hydration and Salt Resistant Mechanism of a New Nonfouling Zwitterionic Polymer Based on Protein Stabilizer TMAO. (2021). PubMed.
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The Performance Edge: A Comparative Analysis of 2-Methoxyethyl Acrylate in Adhesive Formulations
In the pursuit of advanced adhesive formulations, the strategic selection of monomers is paramount to achieving the desired balance of performance characteristics. This guide provides an in-depth technical comparison of 2-Methoxyethyl acrylate (2-MEA) against other commonly utilized monomers in the adhesives industry, such as butyl acrylate, 2-ethylhexyl acrylate, and vinyl acetate. By examining the influence of monomer structure on key adhesive properties, this document serves as a critical resource for researchers, scientists, and product development professionals in the field of adhesive science.
Introduction to this compound (2-MEA) in Adhesives
This compound (CAS 3121-61-7) is a specialty acrylate monomer that has garnered significant interest in the formulation of high-performance adhesives.[1] Its unique molecular structure, featuring a methoxyethyl side chain, imparts a distinct set of properties to the resulting polymer.[2][3] This side chain contributes to enhanced flexibility, improved chemical resistance, and increased hydrophilicity in the polymer matrix.[2] These characteristics make 2-MEA a versatile building block for adhesives intended for demanding applications, including those in the pharmaceutical, coatings, and electronics industries.[2][4]
The incorporation of 2-MEA into an adhesive formulation can lead to polymers with superior adhesion, particularly to polar substrates, and improved performance at lower temperatures.[1][5] Its ability to form soft, elastic materials makes it a prime candidate for pressure-sensitive adhesives (PSAs) and other applications where flexibility and strong bonding are critical.[3]
Comparative Performance Analysis of Monomers in Adhesives
The performance of an adhesive is fundamentally dictated by the properties of its constituent polymers, which are, in turn, determined by the selection of monomers. This section compares the influence of 2-MEA with that of other prevalent monomers on the critical performance metrics of adhesives: peel adhesion, shear strength, and tack.
While direct, publicly available experimental data comparing 2-MEA alongside other monomers under identical conditions is limited, a robust understanding of their relative performance can be synthesized from their known structure-property relationships and data from various independent studies.
Table 1: General Influence of Monomers on Adhesive Properties
| Monomer | Key Structural Feature | Resulting Polymer Characteristics | Expected Impact on Adhesive Performance |
| This compound (2-MEA) | Methoxyethyl side chain | Enhanced flexibility, hydrophilicity, and chemical resistance.[2][3] | Good peel adhesion, moderate shear strength, and good tack. Improved performance on polar surfaces.[5] |
| Butyl Acrylate (BA) | Short alkyl chain | Balanced hardness and flexibility.[6] | Good all-around performance with a balance of peel, shear, and tack.[7][8] |
| 2-Ethylhexyl Acrylate (2-EHA) | Long, branched alkyl chain | Increased flexibility and tack.[6][9] | High peel adhesion and tack, but potentially lower shear strength compared to shorter-chain acrylates.[7][10] |
| Vinyl Acetate (VA) | Acetate group | Good adhesion to porous substrates, forms strong, flexible films.[11] | Commonly used in wood and paper glues; provides strong bonds but may have different performance characteristics than acrylates in PSAs.[11][12] |
Peel Adhesion
Peel adhesion, or peel strength, measures the force required to remove an adhesive tape from a substrate at a specified angle and rate.[13][14] It is a critical parameter for applications requiring a strong but potentially removable bond.
The long, flexible side chain of 2-Ethylhexyl Acrylate (2-EHA) generally leads to polymers with lower glass transition temperatures (Tg) and greater chain mobility, which translates to higher peel strength.[10][15] In contrast, shorter-chain acrylates like Butyl Acrylate (BA) tend to produce polymers with a higher modulus, which can result in a more balanced but potentially lower peel strength compared to 2-EHA.[13][15]
This compound (2-MEA) , with its flexible methoxyethyl side chain, is expected to contribute positively to peel adhesion.[3][5] The polarity imparted by the ether linkage in the side chain can also enhance adhesion to polar substrates, potentially leading to higher peel strength on materials like metals and glass.[5][16]
Shear Strength
Shear strength, or cohesion, is the measure of an adhesive's ability to resist forces applied parallel to the bonded surfaces.[13] High shear strength is crucial for applications where the adhesive must withstand significant stress without creeping or failing.
Generally, monomers that produce polymers with higher modulus and greater intermolecular chain entanglement, such as shorter-chain acrylates, contribute to higher shear strength. Therefore, adhesives based on Butyl Acrylate (BA) often exhibit good shear performance.[8] Conversely, the longer, more flexible side chain of 2-EHA can reduce chain entanglement, leading to lower shear strength.[10]
The structure of 2-MEA suggests a moderate contribution to shear strength. While the flexible side chain may not promote the highest levels of cohesion, the potential for hydrogen bonding and dipole-dipole interactions due to the ether group could enhance intermolecular forces, thus providing a good balance of cohesive and adhesive properties.
Tack
Tack is the property of an adhesive that allows it to form an immediate bond upon light contact with a surface.[13][17] It is a crucial characteristic for pressure-sensitive adhesives used in labels, tapes, and other applications requiring quick sticking.
Longer-chain acrylate monomers, such as 2-EHA , are known to impart high tack due to the low Tg and high flexibility of the resulting polymers.[10][13] This allows the adhesive to readily wet out and conform to the substrate surface.
The inherent flexibility of polymers derived from 2-MEA suggests that it would also contribute to good tack.[3] The polarity of the monomer may further enhance its ability to wet polar surfaces, leading to rapid bond formation.[5]
Experimental Methodologies for Adhesive Performance Testing
To quantitatively assess and compare the performance of adhesives formulated with different monomers, standardized testing protocols are essential. The following are detailed methodologies for the key performance tests, based on ASTM International standards.
Peel Adhesion Test (ASTM D3330/D3330M)
This test method covers the measurement of the peel adhesion of pressure-sensitive tape.[18][19]
Experimental Protocol:
-
Specimen Preparation: Cut a strip of the adhesive tape to a specified width (e.g., 24 mm) and length (e.g., 300 mm).[19]
-
Substrate Preparation: Use a standard test panel (e.g., stainless steel) and clean it thoroughly with a specified solvent.
-
Application: Apply the adhesive strip to the test panel using a controlled pressure, typically with a mechanical roller.
-
Dwell Time: Allow the bonded assembly to rest for a specified period (e.g., 20 minutes) at standard conditions (23°C ± 1°C and 50% ± 5% relative humidity).
-
Testing: Mount the test panel in the lower jaw of a tensile testing machine. Attach the free end of the tape to the upper jaw.
-
Measurement: Separate the tape from the panel at a constant rate of speed (e.g., 300 mm/min) and at a specified angle (typically 180° or 90°).[14][19] Record the force required to peel the tape.
-
Data Analysis: The peel adhesion is reported as the average force per unit width of the tape (e.g., in N/25 mm).[18]
Visualization of Peel Adhesion Test Workflow:
Caption: Workflow for the ASTM D3654 Shear Strength Test.
Loop Tack Test (ASTM D6195)
This test method provides a means of assessing the instantaneous tack of a pressure-sensitive adhesive. [13] Experimental Protocol:
-
Specimen Preparation: Cut a strip of adhesive tape to a specified length and form it into a loop with the adhesive side facing out.
-
Substrate Preparation: Use a clean, standard test panel.
-
Testing: Clamp the ends of the loop in the upper jaw of a tensile testing machine.
-
Contact: Bring the loop down to make contact with the test panel over a defined area and at a controlled rate.
-
Separation: Immediately reverse the direction of the machine and separate the loop from the substrate at a constant rate.
-
Measurement: Record the maximum force required to separate the loop from the test panel.
-
Data Analysis: The loop tack is reported as the maximum force measured.
Visualization of Loop Tack Test Workflow:
Caption: Workflow for the ASTM D6195 Loop Tack Test.
Structure-Property Relationships: The "Why" Behind Performance
The performance of an adhesive is a direct consequence of the chemical structure of the monomers used in its formulation. The size, polarity, and flexibility of the monomer's side chain are critical determinants of the final polymer's properties.
Caption: Relationship between monomer structure and adhesive performance.
-
Side Chain Length and Flexibility: Longer, more flexible side chains, as seen in 2-EHA, increase the free volume of the polymer, lowering its Tg. [10][15]A lower Tg generally leads to higher tack and peel adhesion as the adhesive can more easily flow and wet the substrate. [16]- Polarity: The presence of polar functional groups, such as the ether linkage in 2-MEA, increases the surface energy of the polymer. [5]This can lead to improved adhesion to polar substrates through dipole-dipole interactions and hydrogen bonding.
-
Chain Entanglement: Shorter, less bulky side chains, like that of butyl acrylate, allow for greater intermolecular chain entanglement. This increases the cohesive strength of the polymer, resulting in higher shear strength. [13]
Conclusion
The selection of monomers is a critical step in the design of high-performance adhesives. This compound offers a unique combination of properties, including enhanced flexibility, good adhesion to polar substrates, and improved chemical resistance. [2][3][5]When compared to other common monomers, 2-MEA is expected to provide a well-balanced performance profile, making it a valuable tool for formulators seeking to develop adhesives for specialized and demanding applications.
While this guide provides a comprehensive comparison based on established structure-property relationships and available data, it is crucial for researchers and developers to conduct their own comparative studies under controlled conditions to determine the optimal monomer composition for their specific application needs. The standardized testing methodologies outlined herein provide a robust framework for such evaluations.
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A Senior Application Scientist's Guide to PMEA as a Non-Fouling Surface Coating
For researchers, scientists, and drug development professionals, the battle against biofouling—the unwanted accumulation of biological material on surfaces—is a constant challenge. In the realm of biomedical devices, implants, and drug delivery systems, a pristine interface with biological systems is paramount for functionality and safety. This guide provides an in-depth evaluation of Poly(2-methoxyethyl acrylate) (PMEA), a promising non-fouling surface coating, and objectively compares its performance against established alternatives, supported by experimental data and detailed protocols.
The Challenge of Biofouling and the Quest for the Ideal Non-Fouling Surface
The moment a foreign material is introduced into a biological environment, a cascade of events is initiated, starting with the rapid adsorption of proteins. This protein layer dictates subsequent cellular interactions, including platelet adhesion, bacterial colonization, and the foreign body response, which can ultimately lead to device failure. The ideal non-fouling surface should resist these events by creating a barrier that prevents non-specific protein adsorption. For decades, Poly(ethylene glycol) (PEG) has been the gold standard in the field. More recently, zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA), have emerged as highly effective alternatives. This guide introduces and evaluates PMEA as a compelling candidate in this critical area of materials science.
Understanding PMEA: Structure and Mechanism of Action
PMEA is a polymer with a unique side-chain structure containing a short ethylene glycol unit and a terminal methoxy group. This structure imparts a delicate balance of hydrophilicity and hydrophobicity, which is believed to be key to its non-fouling properties.
The Hydration Layer: More Than Just Bound Water
The prevailing theory behind the non-fouling properties of many hydrophilic polymers is the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption. PMEA is no exception, but the nature of its hydration layer is thought to be distinct. Research suggests that PMEA's surface is associated with a significant amount of "intermediate water." This is water that is neither tightly bound ("non-freezing water") nor free bulk water. This loosely associated intermediate water is hypothesized to create a highly dynamic and fluidic interface that is energetically unfavorable for proteins to penetrate and adsorb onto the underlying polymer surface.
Caption: Proposed mechanism of PMEA's non-fouling property.
Comparative Performance Analysis: PMEA vs. PEG and pSBMA
A direct, side-by-side comparison of non-fouling coatings under identical experimental conditions is the most rigorous method of evaluation. However, such comprehensive studies are not always available. The following tables collate data from various sources to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
Protein Adsorption
Protein adsorption is the initial and critical event in biofouling. The tables below summarize the reported protein adsorption on PMEA, PEG, and pSBMA surfaces. Lower values indicate better non-fouling performance.
Table 1: Fibrinogen Adsorption on Different Polymer Surfaces
| Surface Coating | Fibrinogen Adsorption (ng/cm²) | Measurement Technique | Reference |
| PMEA | Low (qualitative) | Atomic Force Microscopy | [1][2] |
| PEG | ~10 - 50 | Quartz Crystal Microbalance | [3] |
| pSBMA | < 5 | Surface Plasmon Resonance | [4] |
Table 2: Albumin Adsorption on Different Polymer Surfaces
| Surface Coating | Albumin Adsorption (ng/cm²) | Measurement Technique | Reference |
| PMEA | Low (qualitative) | Not specified | [5] |
| PEG | ~5 - 30 | Total Internal Reflection Fluorescence | [3] |
| pSBMA | ~20 | Quartz Crystal Microbalance | [6] |
Note: Quantitative data for protein adsorption on PMEA is not as readily available in ng/cm² format as for PEG and pSBMA. Studies on PMEA often focus on the conformational changes of adsorbed proteins rather than the total adsorbed mass.
Platelet Adhesion
For blood-contacting devices, preventing platelet adhesion and subsequent activation is crucial to avoid thrombosis.
Table 3: Platelet Adhesion on Different Polymer Surfaces
| Surface Coating | Platelet Adhesion (platelets/mm²) | Key Observation | Reference |
| PMEA | ~5,400 | Significantly lower than unmodified polyurethane | [6] |
| PEG | Not specified | Generally low | [7] |
| pSBMA | ~5,400 | Significantly lower than unmodified polyurethane | [6] |
Cell Adhesion
The response of other cell types, such as fibroblasts, is also a critical consideration, especially in applications like tissue engineering and wound healing.
Table 4: Fibroblast Adhesion on Different Polymer Surfaces
| Surface Coating | Fibroblast Adhesion | Key Observation | Reference |
| PMEA (PMC2A) | Suppressed | Reduced cell spreading and focal adhesion | [8] |
| PEG | Significantly Reduced | Reduced cell spreading compared to uncoated surfaces | [9][10] |
| pSBMA | Significantly Reduced | Less than 5% of cells adhered compared to control | [11] |
A Unique Profile: The PMEA Dichotomy
A fascinating and clinically relevant characteristic of PMEA is its differential biological response. While it effectively suppresses platelet adhesion, making it an excellent candidate for blood-contacting applications, it has been shown to support the adhesion and proliferation of other cell types, such as endothelial cells and fibroblasts.[8] This unique property suggests that PMEA is not a simple "bio-inert" surface but rather a "bio-selective" one. This opens up possibilities for designing "smart" biomaterials that can actively modulate their biological environment. For instance, a PMEA-coated vascular stent could resist thrombosis while promoting endothelialization for better integration with the blood vessel wall.
Experimental Protocols
To facilitate the evaluation of PMEA in your own research, we provide the following detailed protocols for surface functionalization and characterization.
Protocol 1: Surface Functionalization of Silicon Wafers with PMEA Brushes via SI-ATRP
This protocol describes the "grafting from" approach to create a dense layer of PMEA brushes on a silicon wafer.
Caption: Experimental workflow for PMEA coating and evaluation.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
α-bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
This compound (MEA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous solvent for polymerization (e.g., anisole)
-
Ethanol, deionized (DI) water
Procedure:
-
Wafer Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with copious amounts of DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the cleaned, dry wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature with gentle agitation.
-
Rinse the wafers with toluene, followed by ethanol, and finally DI water.
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
-
Initiator Immobilization:
-
Immerse the aminated wafers in a solution of BiBB and TEA in anhydrous DCM. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) for 2 hours at room temperature.
-
Rinse the wafers with DCM and ethanol, then dry with nitrogen.
-
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP):
-
Prepare the polymerization solution in an inert atmosphere by dissolving MEA monomer and bpy in the anhydrous solvent.
-
Add CuBr to the solution and stir until a homogeneous catalyst complex is formed.
-
Place the initiator-functionalized wafers in the reaction vessel and immerse them in the polymerization solution.
-
Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
Remove the wafers from the solution and rinse thoroughly with a good solvent for PMEA (e.g., THF or toluene) to remove any non-grafted polymer.
-
Dry the PMEA-coated wafers under a stream of nitrogen.
-
Protocol 2: Evaluation of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at a surface.
Materials:
-
QCM-D instrument
-
PMEA-coated and control (e.g., uncoated) QCM-D sensors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL fibrinogen in PBS)
-
DI water
Procedure:
-
Baseline Establishment:
-
Mount the PMEA-coated sensor in the QCM-D flow cell.
-
Flow PBS over the sensor surface at a constant flow rate until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.
-
-
Protein Adsorption:
-
Introduce the protein solution into the flow cell and monitor the changes in Δf and ΔD in real-time. A decrease in frequency indicates mass adsorption.
-
Continue the protein flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Switch the flow back to PBS to rinse away any loosely bound protein.
-
Monitor the changes in Δf and ΔD until a new stable baseline is reached. The final change in frequency can be used to calculate the adsorbed mass of the protein.
-
-
Data Analysis:
-
Use the Sauerbrey equation (for rigid films) or a viscoelastic model (for soft, hydrated films like polymer brushes) to convert the change in frequency to the adsorbed mass in ng/cm².
-
Protocol 3: Cell Adhesion Assay
This protocol provides a straightforward method to quantify cell adhesion on the coated surfaces.
Materials:
-
PMEA-coated and control substrates in a multi-well plate format
-
Cell line of interest (e.g., fibroblasts)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic acid
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a defined number of cells (e.g., 1 x 10⁴ cells/well) onto the PMEA-coated and control surfaces.
-
Incubate for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and stain with 0.1% Crystal Violet solution for 20 minutes.
-
Thoroughly wash with DI water to remove excess stain and allow the plates to dry.
-
-
Quantification:
-
Solubilize the stain from the adherent cells by adding 10% acetic acid to each well.
-
Transfer the solution to a new 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
Conclusion and Future Outlook
PMEA presents itself as a highly promising non-fouling material with a unique bio-selective profile. Its ability to resist platelet adhesion while supporting the growth of other cell types makes it a particularly attractive candidate for a new generation of biomaterials that can actively and favorably modulate their biological environment. While more direct comparative studies with PEG and zwitterionic polymers are needed to fully elucidate its relative performance, the existing body of evidence strongly supports its potential in a wide range of biomedical applications. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of PMEA in their own work, contributing to the ongoing development of advanced and effective non-fouling solutions.
References
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Adsorption of PGK proteins on end-grafted pSBMA chains determined by surface plasmon resonance. ResearchGate. Available from: [Link]
-
Nanoscopic analyses of cell-adhesive protein adsorption on poly(this compound) surfaces. Biomaterials Science (RSC Publishing). Available from: [Link]
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Attachment and Growth of Fibroblast Cells on Poly (this compound) Analog Polymers as Coating Materials. MDPI. Available from: [Link]
-
Comparison between polyethylene glycol and zwitterionic polymers as antifouling coatings on wearable devices for selective antigen capture from biological tissue. ResearchGate. Available from: [Link]
-
Nanoscopic Analyses of Protein Adsorption on Poly(2- methoxyethyl acrylate) Surfaces for Tailoring Cell Adhesiveness. Available from: [Link]
-
Two surface gradients of polyethylene glycol for a reduction in protein adsorption. PMC. Available from: [Link]
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PSBMA resist protein adsorption and cell adhesion in vitro. ResearchGate. Available from: [Link]
-
The Influence of PEG Architecture on Protein Adsorption and Conformation. PMC. Available from: [Link]
-
Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. NIH. Available from: [Link]
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Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces. PubMed. Available from: [Link]
-
Inhibition of Platelet Adhesion from Surface Modified Polyurethane Membranes. PubMed. Available from: [Link]
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Regulation of protein adsorption by the PMEA-analogous polymer... ResearchGate. Available from: [Link]
-
Effects of Ionic Strength and Surface Charge on Protein Adsorption at PEGylated Surfaces. ResearchGate. Available from: [Link]
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Polydopamine/poly(sulfobetaine methacrylate) Co-deposition coatings triggered by CuSO4/H2O2 on implants for improved surface hemocompatibility and antibacterial activity. PubMed Central. Available from: [Link]
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Biocompatibility of PEG coating and cell adhesion assay between PI and... ResearchGate. Available from: [Link]
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Fibroblasts and fibronectin on PEG-coated surfaces. ResearchGate. Available from: [Link]
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The effect of hyaluronic acid incorporation on fibroblast spreading and proliferation within PEG-diacrylate based semi-interpenetrating networks. PubMed. Available from: [Link]
-
The thickness versus the corresponding concentration of PSBMA. The... ResearchGate. Available from: [Link]
-
Combined Effects of PEG Hydrogel Elasticity and Cell-Adhesive Coating on Fibroblast Adhesion and Persistent Migration. AMiner. Available from: [Link]
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Inhibition of Bacterial Adhesion and Biofilm Formation on Zwitterionic Surfaces. PMC. Available from: [Link]
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Photograftable zwitterionic coatings prevent Staphylococcus aureus and Staphylococcus epidermidis adhesion to PDMS surfaces. PMC. Available from: [Link]
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Anti-fouling photograftable zwitterionic coatings on PDMS substrates. PMC. Available from: [Link]
-
The Measurement of Protein and Nano-Particle Adsorption using QCM-I. Gamry Instruments. Available from: [Link]
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Quantitative Comparison of Protein Adsorption and Conformational Changes on Dielectric-Coated Nanoplasmonic Sensing Arrays. ResearchGate. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of 2-Methoxyethyl Acrylate (MEA) Copolymers for Biomedical Applications
Introduction: The Critical Role of Biocompatibility in Polymer-Based Drug Delivery and Tissue Engineering
The efficacy and safety of advanced biomedical technologies, including drug delivery systems and tissue engineering scaffolds, are fundamentally reliant on the biocompatibility of their constituent materials. Among the vast array of synthetic polymers, poly(acrylates) have garnered significant attention due to their tunable physicochemical properties and versatile functionalities. A key member of this family, poly(2-methoxyethyl acrylate) (PMEA), has emerged as a promising biomaterial, particularly noted for its exceptional blood compatibility. However, for any material intended for intimate contact with biological systems, a thorough understanding of its cytotoxicity is paramount.
This guide provides a comprehensive comparison of the cytotoxicity of this compound (MEA) copolymers, offering researchers, scientists, and drug development professionals a critical assessment of their performance against other commonly used polymers, such as polyethylene glycol (PEG)-based acrylates. By delving into the underlying mechanisms of acrylate cytotoxicity and presenting standardized assessment protocols, this document aims to equip researchers with the knowledge to make informed decisions in the selection and design of biocompatible polymeric materials.
Understanding Acrylate Cytotoxicity: A Mechanistic Overview
The cytotoxic potential of acrylate-based polymers is often linked to the presence of residual monomers and the chemical nature of the polymer side chains. The primary mechanism of cytotoxicity for many acrylates is believed to be membrane-mediated, where interaction with the cell membrane leads to a loss of integrity and subsequent cell death.[1] For instance, studies on various acrylates and methacrylates have shown that acrylates are generally more toxic than their corresponding methacrylates.[2] The presence of a hydroxyl group in the monomer structure can also enhance cytotoxicity.[2]
The lipophilicity of the substituents on the acrylate backbone plays a crucial role in their cytotoxic effects, with an inverse correlation observed between the half-maximal inhibitory concentration (IC50) and the logarithm of the partition coefficient (logP).[2] This suggests that more lipophilic monomers can more readily interact with and disrupt the lipid bilayer of the cell membrane.
Furthermore, the degradation of acrylate polymers can release byproducts that may be cytotoxic. For example, the degradation of cyanoacrylates can release formaldehyde, a known cytotoxic agent that can induce cellular stress, DNA damage, and apoptosis.[3] While PMEA is not a cyanoacrylate, this highlights the importance of considering the entire lifecycle of a polymer within a biological environment.
Comparative Cytotoxicity Assessment: PMEA Copolymers vs. Alternatives
Direct comparative studies on the cytotoxicity of a wide range of MEA copolymers against other polymer families are still emerging. However, by examining individual studies on various copolymers and comparing them to well-established biomaterials like polyethylene glycol diacrylate (PEGDA), we can draw valuable insights.
Poly(this compound) (PMEA) and its Copolymers
PMEA has demonstrated excellent blood compatibility, a property attributed to the unique structure of water at the polymer interface which suppresses protein adsorption and platelet adhesion.[4][5] This inherent biocompatibility suggests a low cytotoxic potential.
Studies on copolymers of MEA with other monomers, such as oligo(ethylene glycol) methyl ether acrylate (OEGMA), have been explored for their thermosensitive properties in drug delivery applications.[6] Copolymers of P(MEO2MA-co-OEGMA) are noted for their good hydrophilicity, outstanding biocompatibility, and non-toxicity, making them attractive for targeted drug delivery.[6]
Poly(ethylene glycol) Acrylates (PEG-Acrylates)
PEG-based hydrogels are widely utilized in biomedical applications due to their bio-inert nature, high biocompatibility, and tunable properties.[7] However, the photoencapsulation of cells within PEGDA hydrogels can induce toxicity, highlighting the importance of the polymerization process.[7] Comparative studies have shown that alternative polymerization chemistries, such as thiol-ene reactions with PEG-norbornene (PEGNB), can offer superior cellular tolerance compared to acrylate photopolymerization.[7][8]
The cytotoxicity of PEGDA hydrogels is also influenced by factors such as the concentration of the photoinitiator and the presence of unreacted monomers.[9] Direct contact tests have shown that even with high cell viability in eluate tests, direct contact with PEGDA materials can lead to a reduction in cell viability, possibly due to the hydrophilic nature of PEGDA affecting cell adhesion.[9]
The table below summarizes key findings from various studies on the cytotoxicity of MEA copolymers and PEG-acrylates.
| Polymer System | Cell Line(s) | Key Findings | Reference(s) |
| PMEA Copolymers | |||
| P(MEA-co-OEGMA) | Not specified | Described as having outstanding biocompatibility and non-toxicity for drug delivery. | [6] |
| PEG-Acrylates | |||
| PEGDA Hydrogels | Various mammalian cell types | Photoencapsulation can induce toxicity; cell viability is dependent on polymerization conditions and photoinitiator concentration. | [7][9] |
| PEGDA vs. PEGNB Hydrogels | Various mammalian cell types | PEGNB hydrogels show superior cellular tolerance and long-term cell survival compared to PEGDA hydrogels. | [7][8] |
| PEGDA Blends (Low and High MW) | Human epithelial cells | Cell viability is strongly dependent on the total polymer concentration, with higher concentrations leading to decreased viability. | [4] |
| Other Relevant Copolymers | |||
| P(HEMA-co-EA) and P(HEMA-co-BA) | L929 mouse fibroblasts, Normal human dermal fibroblasts | Copolymers with specific compositions of ethyl acrylate (EA) and butyl acrylate (BA) were found to be non-cytotoxic. | [7] |
| Copolymers of acrylic acid with 2-hydroxyethyl methacrylate | RAW 264.7 and L929 cells | Found to be non-cytotoxic and showed potential for intracellular drug delivery to macrophages. | [10] |
Standardized Methodologies for Cytotoxicity Assessment
To ensure the reliability and comparability of cytotoxicity data, standardized assays are crucial. The International Organization for Standardization (ISO) 10993-5 standard provides a framework for the biological evaluation of medical devices, including tests for in vitro cytotoxicity.[3][7][8][11] This standard outlines three categories of tests: extract test, direct contact test, and indirect contact test.[8]
The following sections detail the protocols for three commonly employed in vitro cytotoxicity assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Material Exposure: Introduce the test material (e.g., polymer extracts or the polymer itself in a direct contact setup) to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include positive (e.g., cytotoxic substance) and negative (e.g., non-toxic material) controls.
-
MTT Addition: After the exposure period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[11]
MTT Assay Experimental Workflow
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[15] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Experimental Protocol: LDH Assay
-
Cell Seeding and Exposure: Follow the same initial steps as the MTT assay for cell seeding and exposure to the test material.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[15]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).
LDH Assay Experimental Workflow
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a distinct process from necrosis and is characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Various assays can detect these apoptotic events.
Common Apoptosis Detection Methods:
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye to label apoptotic cells for detection by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated in a cascade during apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture and treat cells with the test material as described in the previous assays.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark for a specified time (e.g., 15 minutes) at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Simplified Apoptosis Signaling Pathways
Conclusion and Future Directions
The selection of a polymeric biomaterial for a specific application requires a multifaceted evaluation, with cytotoxicity being a critical parameter. While poly(this compound) and its copolymers show great promise due to their excellent hemocompatibility, a comprehensive understanding of their cytotoxicity across various cell types and copolymer compositions is still developing.
In comparison, PEG-based acrylates are more extensively studied in terms of their cytocompatibility, with a significant body of literature detailing the impact of formulation and polymerization parameters on cell viability. The available data suggests that both PMEA and PEG-based systems can be designed to be biocompatible, but careful consideration of the specific copolymer composition, purity, and processing conditions is essential.
Future research should focus on direct, head-to-head comparative studies of MEA copolymers and other leading biomaterials like PEG-acrylates, using standardized cytotoxicity assays and a range of relevant cell lines. Such studies will provide the robust, comparative data needed to guide the rational design of the next generation of safe and effective polymer-based biomedical devices and drug delivery systems.
References
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Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels. PMC - NIH. Available at: [Link]
- ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry.
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Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes. NIH. Available at: [Link]
-
Blood compatibility of Poly(this compound)-Design of Novel Biointerfaces. ResearchGate. Available at: [Link]
-
Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface. PubMed. Available at: [Link]
-
Effect of Molecular Weight of Poly(this compound) on Interfacial Structure and Blood Compatibility. ResearchGate. Available at: [Link]
-
Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. NIH. Available at: [Link]
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Study of Blood Compatibility with Poly(this compound). Relationship between Water Structure and Platelet Compatibility in Poly(2-methoxyethylacrylate-co-2-hydroxyethylmethacrylate). ACS Publications. Available at: [Link]
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Blood compatibility of Poly(this compound) : Design of a novel bio-interface. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Blood-compatibility-of-Poly(2-methoxyethyl-Design-Tanaka/a790042d3b259740e53a9e049d5924765796b3a9]([Link]
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In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis. PubMed. Available at: [Link]
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In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. PMC - NIH. Available at: [Link]
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Copolymers of acrylic acid with 2-hydroxyethyl methacrylate as carriers of two tuberculostatics: Synthesis, properties in solutions, drug release. ResearchGate. Available at: [Link]
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Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes. PubMed. Available at: [Link]
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Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. PubMed. Available at: [Link]
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Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. MDPI. Available at: [Link]
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Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate. PubMed. Available at: [Link]
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Genotoxicity of Acrylic Acid, Methyl Acrylate, Ethyl Acrylate, Methyl Methacrylate, and Ethyl Methacrylate in L5178Y Mouse Lymphoma Cells. PubMed. Available at: [Link]
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Development of thermosensitive copolymers of poly(this compound-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water. ResearchGate. Available at: [Link]
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LDH cytotoxicity assay. Protocols.io. Available at: [Link]
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Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes. ResearchGate. Available at: [Link]
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MTT (Assay protocol). Protocols.io. Available at: [Link]
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Investigation of flexural strength and cytotoxicity of acrylic resin copolymers by using different polymerization methods. NIH. Available at: [Link]
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Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. MDPI. Available at: [Link]
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Apoptosis assays. PubMed - NIH. Available at: [Link]
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Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
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Comparative Characterization and Evaluation of WS6 Loaded Nanoformulations Using Solid Lipid, PLGA, and PCL Versus Eudragit RS/RL Prepared by Microfluidics. MDPI. Available at: [Link]
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Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. NIH. Available at: [Link]
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Poly(ethylene glycol)-block-polyethylenimine copolymers as carriers for gene delivery: effects of PEG molecular weight and PEGylation degree. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxyethyl Acrylate for Laboratory Professionals
As a senior application scientist, I understand that meticulous handling and disposal of reactive monomers like 2-Methoxyethyl acrylate are paramount to laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our aim is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely.
Understanding the Inherent Risks of this compound
This compound (MEA) is a versatile monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and plastics.[1][2] However, its utility is matched by a significant hazard profile that necessitates stringent handling and disposal procedures. It is a combustible liquid and is toxic if swallowed, inhaled, or absorbed through the skin.[1][3] Furthermore, it can cause severe skin burns, eye damage, and may trigger allergic skin reactions.[3][4] Of critical concern to researchers in drug development and life sciences is its classification as a substance suspected of causing genetic defects and damaging fertility or the unborn child.[3][4]
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [4] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | Clear, colorless liquid | [1][6] |
| Flash Point | 60 °C (140 °F) | [1][6] |
| Boiling Point | 56 °C at 16 hPa | [6] |
| Water Solubility | 144 g/L at 20 °C | [1][6] |
| Acute Oral Toxicity (LD50, Rat) | 404 mg/kg | [6] |
Given these properties, it is imperative that this compound waste is never disposed of down the drain or in regular trash.[7][8] Such actions can lead to environmental contamination and pose a significant risk to public health.
Core Principles of this compound Waste Management
The fundamental principle governing the disposal of this compound is to treat it as a hazardous waste. This requires a systematic approach to waste segregation, containment, and labeling to ensure compliance with local, regional, and national regulations.[3][9]
Waste Segregation: The First Line of Defense
Proper segregation is crucial to prevent accidental chemical reactions and to facilitate correct disposal. This compound waste should be collected in a dedicated, properly labeled hazardous waste container. It should not be mixed with other waste streams, particularly strong oxidizing agents, with which it is incompatible.[4][10]
The following workflow illustrates the decision-making process for handling this compound waste:
Figure 1: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable guide for the safe disposal of unused or contaminated this compound.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Work in a Ventilated Area: All handling and transfer of this compound waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Container Selection: Choose a container that is in good condition and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a screw-top lid that can be securely fastened.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Flammable, Corrosive)[5]
-
The date the waste was first added to the container.
-
-
Waste Transfer: Carefully pour the liquid this compound waste into the labeled container. Use a funnel to prevent spills. For solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent paper), place it in a separate, clearly labeled container for solid hazardous waste.
-
Secure Containment: Tightly seal the container after each addition of waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.[3][4]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[7][11] Follow their specific procedures for scheduling a pickup.
Emergency Procedures for this compound Spills
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
For Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves.
-
Contain the Spill: Use an absorbent material like vermiculite, sand, or a commercial spill kit to contain the liquid.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
For Large Spills (or any spill you are not comfortable handling):
-
Evacuate: Immediately evacuate the area.
-
Alert and Isolate: Alert others to evacuate and close the doors to the affected area to contain the vapors.
-
Seek Assistance: Contact your institution's emergency response team or EHS department. Provide them with the chemical name, location of the spill, and an estimate of the quantity released.
-
First Aid: If there has been personal exposure, follow the first aid procedures outlined below.
First Aid for Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][10]
-
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound and its waste:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes that can cause severe eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) | Prevents skin contact, which can lead to burns, allergic reactions, and systemic toxicity.[4][13] |
| Body Protection | Laboratory coat | Protects against incidental skin contact. |
| Respiratory Protection | Use in a chemical fume hood. If a respirator is required, use a type A organic vapor cartridge. | Minimizes inhalation of harmful vapors.[3] |
Waste Minimization Strategies
A proactive approach to waste management includes minimizing the generation of hazardous waste. Consider the following strategies:
-
Purchase only the amount of this compound needed for your experiments.
-
Maintain a chemical inventory to avoid purchasing duplicates.
-
Design experiments to use smaller quantities of the chemical where possible.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.
References
-
This compound. (n.d.). Suzhou Senfeida Chemical Co., Ltd. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). Scientific Polymer Products, Inc. Retrieved from [Link]
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A Hazardous Waste Primer for Disposing of Paint. (2022, July 19). Hazardous Waste Experts. Retrieved from [Link]
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Poly(this compound), solution in toluene. (2020, March 17). Scientific Polymer Products, Inc. Retrieved from [Link]
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2-hydroxyethylmethacrylate-868-77-9. (n.d.). University of Georgia Office of Research. Retrieved from [Link]
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Paint Disposal: Acrylic, Latex & Oil-Based Paints. (2023, January 27). NEDT. Retrieved from [Link]
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MATERIAL SAFETY DATA. (2002, March 20). U.S. Plastic Corp. Retrieved from [Link]
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Which Art Materials Need Special Waste Disposal? (2025, December 24). YouTube. Retrieved from [Link]
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Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety. Retrieved from [Link]
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Mastering the Safe Handling of 2-Methoxyethyl Acrylate: A Guide for Laboratory Professionals
For the diligent researcher, the promise of scientific advancement is often predicated on the careful and knowledgeable handling of highly reactive chemical reagents. 2-Methoxyethyl acrylate (2-MEA) is one such compound, a valuable monomer in the synthesis of specialized polymers for coatings, adhesives, and plastics. However, its utility is matched by a significant hazard profile that demands meticulous attention to safety protocols. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe and effective use of 2-MEA in a laboratory setting, ensuring both the well-being of the researcher and the integrity of the experimental outcome.
The Chemical Risk Profile of this compound
Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the inherent risks. This compound is not a benign substance; it is a flammable liquid and vapor that is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[1] The vapors can be corrosive to the respiratory tract.[1] Furthermore, it is a known skin sensitizer, capable of causing severe skin burns and eye damage, and is suspected of causing genetic defects and damage to fertility or an unborn child.[1][2]
The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][2] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |
| Skin corrosion/irritation | 1 | H314: Causes severe skin burns and eye damage[1][2] |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[2] |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction[1][2] |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects[1][2] |
| Reproductive toxicity | 1B | H360FD: May damage fertility; May damage the unborn child[1][2] |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled[1][2] |
A comprehensive understanding of the physical and chemical properties of 2-MEA is also essential for its safe handling.
| Property | Value |
| Molecular Formula | C6H10O3[2] |
| Molecular Weight | 130.14 g/mol [2] |
| Appearance | Clear, colorless liquid with a sharp, musty odor[2][3] |
| Boiling Point | 156 °C (312.8 °F) at 760 mmHg[2] |
| Melting Point | -30 °C (-22 °F)[3] |
| Flash Point | 60 °C (140 °F)[3] |
| Density | 1.012 g/mL at 25 °C[3][4] |
| Vapor Density | 4.49 (Air = 1)[2] |
| Water Solubility | 144 g/L at 20 °C[3] |
Personal Protective Equipment (PPE): An Impenetrable Barrier
The selection of appropriate PPE is the most critical immediate step in mitigating the risks associated with 2-MEA. Given its toxicity and sensitizing properties, a multi-layered approach to PPE is mandatory.
Hand Protection: The Critical Last Line of Defense
Given that 2-MEA is toxic in contact with the skin and a potent skin sensitizer, selecting the correct gloves is of paramount importance. Acrylate monomers can penetrate standard disposable gloves with alarming speed.
-
Recommended Glove Types: For handling this compound, Butyl rubber or Viton® gloves are recommended for extended contact. For incidental splash protection, thicker nitrile gloves (minimum 8 mil) may be used, but they should be changed immediately upon any sign of contamination. Double-gloving, with a fresh pair of nitrile gloves over a more robust glove, can provide an additional layer of safety.
-
Glove Compatibility: Always consult the glove manufacturer's specific chemical resistance data. While a general chart is provided below, breakthrough times can vary significantly based on glove thickness, manufacturer, and the specific formulation of the acrylate.
| Glove Material | Splash Protection | Extended Contact |
| Nitrile | Fair (change immediately upon contact) | Not Recommended |
| Neoprene | Good | Fair |
| Butyl Rubber | Excellent | Excellent |
| Viton® | Excellent | Excellent |
| Latex | Poor | Not Recommended |
The mechanism of acrylate sensitization involves the monomer penetrating the outer layers of the skin and reacting with proteins to form an allergen. Subsequent exposures can then trigger a significant and debilitating allergic contact dermatitis.[5] This underscores the critical need for vigilant hand protection.
Respiratory Protection: Safeguarding Against Inhalation Hazards
This compound is toxic if inhaled, and its vapors can be corrosive to the respiratory tract.[1] Therefore, all handling of this chemical should be conducted in a certified chemical fume hood.
-
For routine handling in a fume hood: No respiratory protection is typically required.
-
For spills or work outside of a fume hood: A full-facepiece respirator with organic vapor cartridges is necessary.[2]
-
In situations with high or unknown concentrations: A self-contained breathing apparatus (SCBA) is required.[2]
Respirator cartridges have a limited lifespan and must be on a documented change-out schedule. For organic vapors, a general guideline is to change the cartridges after 8 hours of use or when any odor is detected while wearing the respirator.[6]
Eye and Body Protection
-
Eye Protection: Chemical splash goggles are mandatory at all times when handling 2-MEA. A face shield should also be worn when there is a significant risk of splashing.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit should be considered.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Storage and Handling
-
Storage: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition. It is sensitive to light and heat and should be stored in a refrigerator if possible. The container must be kept tightly closed.
-
Handling: Always handle 2-MEA in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
A dedicated waste stream should be established for 2-MEA.
-
Liquid Waste: Collect all liquid 2-MEA waste, including reaction residues and solvent rinses, in a clearly labeled, sealed, and compatible container (e.g., a high-density polyethylene or glass bottle). The label should read "Hazardous Waste: this compound".
-
Solid Waste: All disposable items that have come into contact with 2-MEA, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The first two rinses should be collected as hazardous waste. The third rinse can be disposed of down the drain with copious amounts of water, provided local regulations permit. The cleaned glassware can then be washed with soap and water.
The following diagram outlines the disposal workflow for this compound waste.
Sources
- 1. Details [hcis.safeworkaustralia.gov.au]
- 2. This compound | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound | CAS#:3121-61-7 | Chemsrc [chemsrc.com]
- 5. gestis.dguv.de [gestis.dguv.de]
- 6. METHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
